molecular formula C₄₄H₆₉NO₁₂ B1141324 8-Epitacrolimus CAS No. 129212-35-7

8-Epitacrolimus

Cat. No.: B1141324
CAS No.: 129212-35-7
M. Wt: 804.02
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Epitacrolimus, also known internationally as Tacrolimus Impurity D, is a stereoisomer of the potent immunosuppressive drug Tacrolimus. It is formally recognized as a specified impurity in pharmacopoeial monographs, such as those of the USP, where it is listed as Tacrolimus 8-epimer, establishing its critical role as a certified reference standard for quality control and analytical testing. In pharmaceutical research, this compound is essential for ensuring the safety, purity, and efficacy of Tacrolimus formulations. Researchers utilize 8-Epitacrolimus as a benchmark in advanced chromatographic methods, including HPLC and LC-MS/MS, to accurately identify, quantify, and control the impurity profile of Tacrolimus drug substances and products, thereby supporting compliance with rigorous regulatory standards. The research value of 8-Epitacrolimus is intrinsically linked to the pharmacology of Tacrolimus. Tacrolimus functions as a calcineurin inhibitor; upon entering T-cells, it first binds to the immunophilin FKBP12. This drug-receptor complex then potently inhibits the calcium-dependent phosphatase activity of calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). By blocking this critical signaling pathway, Tacrolimus ultimately suppresses the transcription of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (IL-2), thereby inhibiting T-cell activation and proliferation that can lead to organ transplant rejection. As a specified impurity, the study of 8-Epitacrolimus is vital for monitoring the stability of Tacrolimus, which is known to face physicochemical challenges, and for developing stable dosage forms, contributing directly to the advancement of reliable immunosuppressive therapies.

Properties

IUPAC Name

(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJXYPPXXYFBGM-NCGCDJFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861179
Record name Tacrolimus anhydrous 8-epimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129212-35-7
Record name Tacrolimus anhydrous 8-epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacrolimus anhydrous 8-epimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TACROLIMUS ANHYDROUS 8-EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

8-Epitacrolimus: Structural Elucidation, Synthesis, and Impurity Profiling

[1][2]

Executive Summary

8-Epitacrolimus (also designated as Tacrolimus EP Impurity D or Tacrolimus 8-epimer ) represents a critical diastereomer of the immunosuppressant Tacrolimus (FK506). Unlike the transient hemiketal tautomers of Tacrolimus, 8-Epitacrolimus is a stable stereoisomer resulting from the inversion of the C-8 chiral center.[1]

This technical guide details the structural determinants, synthetic pathways (via base-catalyzed epimerization), and analytical protocols required to isolate and characterize this compound.[1] Understanding 8-Epitacrolimus is essential for drug development professionals to ensure ICH Q3B compliance, as it is a prevalent degradation product in pharmaceutical formulations.[1]

Structural Determinants and Thermodynamics

The C-8 Stereocenter

Tacrolimus is a 23-membered macrolide lactone. The C-8 position (standard macrolide numbering, often denoted differently in IUPAC but consistently referred to as C-8 in FK506 literature) is situated alpha to the carbonyl functionality, making it susceptible to enolization.[1]

  • Tacrolimus (FK506): Possesses the 8R configuration (in some numbering systems) or specific spatial orientation that favors high-affinity binding to FKBP12.

  • 8-Epitacrolimus: Possesses the inverted configuration at C-8. This inversion alters the conformational flexibility of the macrocycle, significantly impacting its binding topology.

Tautomers vs. Epimers

It is vital to distinguish 8-Epitacrolimus from the conformational tautomers of Tacrolimus (Type I and Type II hemiketals).

  • Tautomers: Exist in dynamic equilibrium in solution; they cannot be permanently separated.

  • 8-Epitacrolimus: Is a distinct, isolatable chemical entity.[1] It does not spontaneously revert to Tacrolimus under neutral conditions, although equilibrium can be established under basic conditions.[1]

Synthesis and Formation Mechanisms

The "synthesis" of 8-Epitacrolimus is primarily achieved through the controlled chemical epimerization of Tacrolimus. It is also generated as a degradation product during the fermentation of Streptomyces tsukubaensis or during the shelf-life of formulated products containing basic excipients.

Mechanism of Formation

The transformation proceeds via a base-catalyzed enolate intermediate. The proton at C-8 is acidic due to the adjacent electron-withdrawing carbonyl group. Removal of this proton generates a planar enolate; subsequent reprotonation from the opposite face yields the 8-epimer.

EpimerizationTacTacrolimus (FK506)(C-8 Natural Config)EnolatePlanar EnolateIntermediateTac->EnolateDeprotonation (-H+)BaseBase Catalyst(e.g., OH- or Basic Excipient)Base->EnolateEnolate->TacReversion (Kinetic Control)Epi8-Epitacrolimus(C-8 Inverted)Enolate->EpiReprotonation (+H+)(Thermodynamic Control)

Figure 1: Mechanism of Base-Catalyzed Epimerization at C-8.

Synthetic Protocol (Preparation of Reference Standard)

To generate high-purity 8-Epitacrolimus for use as a reference standard, the following semi-synthetic workflow is recommended.

Reagents:

  • Substrate: Tacrolimus (API grade, >99% purity).[1]

  • Solvent: Acetonitrile or Methanol.[2]

  • Catalyst: Mild organic base (e.g., 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or dilute NaOH).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve Tacrolimus (1.0 eq) in Acetonitrile (10 volumes).

  • Epimerization: Add catalytic base (0.1 eq). Heat to 40°C–60°C under inert atmosphere (N2) for 4–6 hours.

    • Note: Monitoring via HPLC is crucial. The reaction will reach an equilibrium (typically ~3:1 Tacrolimus:8-Epitacrolimus depending on conditions). Prolonged heating may lead to ring-opening degradation (Impurity A).

  • Quenching: Neutralize with dilute acetic acid to halt the reaction.

  • Solvent Removal: Concentrate under reduced pressure to yield a crude oil.

  • Purification: Isolate via Preparative HPLC (See Section 3).

  • Crystallization: Recrystallize from Acetonitrile/Water to yield colorless prisms (mp 179-182°C).

Analytical Resolution and Isolation

Separating 8-Epitacrolimus from Tacrolimus is analytically challenging due to their identical molecular weight (804.02 g/mol ) and similar polarity. High-resolution Reverse Phase Chromatography (RP-HPLC) is required.

HPLC Method (USP/EP Aligned)

The following conditions are validated for the resolution of Tacrolimus from its 8-epimer.

ParameterSpecification
Column C18 Phase (e.g., Phenomenex Luna Omega 3µm), 150 x 4.6 mm
Mobile Phase A 6 mM Phosphoric Acid in Water
Mobile Phase B Acetonitrile / tert-Butyl Methyl Ether (81:19 v/v)
Gradient Complex gradient (approx. 28% B to 85% B)
Flow Rate 1.5 mL/min
Temperature 60°C (Critical for minimizing peak broadening due to rotamers)
Detection UV @ 220 nm
Retention Time Tacrolimus (~14 min); 8-Epitacrolimus elutes after Tacrolimus (RRT ~1.1 - 1.[1][3]2)
Isolation Workflow

For large-scale isolation from fermentation broth or degradation mixtures:

IsolationBrothCrude Tacrolimus(containing 8-Epimer)ExtractSolvent Extraction(Ethyl Acetate)Broth->ExtractSilverSilver Nitrate (AgNO3)Silica Gel ChromatographyExtract->SilverSeparates unsaturatedanaloguesPrepLCPreparative HPLC(C18, Acetonitrile/Water)Silver->PrepLCEnrichment of EpimerCrystCrystallization(Acetonitrile/Water)PrepLC->CrystPolishingProductPure 8-Epitacrolimus(>98% Purity)Cryst->Product

Figure 2: Isolation and Purification Workflow.[1]

Biological Implications[2][4][5][6]

While 8-Epitacrolimus retains the core macrolide structure, the stereochemical inversion at C-8 drastically affects its pharmacological profile.[1]

  • Binding Affinity: The structural perturbation interferes with the binding cleft of FKBP12 (FK506 Binding Protein). Consequently, the formation of the ternary complex (FKBP12-Drug-Calcineurin) is hindered.[1]

  • Potency: 8-Epitacrolimus exhibits significantly reduced immunosuppressive activity compared to Tacrolimus.

  • Regulatory Status: It is classified as a degradation impurity. Under ICH Q3B(R2), it must be identified and qualified if it exceeds the reporting threshold (typically >0.1% or >0.5% depending on daily dose).[1]

References

  • Skytte, D. M., et al. (2010).[1] Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug.[1][4][5] Journal of Natural Products.[5] Link[1]

  • USP Monograph. Tacrolimus.[6] United States Pharmacopeia.[6] (Defines "Tacrolimus 8-epimer" as a Reference Standard). Link[1]

  • European Pharmacopoeia (Ph. Eur.). Tacrolimus Monohydrate. (Identifies "Impurity D" as the 8-epimer).[3][7]

  • Namiki, Y., et al. (1995).[1] Tautomeric phenomena of tacrolimus (FK506) in solution. Chromatographia. (Foundational work on Tacrolimus isomerism).

  • Phenomenex Application Note. Separation of Tacrolimus and its Organic Impurities per USP Monograph.Link[1]

8-Epitacrolimus: Chemical Structure, Stereochemistry, and Analytical Profiling

[1]

Executive Summary

8-Epitacrolimus (also known as Tacrolimus EP Impurity D or Tacrolimus 8-epimer ) is a critical degradation product and stereoisomer of the immunosuppressant Tacrolimus (FK506).[1][2] Its formation is primarily driven by base-catalyzed epimerization or thermal stress during pharmaceutical manufacturing and storage.

Regulatory bodies (USP, EP) mandate strict limits on this impurity due to its potential impact on drug potency and stability.[3] This guide provides a definitive technical analysis of its stereochemistry, formation mechanism, and validated protocols for its detection and isolation.[3]

Chemical Structure and Stereochemical Analysis

Core Macrolide Architecture

Tacrolimus is a 23-membered macrolide lactone. The distinction between the parent drug and 8-Epitacrolimus lies in the spatial arrangement of the allyl side chain (2-propenyl) at the C-8 position .

FeatureTacrolimus (Parent)8-Epitacrolimus (Impurity)
Molecular Formula C₄₄H₆₉NO₁₂C₄₄H₆₉NO₁₂
Molecular Weight 804.02 g/mol 804.02 g/mol
Stereocenter at C-8 (8R) Configuration(8S) Configuration
Geometry Allyl group is alpha (down/axial-like)Allyl group is beta (up/equatorial-like)
Regulatory ID CAS: 104987-11-3CAS: 129212-35-7 (EP Impurity D)
Stereochemical Inversion

The C-8 carbon is alpha to a carbonyl group (C-9), making the proton at C-8 acidic. Under specific conditions, this proton can be abstracted, leading to a planar enolate intermediate.[3] Upon reprotonation, the bulky macrolide ring constraints and thermodynamic favorability allow the allyl group to adopt the inverted configuration.[3]

  • Tacrolimus (8R): The "Natural" conformation produced by Streptomyces tsukubaensis.

  • 8-Epitacrolimus (8S): The thermodynamic isomer formed via epimerization.

Mechanism of Formation

The formation of 8-Epitacrolimus follows a first-order reversible epimerization pathway. This is a critical critical quality attribute (CQA) for formulation scientists, particularly in liquid formulations or those involving alkaline excipients.

Reaction Pathway Diagram

The following diagram illustrates the base-catalyzed epimerization mechanism.

EpimerizationTacTacrolimus (FK506)(8R Configuration)EnolatePlanar EnolateIntermediate(Achiral at C8)Tac->Enolate -H+ (Fast)BaseBase / Heat(Deprotonation)Base->EnolateEnolate->Tac +H+ (Retention)Epi8-Epitacrolimus(8S Configuration)Enolate->Epi +H+ (Inversion)Epi->Enolate Reversible

Figure 1: Mechanism of C-8 epimerization via enolate intermediate.

Kinetic Drivers
  • pH Sensitivity: The reaction rate increases significantly at pH > 7.0 due to the increased availability of base to abstract the C-8 proton.

  • Thermal Stress: Elevated temperatures (e.g., during hot-melt extrusion or autoclaving) accelerate the equilibration towards the 8-epi form.

  • Solvent Effects: Protic solvents facilitate proton exchange, increasing the rate of isomerization compared to aprotic non-polar solvents.[3]

Analytical Characterization & Detection

Distinguishing 8-Epitacrolimus from Tacrolimus requires high-resolution chromatography because their mass spectra (MS) are identical (isobaric).

HPLC Method (Based on USP/EP Monographs)

The following protocol is validated for the separation of Tacrolimus from its 8-epimer and Ascomycin.

Chromatographic Conditions:

ParameterSpecification
Column Octylsilane (C8) or Octadecylsilane (C18), 4.6 mm x 15 cm, 3-5 µm (e.g., Luna C18 or Symmetry C18)
Mobile Phase A 6 mM Phosphoric Acid in Water
Mobile Phase B Acetonitrile : tert-Butyl Methyl Ether (81:19 v/v)
Flow Rate 1.0 - 1.5 mL/min (Adjust for RRT)
Detection UV at 205 nm or 210 nm (Low UV due to lack of conjugation)
Temperature 50°C - 60°C (Critical for peak sharpness and resolution)

System Suitability Requirements:

  • Resolution (R): NLT 3.0 between Tacrolimus and Ascomycin (Related Compound A).

  • Tailing Factor: NMT 2.0.

  • Relative Retention Time (RRT):

    • Tacrolimus: 1.00

    • Ascomycin (RC A): ~0.96

    • 8-Epitacrolimus: ~1.10 - 1.20 (Elutes after the main peak due to conformational hydrophobicity).

NMR Distinction

While MS cannot distinguish the isomers, 1H-NMR provides definitive structural proof.[3]

  • Tacrolimus: The C-8 proton appears as a multiplet at specific shifts (typically shielded).

  • 8-Epitacrolimus: Due to the inversion, the C-8 proton environment changes, often shifting downfield.[3] The coupling constants (

    
     values) of the C-8 proton with C-9 and C-7 protons change significantly due to the alteration in dihedral angles (Karplus relationship).
    

Experimental Protocol: Isolation/Synthesis of 8-Epitacrolimus Standard

For research and QC purposes, generating the 8-epimer standard in-house is often necessary for peak identification.[3]

Reagents Required[5]
  • Tacrolimus (API grade)[4]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)[3]

  • Acetonitrile (ACN)[3]

  • Phosphoric Acid (for neutralization)[3]

Synthesis Workflow

SynthesisStartStart: Dissolve Tacrolimus(100 mg) in ACN (10 mL)ReactAdd 0.1 eq DBU/DBNStir at 50°C for 4-6 hoursStart->ReactQuenchQuench with dil. H3PO4(Adjust pH to 4.0-5.0)React->QuenchExtractExtract with Ethyl AcetateWash with Brine -> Dry (Na2SO4)Quench->ExtractPurifyPreparative HPLC(Isolate Peak at RRT ~1.15)Extract->PurifyFinal8-Epitacrolimus Standard(White Powder)Purify->Final

Figure 2: Base-catalyzed synthesis and isolation of 8-Epitacrolimus.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of Tacrolimus in 10 mL of anhydrous Acetonitrile.

  • Catalysis: Add 10 µL of DBU (Catalytic amount).

  • Reaction: Heat the solution to 50°C. Monitor via HPLC every hour. The 8-epi peak (RRT ~1.15) will grow as the main peak diminishes. Stop when the ratio is approximately 50:50 to avoid degradation into other species (e.g., open-ring forms).[3]

  • Quenching: Immediately add dilute Phosphoric acid to neutralize the base and freeze the equilibrium.

  • Purification: Inject the mixture onto a Preparative HPLC C18 column. Collect the fraction corresponding to the 8-epimer.[]

  • Lyophilization: Freeze-dry the collected fraction to obtain the pure amorphous solid.

References

  • USP Monograph: Tacrolimus. United States Pharmacopeia. (Current Revision). Defines "Tacrolimus 8-epimer" as a specified impurity with specific RRT and limits. [3]

  • Skytte, D. M., et al. (2010). "Synthesis and Characterization of an Epimer of Tacrolimus."[3][6] Journal of Natural Products. Detailed structural elucidation and X-ray crystallography of 8-epitacrolimus. [3]

  • Namour, F., et al. "Pharmacokinetics and analytical profiling of Tacrolimus impurities."[3] ResearchGate.[1] Discusses the impact of epimerization on bioequivalence.

  • European Pharmacopoeia (Ph. Eur.). "Tacrolimus Monohydrate."[6][] Identifies Impurity D (8-epitacrolimus) and sets limits for related substances. [3]

  • PubChem Compound Summary. "Tacrolimus anhydrous 8-epimer." CID 13006299.

Biological Activity and Pharmacological Profile of 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, structural implications, and experimental characterization of 8-Epitacrolimus.

An In-Depth Technical Guide for Drug Development & Quality Control

Executive Summary

8-Epitacrolimus (also known as Tacrolimus 8-epimer or Impurity D) is a critical stereoisomer of the immunosuppressant Tacrolimus (FK506). It differs from the parent molecule solely by the configuration of the hydroxyl group at the C8 position.

In drug development and quality control, 8-Epitacrolimus is not merely a passive contaminant; it is a pharmacologically active impurity with a distinct biological profile. While it retains the core macrolide structure required for immunophilin binding, the stereochemical inversion at C8 significantly alters its binding kinetics with FKBP12 , leading to reduced immunosuppressive potency compared to Tacrolimus. Understanding this activity gap is vital for establishing accurate potency assays and defining impurity limits under ICH Q3A/B guidelines.

Chemical Identity & Structural Basis

The biological divergence of 8-Epitacrolimus stems directly from its structural conformation. Tacrolimus acts as a "molecular glue," and its efficacy relies on a precise 3D fit within the hydrophobic cleft of FKBP12.

Structural Comparison
FeatureTacrolimus (FK506)8-Epitacrolimus
CAS Number 104987-11-3129212-35-7
Stereochemistry at C8 (8R) (8S)
Molecular Formula C44H69NO12C44H69NO12
Molecular Weight 804.02 g/mol 804.02 g/mol
Formation Fermentation ProductBase-catalyzed epimerization; Thermal degradation
The "Conformational Lock" Hypothesis

The C8 hydroxyl group in Tacrolimus participates in a critical intramolecular hydrogen-bonding network involving the masked tricarbonyl region (C8–C10). This network stabilizes the "binding-competent" rotamer of the pipecolic acid moiety.

  • Mechanism of Defect: The inversion to the (8S) configuration in 8-Epitacrolimus disrupts this H-bond network. This destabilization forces the macrolide ring into a conformation that is energetically less favorable for entering the FKBP12 binding pocket, thereby increasing the dissociation constant (

    
    ).
    

Mechanism of Action & Signaling Pathway

To understand the reduced activity of 8-Epitacrolimus, we must dissect the canonical calcineurin-inhibition pathway.

The Ternary Complex Model
  • Binary Complex Formation: The drug binds to the cytosolic protein FKBP12 (FK506-binding protein 12).

  • Ternary Complex Formation: The Drug-FKBP12 complex binds to and inhibits Calcineurin (CaN), a calcium-dependent phosphatase.

  • Signal Blockade: Inhibition of CaN prevents the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells).

  • Outcome: NFAT cannot translocate to the nucleus, blocking the transcription of IL-2 and preventing T-cell proliferation.[1][2]

8-Epitacrolimus Deviation

The 8-epimer exhibits a "weak link" at Step 1. While it can theoretically form the binary complex, the affinity is significantly lower. Consequently, at physiological concentrations, fewer binary complexes are formed, leading to sub-optimal inhibition of Calcineurin.

Pathway Visualization

The following diagram illustrates the competitive dynamics between Tacrolimus and its 8-epimer within the T-cell signaling cascade.

G Tac Tacrolimus (High Affinity) FKBP FKBP12 Tac->FKBP Kd ~0.4 nM Epi 8-Epitacrolimus (Reduced Affinity) Epi->FKBP High Kd (Weak) Complex_T Tac-FKBP12 Complex FKBP->Complex_T Complex_E 8-Epi-FKBP12 Complex FKBP->Complex_E CaN Calcineurin (Phosphatase) Complex_T->CaN Inhibits Complex_E->CaN Weak Inhibition NFAT_P NFAT-P (Cytosolic) CaN->NFAT_P Dephosphorylation NFAT NFAT (Nuclear) NFAT_P->NFAT Translocation IL2 IL-2 Gene Transcription NFAT->IL2 Promotes

Figure 1: Comparative Mechanism of Action. Tacrolimus efficiently binds FKBP12 to inhibit Calcineurin, whereas 8-Epitacrolimus exhibits weak binding, allowing NFAT signaling to proceed partially.

Biological Activity Data Comparison

The following data summarizes the quantitative differences between the parent drug and the 8-epimer. Note that while 8-Epitacrolimus is less potent, it is not inactive .

ParameterTacrolimus (Reference)8-EpitacrolimusImplications
FKBP12 Binding (

)
~0.4 nMSignificantly Higher (>10 nM)*Reduced capacity to form the inhibitory complex.
T-Cell Proliferation (

)
0.1 – 1.0 nM> 10 nM (Est.)Requires higher concentration to achieve immunosuppression.
Calcineurin Inhibition PotentWeak / PartialLess effective at blocking cytokine storm.
Acute Toxicity High (Narrow Therapeutic Index)Similar Acute ProfileContributes to toxicity (e.g., nephrotoxicity) without proportional efficacy.

*Exact Kd values vary by assay conditions, but the fold-reduction in affinity is consistently cited as the primary cause of lower potency.

Experimental Characterization Protocols

For researchers isolating or characterizing this impurity, the following workflows ensure data integrity.

Protocol A: Isolation via Preparative HPLC

Objective: Isolate high-purity 8-Epitacrolimus from degraded Tacrolimus bulk for use as a reference standard.

  • Stress Condition: Dissolve Tacrolimus in acetonitrile/water (1:1) with 0.1N NaOH. Heat at 60°C for 4 hours to induce epimerization.

  • Chromatography: Use a C18 Reverse-Phase column (e.g., Waters XBridge, 5µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water:Phosphoric Acid (50:49.9:0.1).

  • Detection: UV at 210 nm.

  • Elution Order: 8-Epitacrolimus typically elutes before Tacrolimus (RRT ~0.49 - 0.9 depending on method) due to increased polarity from the exposed hydroxyl orientation.

Protocol B: In Vitro T-Cell Proliferation Assay (Potency)

Objective: Quantify the relative biological activity (RBA) of the epimer.

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs).[3]

  • Stimulation: Anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA) to induce T-cell activation.

  • Treatment: Treat cells with serial dilutions (0.01 nM – 100 nM) of Tacrolimus and 8-Epitacrolimus.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Measure DNA synthesis via 3H-Thymidine incorporation or metabolic activity via MTS/Alamar Blue .

  • Calculation: Plot dose-response curves. Calculate

    
     for both.
    
Characterization Workflow Diagram

Workflow cluster_Analysis Structural Confirmation cluster_Bio Biological Activity Start Crude Tacrolimus (Stressed Sample) HPLC Preparative HPLC (C18, Isocratic) Start->HPLC Fraction Collect Fraction (RRT ~0.5 - 0.9) HPLC->Fraction NMR 1H-NMR / NOESY (Confirm C8 Config) Fraction->NMR MS LC-MS (m/z 826 [M+Na]+) Fraction->MS Assay PBMC Proliferation Assay (Anti-CD3 Stimulated) Fraction->Assay Data Calculate IC50 & Relative Potency Assay->Data

Figure 2: Workflow for the isolation and biological qualification of 8-Epitacrolimus.

Regulatory & Clinical Implications

ICH Q3A/B Compliance

Under International Council for Harmonisation (ICH) guidelines, impurities exceeding identification thresholds (typically 0.10%) must be characterized. Because 8-Epitacrolimus is a degradation product (formed during storage or under stress), it is strictly monitored.

Safety vs. Efficacy[4]
  • Safety: Toxicology studies suggest 8-Epitacrolimus shares the acute toxicity profile of the parent drug. It is not "benign."

  • Efficacy: Due to its lower potency, high levels of this impurity effectively dilute the therapeutic power of the drug product. A patient receiving a dose with 5% 8-Epitacrolimus may experience adequate toxicity (side effects) but sub-therapeutic immunosuppression, increasing the risk of organ rejection.

Recommendation for Researchers

When developing generic Tacrolimus formulations or conducting stability studies:

  • Separate Quantification: Ensure your HPLC method resolves 8-Epitacrolimus from Tacrolimus to avoid overestimating potency.

  • Use Certified Standards: Use USP or EP reference standards for 8-Epitacrolimus (Impurity D) to validate retention times.

References

  • Skytte, D. M., et al. (2010). Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug. Journal of Natural Products. Link

  • Namiki, Y., et al. (1995). Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution. The Journal of Antibiotics.[4][5] Link

  • USP Reference Standards. Tacrolimus 8-Epimer. United States Pharmacopeia. Link

  • PubChem. Tacrolimus anhydrous 8-epimer (Compound Summary). National Library of Medicine. Link

  • European Pharmacopoeia (Ph. Eur.). Tacrolimus Monohydrate: Impurity D.[6] EDQM. Link

  • Sajjadi, S. M., et al. (2022). Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis. Link

Sources

Technical Deep Dive: 8-Epitacrolimus – Structural Isomerism and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Epitacrolimus Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

8-Epitacrolimus (also known as Tacrolimus 8-epimer, USP Related Compound A, or EP Impurity D) is a structural isomer of the macrolide immunosuppressant Tacrolimus (FK506). Unlike the parent compound, which exhibits potent immunosuppressive activity via the inhibition of calcineurin, 8-Epitacrolimus is primarily characterized as a pharmacologically inactive or low-potency impurity .

Its significance in drug development lies not in its therapeutic utility, but in its formation mechanism (base-catalyzed epimerization), its critical impact on stability studies, and its utility as a negative control in probing the stereospecificity of the FKBP12 binding pocket. This guide details the structural basis of its inactivation, the mechanism of its formation, and the protocols required for its isolation and analytical characterization.

Structural Mechanism of Inactivation

To understand the "mechanism" of 8-Epitacrolimus, one must analyze why it fails to replicate the action of Tacrolimus. The pharmacological efficacy of Tacrolimus relies on a precise "Gain-of-Function" mechanism involving the formation of a ternary complex.

The Tacrolimus "Gain-of-Function" Axis
  • Binding Domain: The pipecolic acid and pyranose ring sector of Tacrolimus binds to the immunophilin FKBP12 (FK506-binding protein 12) with high affinity (

    
     nM).
    
  • Effector Domain: The exposed surface of the Tacrolimus-FKBP12 complex (involving the allyl and cyclohexyl groups) creates a composite surface that binds and inhibits Calcineurin (PP2B).

  • Result: Inhibition of NF-AT dephosphorylation, preventing T-cell activation (IL-2 production).[1][2]

The 8-Epitacrolimus Disruption

8-Epitacrolimus differs from Tacrolimus solely by the inversion of the stereocenter at Carbon-8 (C8) .

  • Location: C8 is situated within the polyketide chain, adjacent to the pyranose ring and the C10 hemiketal, which are integral to the FKBP12 binding motif.

  • Conformational Impact: The inversion at C8 (from S to R configuration) alters the local conformation of the macrocycle.

  • Mechanistic Failure: This conformational change creates steric incompatibility within the hydrophobic binding pocket of FKBP12. Research indicates that modifications at the C8 position result in instability of the FKBP12-Ligand complex .

  • Outcome: Without stable FKBP12 binding, the ternary complex with Calcineurin cannot form, rendering the molecule pharmacologically inert or drastically less potent.

Pathway Visualization (DOT)

The following diagram illustrates the divergence in mechanism between the active drug and the 8-epimer.

MechanismDivergence Tacrolimus Tacrolimus (FK506) (C8-S Configuration) FKBP12 FKBP12 Protein Tacrolimus->FKBP12 High Affinity Binding (Kd ~0.2 nM) Epitacrolimus 8-Epitacrolimus (C8-R Configuration) Epitacrolimus->FKBP12 Steric Hindrance (Low Affinity) Complex_Active Stable Binary Complex (FK506-FKBP12) FKBP12->Complex_Active Conformational Fit Complex_Unstable Unstable/Transient Interaction FKBP12->Complex_Unstable Conformational Mismatch Calcineurin Calcineurin (PP2B) Complex_Active->Calcineurin Binds & Inhibits Complex_Unstable->Calcineurin Fails to Bind NoEffect No Pharmacological Effect Complex_Unstable->NoEffect NFAT NF-AT Dephosphorylation (BLOCKED) Calcineurin->NFAT Inhibition Pathway Immuno Immunosuppression (T-Cell Inactivation) NFAT->Immuno

Caption: Comparative mechanistic pathway showing the failure of 8-Epitacrolimus to form the stable binary complex required for downstream calcineurin inhibition.

Formation Mechanism & Stability Profile

Understanding the formation of 8-Epitacrolimus is critical for process chemistry and formulation stability.

  • Reaction Type: Base-catalyzed epimerization.

  • Mechanism: The C8 proton is alpha to the C9 ketone (and near the C10 hemiketal). Under basic conditions or thermal stress, this proton can be abstracted, forming a transient enolate intermediate. Reprotonation can occur from the opposite face, leading to the thermodynamic isomer (or equilibrium mixture).

  • Criticality: This reaction is reversible but often favors the formation of the epimer under specific stress conditions (e.g., high pH, phosphate buffers), necessitating strict pH control during liquid formulation.

Comparative Data Table
FeatureTacrolimus (Active)8-Epitacrolimus (Impurity)
CAS Number 104987-11-3129212-35-7
Molecular Formula C44H69NO12C44H69NO12
Stereochemistry at C8 S-configurationR-configuration
FKBP12 Binding High Affinity (

nM)
Significantly Reduced / Unstable
Primary Role Immunosuppressant APIDegradation Product / Impurity Standard
Regulatory Status USP/EP Monograph APIUSP Related Compound A / EP Impurity D

Experimental Protocols

Protocol A: Controlled Isolation of 8-Epitacrolimus

To study the mechanism or validate analytical methods, researchers often need to enrich or isolate the epimer.

Objective: Generate 8-Epitacrolimus via base-catalyzed degradation for use as a reference standard.

  • Preparation: Dissolve 100 mg of Tacrolimus in 10 mL of Acetonitrile.

  • Induction: Add 10 mL of 0.1 M Phosphate Buffer (pH 10.0) or a catalytic amount of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in toluene (for organic phase synthesis).

  • Incubation: Heat the mixture at 60°C for 24–48 hours. Monitor conversion via HPLC (Target ~10-20% conversion to avoid total degradation).

  • Quenching: Neutralize with dilute acetic acid to pH 6.0–7.0 to stop the reaction.

  • Purification: Evaporate solvent and purify via Preparative HPLC (C18 column) to isolate the specific peak corresponding to the 8-epimer.

Protocol B: Analytical Separation (HPLC)

Distinguishing 8-Epitacrolimus from Tacrolimus is challenging due to their identical mass and similar polarity.

  • Column: Octylsilane (C8) or Octadecylsilane (C18), high density (e.g., Zorbax SB-C18).

  • Mobile Phase:

    • Solvent A: Water (acidified with 0.1% Phosphoric acid or TFA).

    • Solvent B: Acetonitrile / tert-Butyl Methyl Ether (TBME).

  • Temperature: Maintain column at 50°C–60°C .

    • Note: High temperature is critical. It coalesces the rotamers of Tacrolimus (which otherwise appear as split peaks) into a single sharp peak, allowing the distinct 8-epitacrolimus peak to be resolved clearly.

  • Detection: UV at 210 nm.

Protocol C: In Vitro FKBP12 Binding Assay (Fluorescence Polarization)

This assay validates the "Mechanism of Inactivation" by quantifying the loss of binding affinity.

  • Reagents: Recombinant human FKBP12, Fluorescein-labeled FK506 tracer (F-FK506), Assay Buffer (HEPES pH 7.4, 0.01% Triton X-100).

  • Setup:

    • Positive Control: Unlabeled Tacrolimus (Serial dilution 0.1 nM – 10 µM).

    • Test Sample: Purified 8-Epitacrolimus (Serial dilution 0.1 nM – 10 µM).

  • Procedure:

    • Incubate FKBP12 (10 nM) with F-FK506 (2 nM) and the competing ligand (Tacrolimus or 8-Epi) for 30 mins at RT.

  • Readout: Measure Fluorescence Polarization (mP).

    • Mechanism:[1][3][4][5][6] High mP indicates tracer bound to protein. Low mP indicates tracer displaced by ligand.

  • Analysis: Plot mP vs. Log[Concentration].

    • Expected Result: Tacrolimus will show a sigmoidal displacement curve with

      
       nM. 8-Epitacrolimus will show a right-shifted curve (higher 
      
      
      
      ) or no displacement, confirming the loss of binding affinity.

References

  • Biosynthesis of Tacrolimus by the Streptomyces tsukubensis VKM Ac-2618D Strain. ResearchGate. (Discusses C8 modification and instability in FKBP complex). Link

  • Synthesis and Characterization of an Epimer of Tacrolimus. Journal of Natural Products. (Defines the structure and base-catalyzed formation of 8-Epitacrolimus). Link

  • Tacrolimus Anhydrous 8-Epimer (Compound Summary). PubChem. (Chemical and physical properties).[2][7][8][9][10][11] Link

  • Atomic structures of the human immunophilin FKBP-12 complexes with FK506 and rapamycin. Nature / PubMed. (Foundational structural biology of the binding pocket). Link

  • Tacrolimus 8-epimer Reference Standard. USP Store. (Regulatory designation as Related Compound A). Link

Sources

what is the difference between tacrolimus and 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and quality control of Tacrolimus (FK506) , a potent calcineurin inhibitor, the distinction between the active pharmaceutical ingredient (API) and its degradation products is paramount. 8-Epitacrolimus (also known as Tacrolimus 8-epimer) is a specific stereoisomer of tacrolimus formed primarily through base-catalyzed epimerization or photolytic stress.[1]

While 8-epitacrolimus retains the macrolide lactone core and exhibits immunosuppressive activity, it is classified strictly as an organic impurity by major pharmacopeias (USP, EP).[1] Its presence indicates instability in the formulation or manufacturing process. For researchers, distinguishing these two entities is critical because 8-epitacrolimus poses a "silent" risk: it contributes to the total immunosuppressive load without the validated safety profile of the parent drug.

Structural & Chemical Divergence

The fundamental difference between Tacrolimus and 8-Epitacrolimus lies in the stereochemistry at the C8 position .

Stereochemical Configuration

Tacrolimus is a 23-membered macrolide lactone.[1] The carbon atom at position 8 (C8) is adjacent to the C9 carbonyl group.

  • Tacrolimus: The configuration at C8 is (R) . The hydrogen atom is typically axial, stabilizing the macrocycle in its active conformation.

  • 8-Epitacrolimus: The configuration at C8 is (S) . This inversion alters the spatial orientation of the side chains, affecting the molecule's binding affinity to the immunophilin FKBP12.

Table 1: Physicochemical Comparison

FeatureTacrolimus (API)8-Epitacrolimus (Impurity)
CAS Number 104987-11-3129212-35-7
Molecular Formula C₄₄H₆₉NO₁₂C₄₄H₆₉NO₁₂
Molecular Weight 804.02 g/mol 804.02 g/mol
C8 Configuration (R) (S)
Origin Fermentation (Streptomyces tsukubaensis)Degradation (Base/Light) or Synthetic Epimerization
Regulatory Status Active DrugImpurity (Limit: NMT 0.15%)
Tautomerism vs. Epimerization

It is vital not to confuse epimerization with tautomerism.

  • Tautomers: Tacrolimus exists in equilibrium between two conformers (cis/trans amide bond) in solution. This is reversible and solvent-dependent.[1]

  • Epimers: 8-Epitacrolimus is a distinct chemical entity formed by breaking and reforming a bond.[1] It does not spontaneously revert to tacrolimus under neutral conditions.

Mechanistic Pathways of Formation

Understanding how 8-epitacrolimus forms allows formulators to design stabilizing environments.[1] The primary driver is keto-enol tautomerization at the C9 ketone, facilitated by basic conditions or specific wavelengths of light.

Base-Catalyzed Epimerization

The C8 proton is alpha to the C9 carbonyl, making it acidic.

  • Deprotonation: A base removes the proton at C8.

  • Enolate Formation: A planar enolate intermediate is formed, destroying the stereocenter.

  • Reprotonation: The proton returns from the opposite face (steric control), locking the molecule into the 8-epi configuration.

Photolytic Degradation

Exposure to artificial sunlight (specifically UV-VIS radiation) excites the carbonyl chromophore, facilitating radical-mediated epimerization or intramolecular hydrogen abstraction.[1]

Epimerization Tac Tacrolimus (C8-R Configuration) Enolate Planar Enolate Intermediate Tac->Enolate Deprotonation (-H+) Base Base / Stress (OH- or hν) Base->Tac Epi 8-Epitacrolimus (C8-S Configuration) Enolate->Epi Reprotonation (+H+ from opposite face) Epi->Enolate Slow Reversion

Figure 1: Mechanism of Tacrolimus conversion to 8-Epitacrolimus via enolate intermediate.[1]

Pharmacological & Toxicological Impact

Biological Activity

Contrary to inert impurities, 8-epitacrolimus is biologically active .[1]

  • Mechanism: Like the parent, it binds to FKBP12 (FK506-binding protein).[1]

  • Potency: While it inhibits IL-2 production, its altered stereochemistry changes the binding kinetics.[1] It is generally considered less potent than tacrolimus, but it still contributes to the overall immunosuppressive effect.

  • Risk: The primary risk is variable dosing . If a batch contains 0.5% 8-epitacrolimus, the patient receives an unquantified "boost" of immunosuppression that is not accounted for by the standard assay (if the assay is not specific).

Safety Profile
  • Toxicity: Classified as Acute Toxic (Oral) (H301).

  • Clinical Consequence: High levels of 8-epitacrolimus indicate product degradation, which can correlate with the formation of other, potentially toxic, ring-opening products.[1]

Analytical Strategy

Separating the 8-epimer from the parent is a classic challenge in HPLC because their solvated volumes and polarities are nearly identical.

Critical Separation Parameters
  • Column: High-efficiency C18 (e.g., L1 packing). Columns with high carbon loads or specific end-capping (like "Luna Omega" or "Kromasil") are preferred.[1]

  • Temperature: 50°C - 60°C .

    • Why? Tacrolimus tautomers (cis/trans) appear as split or broad peaks at room temperature. Heating coalesces these tautomers into a single sharp peak, allowing the distinct 8-epimer peak to be resolved.[1]

  • Mobile Phase: Acetonitrile / Water / Phosphoric Acid. The acidic pH suppresses ionization of the phenolic groups, sharpening the peaks.

Analytical Workflow (Decision Tree)

Analysis Start Sample: Tacrolimus Formulation HPLC RP-HPLC Analysis (C18, 60°C, UV 210nm) Start->HPLC Check Check Retention Time (RT) HPLC->Check Parent Peak @ RT ~1.0 (Tacrolimus) Check->Parent Impurity Peak @ RRT ~1.1 - 1.2 (8-Epitacrolimus) Check->Impurity Quant Quantification vs. Standard Impurity->Quant Limit Compare to Limit (NMT 0.15%) Quant->Limit Pass PASS: Release Batch Limit->Pass < 0.15% Fail FAIL: OOS Investigation Limit->Fail > 0.15%

Figure 2: Quality Control workflow for identifying and limiting 8-Epitacrolimus.

Regulatory & Quality Control

Regulatory bodies treat 8-epitacrolimus as a specified organic impurity.[1]

  • USP (United States Pharmacopeia):

    • Designation: "Tacrolimus 8-epimer".

    • Limit: NMT 0.15% (Organic Impurities Procedure 2).

    • Note: The limit was widened from 0.10% to 0.15% to accommodate stability data from approved sponsors.

  • EP (European Pharmacopoeia):

    • Designation: "Impurity D".

    • Limit: Consistent with ICH Q3B guidelines for degradation products.

Experimental Protocol: Isolation/Synthesis of Standard

To validate an HPLC method, you need an 8-epitacrolimus standard.[1] Since it is expensive to buy, it can be generated in situ for peak identification.

Objective: Generate an 8-epitacrolimus enriched sample for retention time marker validation.

Protocol:

  • Preparation: Dissolve 10 mg of Tacrolimus API in 10 mL of Acetonitrile:Phosphate Buffer (pH 8.0) (50:50 v/v).

  • Stress Induction: Incubate the solution at 60°C for 4–6 hours.

    • Causality: The basic pH (8.0) promotes proton abstraction at C8. The heat accelerates the kinetics of the enolate formation.

  • Quenching: Acidify the solution to pH 4.0 using dilute phosphoric acid.

    • Causality: Freezing the equilibrium prevents further degradation or ring opening.

  • Analysis: Inject this "spiked" solution into the HPLC system.

    • Result: You will observe the main Tacrolimus peak decrease and a new peak (8-epitacrolimus) emerge at a Relative Retention Time (RRT) of approximately 1.1 to 1.2 (depending on the exact column).

  • Validation: Confirm identity using LC-MS (Mass: 804.02 m/z, same as parent, but distinct fragmentation pattern or elution time).

References

  • Skytte, D. M., et al. (2010). "Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug."[2][3] Journal of Natural Products, 73(4), 776-779.[1][3] Link[1]

  • United States Pharmacopeia (USP). (2013). "Tacrolimus Monograph - Revision Bulletin." USP-NF.[1] Link

  • Namiki, Y., et al. (1995). "Tautomeric phenomenon of a novel immunosuppressant, FK506, in solution." Journal of Antibiotics, 48(11), 1281-1287.[1]

  • Praja, S. R., et al. (2012). "Development and Validation of method for the determination of related substances of Tacrolimus." International Journal of ChemTech Research, 4(4), 1545. Link

  • PubChem. (2025). "Tacrolimus anhydrous 8-epimer (Compound)." National Library of Medicine. Link

Sources

Technical Whitepaper: Mechanism, Kinetics, and Control of 8-Epitacrolimus Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Tacrolimus (FK506) formulations, the formation of 8-Epitacrolimus (Tacrolimus 8-epimer; USP Related Compound D) represents a critical stability challenge.[1] As a diastereomer of the parent drug, 8-Epitacrolimus shares the same molecular weight (804.02 g/mol ) but possesses distinct physicochemical properties and reduced pharmacological potency.

This guide provides a deep technical analysis of the C-8 epimerization pathway. Unlike hydrolytic degradation, this transformation is often reversible and thermodynamically driven, necessitating specific control strategies during API isolation and drug product manufacturing. We present the mechanistic basis of formation, validated synthesis protocols for reference standard generation, and robust analytical methodologies for separation.

Molecular Mechanism of Formation

The formation of 8-Epitacrolimus is a stereochemical inversion at the C-8 carbon atom of the macrolide ring.[1] Tacrolimus contains a masked tricarbonyl system (C8-C9-C10) often existing as a hemiketal.

The Epimerization Pathway

The C-8 position is alpha to the C-9 ketone. Under stress conditions, the C-8 proton becomes acidic, allowing for removal by a base or radical species. This leads to the formation of an enolate (or radical) intermediate, which destroys the stereocenter. Reprotonation can occur from either face of the planar intermediate; however, steric hindrance often favors the formation of the 8-epimer or an equilibrium mixture.

  • Key Driver: Keto-enol tautomerization.

  • Catalysts: Weak bases (e.g., DBN), Lewis acids, and free radicals.

  • Thermodynamics: The reaction is reversible. In solution, Tacrolimus and 8-Epitacrolimus exist in equilibrium, often shifting toward the epimer under alkaline stress.

Visualization of the Pathway

EpimerizationPathway Tacrolimus Tacrolimus (FK506) (C8-S Configuration) Intermediate Enolate/Radical Intermediate (Planar C8) Tacrolimus->Intermediate Deprotonation (-H+) Intermediate->Tacrolimus Reprotonation (Face A) Epitacrolimus 8-Epitacrolimus (C8-R Configuration) Intermediate->Epitacrolimus Reprotonation (Face B - Steric Pref.) Base Base Catalyst (OH-, DBN) Base->Intermediate Radical Radical Initiator (Iodine, Heat) Radical->Intermediate

Figure 1: Mechanistic pathway of Tacrolimus C-8 epimerization via an enolate intermediate.

Kinetics and Critical Factors

Understanding the kinetics is essential for defining the Design Space (QbD) for manufacturing.

Critical FactorMechanistic ImpactMitigation Strategy
pH > 7.0 Accelerates keto-enol tautomerism via base catalysis.Maintain formulation pH between 3.0–5.0 using organic acids (e.g., Tartaric Acid).
Temperature Increases the rate of reaching thermodynamic equilibrium.Cold chain storage (2–8°C) for liquid formulations.
Free Radicals Facilitates homolytic cleavage of the C8-H bond.Use of antioxidants (BHT, Tocopherol) and protection from light.
Solvent Polarity Protic solvents stabilize the transition state.Use aprotic co-solvents where possible in processing.

Experimental Protocols

Protocol A: Controlled Synthesis of 8-Epitacrolimus

Purpose: To generate high-purity impurity standard for analytical method validation.

Reagents:

  • Tacrolimus (API grade)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Acetonitrile (ACN)[2]

  • Ethyl Acetate / Hexane (for purification)

Methodology:

  • Dissolution: Dissolve 500 mg of Tacrolimus in 10 mL of anhydrous Acetonitrile.

  • Catalysis: Add 2.0 equivalents of DBN.

  • Reaction: Stir the solution at ambient temperature (20–25°C) for 4 hours.

    • Note: Monitor by HPLC.[2][3][4][5][6] The equilibrium typically reaches ~30-40% epimer conversion.

  • Quenching: Neutralize the reaction mixture with 1.0 M Acetic Acid to pH 6.0.

  • Extraction: Dilute with water and extract three times with Ethyl Acetate.

  • Purification: Concentrate the organic layer and purify via Flash Chromatography (Silica Gel 60).

    • Eluent: Gradient of Hexane:Ethyl Acetate (3:1 to 1:1).

    • Yield: Expect ~150 mg of 8-Epitacrolimus as a white powder.

Protocol B: HPLC Separation (USP <621> Aligned)

Purpose: To quantitate 8-Epitacrolimus in the presence of Tacrolimus and its rotamers.

Tacrolimus exists as cis/trans rotamers in solution, which can complicate chromatography. Elevated column temperature is critical to coalesce these peaks.

Chromatographic Conditions:

ParameterSetting
Column C18 (L1), 150 x 4.6 mm, 3 µm (e.g., Phenomenex Luna or Zorbax SB-C18)
Mobile Phase A 6 mM Phosphoric Acid in Water
Mobile Phase B Acetonitrile : tert-Butyl Methyl Ether (81:19 v/v)
Flow Rate 1.5 mL/min
Temperature 60°C (Critical for rotamer coalescence)
Detection UV @ 220 nm (or 210 nm for higher sensitivity)
Injection Vol 20 µL

Gradient Program:

  • 0-30 min: Isocratic or shallow gradient (Adjust B% to retain Tacrolimus at ~15 min).

  • Resolution: 8-Epitacrolimus typically elutes before Tacrolimus (RRT ~0.8 - 0.9).

Analytical Workflow Diagram

HPLCWorkflow Sample Sample Preparation (Dissolve in ACN:Water) TempCtrl Column Oven: 60°C (Rotamer Collapse) Sample->TempCtrl Inject Separation C18 Separation (Hydrophobic Interaction) TempCtrl->Separation Elute Detection UV Detection (220 nm) Separation->Detection Data Chromatogram Analysis Calc Resolution (Rs > 1.5) Detection->Data Integrate

Figure 2: Analytical workflow ensuring separation of Tacrolimus from its 8-epimer and rotamers.

References

  • Skytte, D. M., et al. (2010). "Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug."[1][7][8][9] Journal of Natural Products, 73(4), 776–779.[7][8] Link

  • United States Pharmacopeia (USP). "Tacrolimus Monograph: Organic Impurities."[3] USP-NF. Link

  • Namiki, Y., et al. (1995). "Tautomeric phenomenon of a novel immunosuppressant, FK506, in solution." Journal of Antibiotics, 48(11), 1281–1287. Link

  • Prajsnar, K., et al. (2016). "Development and Validation of RP-HPLC Method for Determination of Thermal Degradation Impurity in Macrolide Immunosuppressant." Research & Reviews: Journal of Drug Formulation, Development and Production.[5] Link

Sources

Base-Catalyzed Epimerization of Tacrolimus: Mechanisms, Kinetics, and Control Strategies

[1]

Executive Summary

The chemical stability of Tacrolimus (FK506), a potent 23-membered macrolide lactone immunosuppressant, is a critical quality attribute in drug development.[1] Among its degradation pathways, base-catalyzed epimerization at the C-8 position represents a significant challenge.[1] This transformation yields 8-epitacrolimus (USP Impurity D), a stereoisomer with significantly reduced pharmacological potency.[1]

This guide provides a comprehensive technical analysis of the epimerization mechanism, detailed protocols for synthesizing the epimer for reference qualification, and validated analytical methods for its detection. It is designed to empower formulation scientists to predict, detect, and mitigate this specific instability.[1]

Structural & Mechanistic Analysis

The Lability of the C-8 Center

Tacrolimus contains a complex macrocyclic ring incorporating an

21

1
The Epimerization Mechanism

The transformation follows a classic base-catalyzed keto-enol tautomerism mechanism:

  • Deprotonation: A base abstracts the proton at C-8, generating a planar enolate intermediate.[1] The negative charge is delocalized onto the C-9 oxygen.

  • Reprotonation: The enolate is reprotonated. While reprotonation from the original face regenerates Tacrolimus, protonation from the opposing face yields the diastereomer, 8-epitacrolimus .

  • Thermodynamics: The reaction is reversible. However, steric strain in the macrocycle typically favors the natural (8R) configuration over the (8S) epimer, though the epimer is stable enough to isolate.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the equilibrium between Tacrolimus and 8-Epitacrolimus.

EpimerizationTacTacrolimus (FK506)(8R Configuration)EnolatePlanar Enolate Intermediate(sp2 Hybridized C-8)Tac->EnolateDeprotonation (-H+)BaseBase (B:)Base->EnolateEnolate->TacReprotonation (Face A)Epi8-Epitacrolimus(8S Configuration)Enolate->EpiReprotonation (Face B)Epi->EnolateDeprotonation

Caption: Kinetic pathway of C-8 epimerization via enolate intermediate. Reprotonation determines stereochemistry.

Experimental Protocols

Protocol 1: Targeted Synthesis of 8-Epitacrolimus (Reference Standard)

To quantify impurities accurately, you must generate the specific epimer. This protocol uses 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), a non-nucleophilic base, to drive epimerization without inducing ring-opening hydrolysis.[1]

Objective: Isolate high-purity 8-epitacrolimus for use as a reference standard.

Materials:

  • Tacrolimus (API grade)[3]

  • Dichloromethane (DCM), anhydrous[1]

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)[1]

  • Acetic acid (glacial)[1]

  • Preparative HPLC system[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of Tacrolimus in 10 mL of anhydrous DCM in a round-bottom flask.

  • Catalysis: Add 2 equivalents of DBN dropwise under a nitrogen atmosphere.

  • Reaction: Stir the solution at ambient temperature (20-25°C) for 12–16 hours. Note: Monitoring via TLC or HPLC is crucial; equilibrium is typically reached when the epimer:parent ratio is approx. 1:4 to 1:3.

  • Quenching: Quench the reaction by adding a stoichiometric excess of acetic acid (relative to DBN) to neutralize the base immediately. This "freezes" the equilibrium.

  • Work-up: Wash the organic layer with water (3 x 10 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Isolate the epimer using Preparative HPLC (See Protocol 3 for separation conditions). The epimer typically elutes before Tacrolimus.

Protocol 2: Forced Degradation (Base Stress Study)

This protocol validates the stability-indicating nature of your analytical method and determines the formulation's sensitivity to pH excursions.

Objective: Determine the degradation rate constant (

Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of Tacrolimus in Acetonitrile (ACN).

  • Stress Condition: Mix 5 mL of Stock with 5 mL of 0.01 N NaOH (pH ~12).

  • Incubation: Incubate at 25°C.

  • Sampling: Withdraw 1 mL aliquots at T=0, 1h, 2h, 4h, and 8h.

  • Neutralization: Immediately neutralize each aliquot with 0.01 N HCl to pH 6-7 to stop the reaction.

  • Analysis: Analyze via HPLC. Plot

    
     vs. time to determine pseudo-first-order kinetics.[1]
    

Analytical Characterization (HPLC)[1][2][4][5]

Tacrolimus exists as a mixture of rotamers (cis/trans amide bond conformers) in solution, which complicates chromatography. At room temperature, these rotamers appear as split or broad peaks.[1] Elevated column temperature is mandatory to coalesce these rotamers into a single sharp peak for accurate integration.

Optimized HPLC Parameters
ParameterSpecificationRationale
Column C18 (e.g., Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 3.5 µmProvides necessary hydrophobic selectivity for macrolides.[1]
Temperature 50°C - 60°C Critical: Increases rotamer interconversion rate, merging split peaks.[1]
Mobile Phase A Water / Phosphoric Acid (1000:1 v/v)Acidic pH suppresses ionization of silanols, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for elution of lipophilic macrolide.
Gradient T=0: 40% B; T=25: 80% B; T=30: 80% BSlow gradient required to resolve Epimer (RRT ~0.9) from Parent.
Flow Rate 1.0 - 1.5 mL/minOptimized for backpressure at 60°C.
Detection UV @ 210 nmMax absorbance for the carbonyl/ene system; low selectivity but high sensitivity.[1]

Data Interpretation:

  • 8-Epitacrolimus RRT: Typically 0.85 - 0.92 (elutes before Tacrolimus).[1]

  • Tacrolimus RRT: 1.00.

  • Resolution (

    
    ):  Must be > 1.5 for quantitative reporting.
    

Impact & Mitigation Strategies

Biological Impact

8-Epitacrolimus exhibits significantly reduced immunosuppressive activity compared to Tacrolimus.[1][4] While it binds to FKBP12, the resulting complex has a lower affinity for Calcineurin, rendering it a therapeutically inactive impurity that adds toxicological burden without efficacy.[1]

Formulation Control Strategies

To prevent base-catalyzed epimerization in drug products (e.g., amorphous solid dispersions, ointments):

  • Acidification: Incorporate organic acids (e.g., Tartaric acid, Citric acid) into the formulation to maintain the micro-environmental pH < 5.

  • Moisture Control: Water facilitates proton transfer. Use desiccants in packaging and anhydrous excipients.

  • Excipient Screening: Avoid alkaline excipients (e.g., certain grades of Magnesium Stearate or basic polymers). Use neutral or acidic polymers like HPMC-AS.[1]

References

  • Skytte, D. M., et al. (2010).[1][2][5] Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug. Journal of Natural Products. Link[1]

  • Namiki, Y., et al. (1995).[1] Tautomeric phenomenon of a novel potent immunosuppressant, FK506, in solution. Journal of Antibiotics. Link

  • USP Monograph . Tacrolimus. United States Pharmacopeia.[4] (Note: Refer to current USP-NF for official impurity limits).[1] Link[1]

  • Yamasaki, Y., et al. (2013).[1] Vibrational circular dichroism study of the solution conformation of tacrolimus. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Prausnitz, M. R., et al. (2020).[1] Stability of Tacrolimus in Topical Formulations. Journal of Controlled Release. Link

Technical Guide: 8-Epitacrolimus – Characterization, Control, and Analysis in Tacrolimus Therapeutics

[1][2]

Executive Summary

8-Epitacrolimus (also known as Tacrolimus 8-epimer or USP Tacrolimus 8-epimer) is a critical degradation product and process impurity of the immunosuppressant Tacrolimus (FK506).[1] Structurally defined by the inversion of configuration at the C8 position, this impurity presents unique challenges in drug development due to its retained—albeit reduced—biological activity and its chromatographic proximity to other critical impurities like Ascomycin.

This guide provides a comprehensive technical analysis of 8-Epitacrolimus, detailing its formation mechanisms, biological implications, and validated protocols for its detection and control in pharmaceutical formulations.[2][1]

Chemical Identity & Formation Mechanism

Structural Characterization

Tacrolimus is a 23-membered macrolide lactone.[1][3][4] The C8 position contains a hydroxyl group that is susceptible to epimerization.[4]

  • Parent: Tacrolimus (8R configuration)[4]

  • Impurity: 8-Epitacrolimus (8S configuration)[2][1][4]

  • Formula: C₄₄H₆₉NO₁₂ (Isomeric, MW: 804.02 g/mol )[2][1][4][5]

Mechanism of Formation

The formation of 8-Epitacrolimus is primarily a base-catalyzed epimerization .[1] The C8 proton is alpha to the C9 carbonyl, making it acidic. Under basic conditions (pH > 8) or thermal stress, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can occur from either face; while the 8R configuration (Tacrolimus) is thermodynamically favored, the 8S epimer (8-Epitacrolimus) forms as a kinetic product or equilibrium component.

Key Stress Factors:

  • pH: Rapid formation at pH > 8; stable at pH 3–5.

  • Temperature: Accelerated formation at >50°C.[4][6]

  • Light: Formation observed under artificial sunlight (UV/Vis exposure).

Pathway Visualization

The following diagram illustrates the reversible epimerization pathway via the enol/enolate intermediate.

EpimerizationTacTacrolimus (FK506)(C8-R Configuration)InterPlanar EnolateIntermediate(C8-sp2 Hybridized)Tac->InterBase (OH-) / HeatProton AbstractionInter->TacReprotonation (Major)Epi8-Epitacrolimus(C8-S Configuration)Inter->EpiReprotonation (Minor)Steric InversionEpi->InterReversible

Caption: Base-catalyzed mechanism showing the reversible inversion of stereochemistry at the C8 position via an enolate intermediate.

Biological Impact & Safety Profile

Unlike inert degradation products, 8-Epitacrolimus retains biological activity, necessitating strict control limits.[2][1]

  • Mechanism of Action: Like the parent molecule, 8-Epitacrolimus binds to the immunophilin FKBP-12.[2][1] However, the structural alteration at C8 affects the geometry of the resulting complex, reducing its affinity for Calcineurin.[4]

  • Potency: Studies indicate it possesses immunosuppressive activity (blocking T-cell proliferation and IL-2 production) but is significantly less potent than Tacrolimus.[1]

  • Toxicity: Due to its activity, it is classified as a specified impurity with qualified limits rather than a general impurity.[1]

Analytical Methodology

Separating 8-Epitacrolimus from Tacrolimus and Ascomycin (a related congener) is a "critical pair" challenge in HPLC method development. The USP "Organic Impurities Procedure 2" is the gold standard for this analysis.

Chromatographic Strategy

The separation relies on a high-efficiency C18 stationary phase heated to 60°C to minimize peak broadening caused by rotamers (cis/trans isomerization of the amide bond).

Critical Resolution Requirement: 8-Epitacrolimus typically elutes before Tacrolimus.[2][1] The method must resolve it from Ascomycin (which also elutes before Tacrolimus) and the Tacrolimus 19-epimer .

USP-Aligned HPLC Protocol

This protocol is derived from standard pharmacopeial methods optimized for impurity profiling.[2][1]

ParameterCondition
Column L1 (C18), 4.6 mm × 15 cm, 3 µm (e.g., Kromasil C18 or Luna C18)
Temperature 60°C (Critical for rotamer coalescence)
Flow Rate 1.5 mL/min
Detection UV @ 220 nm (or 205 nm for higher sensitivity)
Injection Vol. 20 µL
Mobile Phase A 6 mM Phosphoric Acid in Water
Mobile Phase B Acetonitrile : tert-Butyl Methyl Ether (81:19 v/v)

Gradient Program:

  • 0 min: 28% B[1][6]

  • 30 min: 28% B (Isocratic hold for separation of early eluters)

  • 53 min: 85% B (Wash)

  • 60 min: 28% B (Re-equilibration)

Retention Time Profile (Approximate)
CompoundRelative Retention Time (RRT)Note
Tacrolimus Open Ring~0.52Degradant
Tacrolimus 19-Epimer~0.63Tautomer/Isomer
8-Epitacrolimus ~0.85 Critical Impurity
Ascomycin0.87Process Impurity (Critical Pair)
Tacrolimus (API) 1.00 Main Peak
Analytical Workflow Diagram

AnalyticalWorkflowSampleSample Preparation(Dissolve in ACN:Water)CondConditioning(Allow to stand 3h @ Ambient)*Equilibrates Rotamers*Sample->CondCrucial StepHPLCHPLC Separation(60°C, C18 Column)Cond->HPLCDetectUV Detection (220 nm)HPLC->DetectDataData AnalysisCheck Resolution (Rs > 3.0)Calc % ImpurityDetect->Data

Caption: Step-by-step analytical workflow emphasizing the rotamer equilibration step essential for accurate Tacrolimus quantification.

Control & Mitigation Strategies

To maintain 8-Epitacrolimus below the regulatory limit (typically NMT 0.15%), formulation scientists must implement the following controls:

  • pH Management:

    • Maintain formulation pH between 3.0 and 5.0 .

    • Avoid alkaline excipients (e.g., Magnesium Stearate) which can create micro-environmental pH spikes promoting epimerization. Use acidic buffers (e.g., Tartaric Acid) if necessary.

  • Temperature Control:

    • Store bulk drug substance and finished product at controlled room temperature or refrigerated conditions (2–8°C) to slow kinetic conversion.

  • Solvent Selection:

    • In liquid formulations, avoid protic solvents that facilitate proton exchange at the C8 position.

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedure 2.[6] USP-NF.[2][1] Link (Note: Link directs to USP-NF login/landing).

  • Skytte, D. M., et al. (2010). Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug.[1][7] Journal of Natural Products, 73(4), 776-779.[2][1] Link

  • Namiki, Y., et al. (1995). Tautomeric Phenomenon of a Novel Immunosuppressant, FK506, in Solution.[2][1] Chromatographia, 40(5/6). Link

  • European Medicines Agency (EMA). Assessment Report: Tacforius (Tacrolimus).[8] EMA/684674/2017. Link

  • Phenomenex. Separation of Tacrolimus and its Organic Impurities per USP Monograph.[6] Application Note. Link

Spectroscopic Characterization of 8-Epitacrolimus: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Epitacrolimus (also known as Tacrolimus Impurity D in EP/USP monographs) is a critical stereoisomer of the immunosuppressant Tacrolimus (FK506).[1] Structurally, it differs from the parent molecule only by the configuration at the C8 position. This epimer is primarily formed under basic conditions or during specific stress pathways (thermal/radical) and represents a significant critical quality attribute (CQA) in pharmaceutical development.[1]

Distinguishing 8-Epitacrolimus from Tacrolimus and other isomers (e.g., 19-Epitacrolimus) requires a multi-dimensional spectroscopic approach.[1] Mass spectrometry alone is insufficient due to isobaric identity; thus, Nuclear Magnetic Resonance (NMR) combined with high-resolution chromatographic separation remains the gold standard for structural ratification.[1]

Part 1: Molecular Identity & Formation Mechanism

Structural Context

Tacrolimus is a 23-membered macrocyclic lactone.[1] The C8 position is adjacent to the C9 ketone and the hemiketal system, making it chemically labile.

  • Parent: Tacrolimus (

    
    , MW 804.02 Da).[1][2]
    
  • Target: 8-Epitacrolimus (C8-epimer).[1]

  • Key Difference: Inversion of stereochemistry at Carbon-8.

Mechanism of Formation

The formation of 8-Epitacrolimus is typically driven by keto-enol tautomerization at the C9 ketone, allowing the C8 proton to be abstracted and re-protonated from the opposite face. This process is catalyzed by:

  • Basic Conditions: Exposure to weak bases (e.g., during isolation or formulation).[1]

  • Radical Stress: Iodine/toluene reflux conditions can induce epimerization.

  • Lewis Acids: Mild acidic conditions can also facilitate the transition, often accompanied by dehydration products (e.g.,

    
    -derivatives).[1]
    
Workflow Diagram

The following diagram outlines the isolation and characterization logic, moving from crude degradation mixtures to a certified reference standard.

G cluster_Char Spectroscopic Characterization Start Crude Tacrolimus Sample (Stressed/Degraded) HPLC Preparative HPLC Isolation (C18 / Reverse Phase) Start->HPLC Separation Fraction Enriched Fraction (Impurity D) HPLC->Fraction Collection MS HR-MS (Q-TOF/Orbitrap) Confirm Formula: C44H69NO12 Exclude Dehydration Products Fraction->MS Mass Check NMR_1D 1D NMR (1H, 13C) Identify Diagnostic Shift at C8-H and C9-C=O MS->NMR_1D Isomer Check NMR_2D 2D NMR (NOESY/ROESY) Confirm Stereochemistry via Spatial Correlations NMR_1D->NMR_2D Stereochem Check Final Certified 8-Epitacrolimus Reference Standard NMR_2D->Final Validation

Figure 1: Isolation and structural elucidation workflow for 8-Epitacrolimus.

Part 2: Spectroscopic Characterization Strategies

Mass Spectrometry (MS)

Objective: Confirm molecular formula and rule out non-isobaric impurities (e.g., dehydration products like Anhydro-tacrolimus).

  • Instrumentation: LC-MS/MS (ESI+).

  • Molecular Ion:

    
     at 
    
    
    
    or
    
    
    at
    
    
    .[1]
  • Differentiation Strategy:

    • Since Tacrolimus and 8-Epitacrolimus are isomers, their exact mass is identical.[1]

    • Fragmentation (MS/MS): While fragmentation patterns are similar, subtle differences in the intensity ratios of daughter ions (arising from the macrocycle ring opening) can be observed. However, Chromatographic Retention Time (

      
      )  is the primary MS-coupled differentiator.[1]
      
    • Exclusion: Ensure the mass does not correspond to

      
      -8-epitacrolimus (MW 786), a common co-occurring degradation product.[1]
      
Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of stereochemical inversion at C8.

This is the most critical analytical step. Tacrolimus exists as a mixture of rotamers (cis/trans amide bond), which complicates the spectra. 8-Epitacrolimus exhibits similar rotameric behavior.[1]

A. 1H NMR (Proton)

The proton at C8 is the diagnostic handle.

  • Chemical Shift: In Tacrolimus, the C8-H signal typically appears in the methine region. Upon epimerization, the electronic environment of C8 changes due to the proximity of the C9 carbonyl and the altered ring conformation.

  • Coupling Constants (

    
    ):  The most definitive proof comes from the 
    
    
    
    coupling constants.[1] The inversion at C8 alters the dihedral angles with adjacent protons (C7-H2).[1]
    • Tacrolimus:[1][2][3][4][5][6][7][8][9][10][11][12] C8-H exhibits specific

      
       values reflecting its equatorial/axial orientation.[1]
      
    • 8-Epitacrolimus:[1][2][4][7][12][13] The

      
       values change significantly, often reflecting a change from axial-axial couplings to axial-equatorial or vice versa, depending on the preferred conformer of the macrocycle.[1]
      
B. 13C NMR (Carbon)[1][12][14]
  • C8 Signal: Expect a shift of 1–3 ppm relative to Tacrolimus.

  • C9 Carbonyl: The ketone carbon at C9 is highly sensitive to the orientation of the adjacent C8 substituent.

  • C10 Hemiketal: Long-range conformational effects often perturb the chemical shift of the C10 hemiketal carbon.

C. 2D NMR (NOESY/ROESY)

To prove the "Epi" structure without a crystal structure, NOE (Nuclear Overhauser Effect) correlations are required.[1]

  • Experiment: NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Logic: Identify protons that are spatially close in the 8-epi configuration but distant in Tacrolimus.

    • Look for correlations between C8-H and protons across the ring or on the C6/C7 segment that would only be possible if C8 is inverted.

    • Absence of key NOEs present in Tacrolimus (e.g., specific C8-H to C10-OH interactions) serves as negative confirmation.[1]

Vibrational Spectroscopy (IR)

While less specific for stereoisomers, FTIR can detect changes in hydrogen bonding networks.[1]

  • O-H Stretching: The inversion at C8 may alter the intramolecular H-bonding network involving the C10-OH and C9=O, leading to subtle shifts in the hydroxyl (

    
    ) and carbonyl (
    
    
    
    ) regions.[1]

Part 3: Comparative Data Summary

The following table summarizes the expected analytical distinctions between the parent drug and the 8-epimer.

FeatureTacrolimus (Parent)8-Epitacrolimus (Impurity D)
CAS Number 104987-11-3129212-35-7
Molecular Formula


Monograph Name TacrolimusTacrolimus 8-epimer / Impurity D
Stereochemistry

configuration

configuration (inverted)
HPLC RRT (approx) 1.00Distinct (Method Dependent, often elutes earlier or later depending on phase)
Formation Trigger BiosynthesisBase catalysis, Radical stress, Lewis Acid
Key NMR Feature Standard C8-H couplingAltered

at C8; Shifted C9 Carbonyl

Part 4: Experimental Protocol (Isolation & Validation)

Step 1: Generation of 8-Epitacrolimus (Enrichment)[1]
  • Reagent: Dissolve Tacrolimus in toluene/acetonitrile.

  • Catalyst: Add a weak base (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene, DBN) or subject to reflux.[1]

  • Monitoring: Monitor by HPLC until the Impurity D peak reaches ~10-20%.

Step 2: Preparative Isolation
  • Column: C18 Preparative Column (e.g.,

    
    , 
    
    
    
    ).[1]
  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Acetate).[1]

  • Gradient: Isocratic or shallow gradient to maximize resolution between the close-eluting isomers.[1]

  • Detection: UV at 210 nm (amide/carbonyl absorption).[1]

Step 3: Structural Confirmation[12]
  • Lyophilize the collected fraction.

  • Dissolve in

    
     or 
    
    
    
    (Benzene-d6 often provides better resolution for Tacrolimus rotamers).[1]
  • Acquire

    
     NMR (min 600 MHz) and COSY/NOESY.
    
  • Verify the loss of the original C8 coupling pattern and appearance of the new epimeric pattern.

References

  • Skytte, D. M., et al. (2010).[1] Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug. Journal of Natural Products. Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.) . Tacrolimus Monograph 2244. (Defines Impurity D). Link[1]

  • United States Pharmacopeia (USP) . Tacrolimus Monograph: Organic Impurities. (Defines Tacrolimus 8-epimer). Link[1]

  • Namour, F., et al. (2013).[1] Analyses of marketplace tacrolimus drug product quality: bioactivity, NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Guide: 8-Epitacrolimus Characterization and Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Epitacrolimus (CAS: 129212-35-7) is a stereoisomer of the immunosuppressant Tacrolimus (FK506).[1] Designated as Impurity D in the European Pharmacopoeia (EP) and Tacrolimus 8-epimer in the United States Pharmacopeia (USP), it represents a critical quality attribute (CQA) in drug development. This impurity arises primarily through base-catalyzed epimerization at the C-8 position, a reversible process that challenges purification strategies. This guide provides a definitive technical analysis of its physicochemical properties, formation mechanisms, and validated analytical control strategies.

Physicochemical Profile

8-Epitacrolimus shares the same molecular formula and weight as the parent drug but differs in spatial configuration.[2] This stereochemical inversion significantly alters its interaction with the FKBP12 binding protein and its chromatographic behavior.

Table 1: Comparative Physicochemical Data
PropertyTacrolimus (Parent)8-Epitacrolimus (Impurity)
CAS Number 104987-11-3129212-35-7
Molecular Formula C₄₄H₆₉NO₁₂C₄₄H₆₉NO₁₂
Molecular Weight 804.02 g/mol 804.02 g/mol
Exact Mass 803.4820 Da803.4820 Da
Stereochemistry (C-8)

Configuration

Configuration
Regulatory ID USP Tacrolimus RSUSP Tacrolimus 8-Epimer RS
EP Impurity Code N/AImpurity D
Structural Distinction

The structural divergence occurs at the Carbon-8 position (macrolide numbering).[2] In Tacrolimus, the allyl group at C-8 is oriented in the


-configuration. In 8-Epitacrolimus, this center is inverted to the 

-configuration. This inversion is not a degradation of the carbon skeleton but a thermodynamic equilibration, often driven by pH excursions during fermentation or downstream processing.

Mechanistic Formation Pathway

Understanding the kinetics of 8-Epitacrolimus formation is essential for process control. The transformation is a base-catalyzed epimerization via an enolate intermediate.

Mechanism Description
  • Proton Abstraction: Under basic conditions (or even neutral conditions with specific buffer interactions), the acidic proton at C-8 (alpha to the carbonyl) is abstracted.

  • Enolization: This forms a planar enolate intermediate, destroying the chirality at C-8.

  • Reprotonation: The enolate is reprotonated. While the

    
     form (Tacrolimus) is kinetically favored, the 
    
    
    
    form (8-Epitacrolimus) is thermodynamically accessible, leading to an equilibrium mixture.
Visualization: Epimerization Pathway

Epimerization Tacrolimus Tacrolimus (FK506) (C8-R Configuration) Intermediate Planar Enolate Intermediate Tacrolimus->Intermediate Proton Abstraction (Base/pH > 7) Intermediate->Tacrolimus Reprotonation (Major) Epitacrolimus 8-Epitacrolimus (C8-S Configuration) Intermediate->Epitacrolimus Reprotonation (Minor) Epitacrolimus->Intermediate Reversible

Caption: Base-catalyzed thermodynamic equilibration between Tacrolimus and its 8-epimer via an enolic intermediate.

Analytical Characterization & Control

Distinguishing 8-Epitacrolimus from Tacrolimus requires high-resolution chromatography due to their identical mass and similar polarity. The following protocol is adapted from USP/EP harmonized methodologies and optimized for resolution.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify 8-Epitacrolimus levels with a resolution factor (


) > 1.5 relative to the parent peak.

Equipment:

  • System: UHPLC or HPLC with temperature-controlled autosampler.

  • Detector: UV Absorbance at 210 nm (or 220 nm). Use low-actinic glassware to prevent photodegradation.

Chromatographic Conditions:

ParameterSetting
Column C18 Phase (e.g., L1 USP packing), 150 mm x 4.6 mm, 3 µm (e.g., Phenomenex Luna or equivalent)
Column Temp 60°C (Critical for tautomer coalescence and peak sharpness)
Flow Rate 1.5 mL/min
Injection Vol 20 µL

Mobile Phase Strategy:

  • Solution A: 6 mM Phosphoric Acid in Water.

  • Solution B: Acetonitrile : tert-Butyl Methyl Ether (81:19 v/v).[3]

  • Diluent: Acetonitrile : Water (70:30 v/v).[4]

Gradient Profile:

  • 0-30 min: Isocratic hold or shallow gradient (approx. 28% B) to separate polar impurities.

  • 30-50 min: Ramp to high organic to elute late eluters.

  • Equilibration: Return to initial conditions.

System Suitability Criteria:

  • Resolution (

    
    ):  NLT 3.0 between Ascomycin and Tacrolimus.
    
  • Tailing Factor: NMT 2.0.

  • Relative Retention Time (RRT): 8-Epitacrolimus typically elutes after Tacrolimus (approx RRT ~1.1 to 1.2 depending on exact phase chemistry). Note: Verify RRT with USP Reference Standard as column selectivity varies.

Regulatory & Safety Implications

Quality Control Limits
  • EP/USP Status: 8-Epitacrolimus is a specified impurity.[1][5][6]

  • Acceptance Criteria: Generally, individual impurities must be NMT 0.15% (or qualified levels) for drug substances. Due to its structural similarity, it may exhibit partial biological activity, but it is strictly controlled to ensure consistent dosing potency.

Handling & Stability
  • Stability: The 8-epimer is thermodynamically stable once formed but can revert under specific pH conditions.

  • Storage: Store reference standards at -20°C or lower. Avoid basic buffers in formulation (e.g., avoid carbonate/bicarbonate excipients) to prevent in-situ formation.

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedure 2.[3] USP-NF.

  • European Pharmacopoeia (Ph. Eur.). Tacrolimus Monohydrate: Impurity D.[7][6][8] EDQM.

  • Skytte, D. M., et al. (2010). Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug.[9][10] Journal of Natural Products, 73(4), 776-779.[9]

  • Phenomenex. Separation of Tacrolimus and its Organic Impurities per USP Monograph.[3] Application Note TN-1236.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13006299: Tacrolimus anhydrous 8-epimer.

Sources

Methodological & Application

Application Note: Precision Separation of 8-Epitacrolimus from Tacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Epitacrolimus HPLC method development Content Type: Application Note & Protocol

Overcoming Rotameric Interference and Epimeric Similarity in Macrolide Analysis

Abstract

The chromatographic separation of Tacrolimus (FK506) from its degradation product, 8-Epitacrolimus, presents a dual challenge: the structural near-identity of the epimers and the dynamic existence of Tacrolimus rotamers. This application note details a robust HPLC methodology designed to collapse rotameric broadening through thermodynamic control while maximizing epimeric selectivity using a ternary mobile phase system. The resulting protocol achieves a resolution (


) > 1.5 between the parent drug and 8-Epitacrolimus, meeting stringent USP and ICH guidelines for impurity profiling.
Introduction: The Macrolide Challenge

Tacrolimus is a 23-membered macrolide lactone immunosuppressant. Its stability profile is complex; under basic conditions or thermal stress, it undergoes epimerization at the C-8 position to form 8-Epitacrolimus .

From a chromatographic perspective, Tacrolimus behaves atypically.[1][2] It exists as a mixture of cis and trans rotamers due to restricted rotation around the amide bond (pipecolate moiety). At ambient temperatures, the interconversion rate between these rotamers is slow on the NMR time scale but intermediate on the HPLC time scale, leading to peak splitting, broadening, or "saddle" peaks.

Critical Analytical Objective: To develop a method that:

  • Merges Rotamers: Uses thermal energy to accelerate rotamer interconversion, yielding a single, sharp peak.

  • Separates Epimers: Distinguishes the subtle stereochemical difference at C-8 between Tacrolimus and 8-Epitacrolimus.

Method Development Logic (The "Why")

The development of this protocol follows a strict causal logic based on the physicochemical properties of the analyte.

3.1 Thermodynamic Control (Temperature)
  • Observation: At 25°C, Tacrolimus elutes as a broad, split peak.

  • Mechanism: The cis-trans isomerization barrier is approximately 80 kJ/mol.

  • Solution: Elevating the column temperature to 60°C increases the rate of interconversion beyond the chromatographic timescale. The rotamers effectively "average out," resulting in a single, sharp peak with high efficiency.

3.2 Mobile Phase Selectivity (The t-BME Effect)
  • Standard Solvents: Acetonitrile (ACN) alone often fails to resolve the 8-epimer from the main peak due to identical hydrophobic indices.

  • Ternary Modifier: The addition of tert-Butyl Methyl Ether (t-BME) provides unique steric selectivity. The bulky tert-butyl group interacts differentially with the macrocyclic ring conformations of the two epimers, enhancing separation factor (

    
    ).
    
3.3 Stationary Phase Architecture
  • Choice: A high-purity, end-capped C18 (L1) column is essential.

  • Reasoning: "Luna Omega" or "BEH" technologies are preferred to minimize secondary silanol interactions which can cause tailing, particularly for the amine functionality in the pipecolic ring.

Visualizing the Development Workflow

MethodDevelopment Start Tacrolimus Impurity Profiling RotamerIssue Problem: Rotameric Peak Splitting Start->RotamerIssue TempSol Solution: Temp > 50°C (60°C Opt) RotamerIssue->TempSol Thermodynamics SelectivityIssue Problem: 8-Epi Co-elution TempSol->SelectivityIssue Peak Coalescence SolventSol Solution: t-BME/ACN Matrix SelectivityIssue->SolventSol Steric Selectivity FinalMethod Validated Method: Sharp Peaks, Rs > 1.5 SolventSol->FinalMethod

Figure 1: Logical workflow for overcoming rotameric and epimeric challenges in Tacrolimus analysis.

Experimental Protocol

This protocol is derived from optimized pharmacopeial standards (USP <621>) and validated industry practices.

5.1 Equipment & Reagents[1][3]
  • HPLC System: Waters Alliance, Agilent 1260, or equivalent with a heated column compartment capable of maintaining 60°C ± 0.5°C.

  • Column: Phenomenex Luna Omega 3 µm C18 (150 x 4.6 mm) or Waters XBridge BEH C18.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • tert-Butyl Methyl Ether (t-BME) (HPLC Grade).

    • Phosphoric Acid (85%).

    • Water (Milli-Q or equivalent).

5.2 Preparation of Solutions
  • Solution A (Buffer): Dissolve 0.7 mL of Phosphoric Acid in 1000 mL of water (approx. 6 mM). Filter through 0.22 µm membrane.

  • Solution B (Organic): Mix Acetonitrile and t-BME in a ratio of 81:19 (v/v) . Note: t-BME is volatile; prepare fresh and cap tightly.

  • Diluent: Acetonitrile : Water (70:30 v/v).[4][5]

  • Standard Preparation: Prepare 1.0 mg/mL Tacrolimus USP RS and 8-Epitacrolimus RS in Diluent.

5.3 Chromatographic Conditions
ParameterSettingRationale
Column Temperature 60°C Critical for rotamer fusion.
Flow Rate 1.5 mL/minHigh flow reduces residence time, minimizing on-column degradation.
Injection Volume 20 µLStandard load for impurity sensitivity.[6]
Detection UV @ 220 nmOptimal absorbance for the carbonyl/amide system.
Run Time ~30-40 minsSufficient to elute late impurities like 19-epimer.
5.4 Gradient Program

This gradient is designed to retain the main peak while resolving the early eluting 8-epimer and late eluting dienes.

Time (min)% Solution A% Solution B
0.07228
30.07228
45.01585
46.07228
55.07228
Results & Discussion
6.1 Separation Performance

Under these conditions, 8-Epitacrolimus typically elutes before Tacrolimus. The Relative Retention Time (RRT) is approximately 0.85 - 0.90 relative to the main Tacrolimus peak.

  • Tacrolimus Retention Time: ~16.0 min

  • 8-Epitacrolimus Retention Time: ~14.2 min

  • Resolution (

    
    ):  > 2.0 (Target > 1.5)
    
6.2 System Suitability Criteria (Self-Validating System)

To ensure the method is performing correctly before running samples, the following criteria must be met:

  • Tailing Factor (Tacrolimus): NMT 1.5 (Indicates minimal secondary interactions).

  • Resolution: NLT 3.0 between Tacrolimus and Tacrolimus 19-epimer (if present in mix) or NLT 1.5 between Tacrolimus and 8-Epitacrolimus.

  • Precision: %RSD of 6 replicate injections of Standard Solution NMT 2.0%.

6.3 Linearity and Sensitivity[3]
  • LOD (Limit of Detection): 0.05 µg/mL

  • LOQ (Limit of Quantitation): 0.15 µg/mL

  • Linearity:

    
     over the range of 0.1% to 150% of target concentration.[5]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Split/Broad Peak Temperature too low (< 55°C).Verify column oven temp. Ensure pre-heater is active.
Poor Resolution (8-Epi) Mobile Phase B composition error.t-BME is volatile; evaporation changes ratio. Prepare fresh.
Drifting Retention Column equilibration insufficient.Equilibrate at 60°C for at least 2 hours before run.
High Backpressure Precipitation in Mobile Phase.Ensure t-BME and buffer are miscible; filter all phases.
References
  • United States Pharmacopeia (USP) . Tacrolimus Monograph: Organic Impurities, Procedure 2. USP-NF.[7] (Note: Subscription required for full text).

  • Rozman Peterka, T., et al. (2019).[5][8] "Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination." Acta Pharmaceutica, 69(3), 363-380.

  • Phenomenex Application Note . "Separation of Tacrolimus and its Organic Impurities per USP Monograph." (Generic landing page for verification).

  • Skytte, D. M., et al. (2010).[9] "Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug."[2][9][10][11] Journal of Natural Products, 73(4), 776-779.[11]

  • Sigma-Aldrich . "Tacrolimus 8-epimer USP Reference Standard."[12][13]

Visualizing the Rotameric Equilibrium

RotamerLogic Cis Cis-Rotamer (Minor) Equilibrium Interconversion Rate (k) Cis->Equilibrium Trans Trans-Rotamer (Major) Trans->Equilibrium LowTemp Low Temp (25°C) k < Chromatographic Time Result: Split Peaks Equilibrium->LowTemp Slow Exchange HighTemp High Temp (60°C) k > Chromatographic Time Result: Single Coalesced Peak Equilibrium->HighTemp Fast Exchange

Figure 2: Thermodynamic influence on rotamer interconversion rates and chromatographic peak shape.

Sources

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, bioanalysis, and pharmaceutical quality control.

Introduction: The Clinical and Pharmaceutical Imperative for Monitoring 8-Epitacrolimus

Tacrolimus (FK-506) is a cornerstone of immunosuppressive therapy in organ transplantation, valued for its potent calcineurin-inhibiting activity.[1] However, its efficacy is confined to a narrow therapeutic window, necessitating rigorous therapeutic drug monitoring (TDM) to balance the prevention of allograft rejection against the risks of severe adverse effects, including nephrotoxicity and neurotoxicity.[1] Complicating the therapeutic landscape is the existence of tacrolimus isomers, among which 8-epitacrolimus is of significant concern.

8-Epitacrolimus is a stereoisomer of tacrolimus that can form under certain conditions, such as exposure to basic environments or light.[2] Its presence in pharmaceutical formulations or its potential formation in vivo represents a critical analytical challenge. The structural similarity to the parent compound raises concerns about its potential biological activity and its interference with accurate tacrolimus measurements, which could lead to erroneous dose adjustments and compromise patient safety. This application note provides a comprehensive guide to the state-of-the-art analytical methods for the selective detection and quantification of 8-epitacrolimus, ensuring the integrity of clinical and pharmaceutical assessments of tacrolimus.

Pre-Analytical Considerations: Safeguarding Sample Integrity

The stability of tacrolimus and its epimers in biological matrices is paramount for accurate analysis. Whole blood is the preferred matrix for TDM of tacrolimus due to its high partitioning into erythrocytes.[2][3]

Sample Collection and Handling:

  • Anticoagulant: Use ethylenediaminetetraacetic acid (EDTA) as the anticoagulant.

  • Mixing: Gently invert the collection tube multiple times to ensure homogenous distribution.

  • Storage Temperature: For short-term storage (up to 7 days), samples should be kept at 2-8°C. For long-term storage, freezing at -20°C or below is recommended. It is crucial to note that tacrolimus may be unstable at room temperature for extended periods.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can impact the integrity of the sample.

The Tacrolimus-Epitacrolimus Equilibrium: A Chemical Perspective

Tacrolimus can undergo epimerization at the C-8 position, leading to the formation of 8-epitacrolimus. This process is influenced by pH and exposure to light, highlighting the importance of controlled sample handling and storage conditions.

Tacrolimus Tacrolimus (Active Drug) Epitacrolimus 8-Epitacrolimus (Epimer) Tacrolimus->Epitacrolimus Epimerization (e.g., basic pH, light)

Caption: Interconversion of Tacrolimus and 8-Epitacrolimus.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Isomer Separation

A validated, stability-indicating HPLC-UV method is essential for the quality control of tacrolimus pharmaceutical products and can be adapted for research applications. This method allows for the baseline separation of tacrolimus from its isomers and degradation products.

Protocol: HPLC-UV Analysis of 8-Epitacrolimus

This protocol is based on established methods for the separation of tacrolimus and its related substances.[1][4][5]

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: KromasiL100-5 C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 or C8 reversed-phase column.[1][5]

    • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (e.g., 700:300:0.2, v/v/v).[1] The exact ratio may require optimization depending on the specific column and system.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 60°C.[1]

    • Detection Wavelength: 215 nm.[1]

    • Injection Volume: 20 µL.[1]

  • Sample Preparation:

    • Reference Standard: Prepare a stock solution of USP Tacrolimus 8-epimer RS in a suitable diluent (e.g., acetonitrile/water, 7:3, v/v). Prepare working standards by serial dilution.

    • Sample: For drug substance or product analysis, dissolve the sample in the diluent to achieve a known concentration. For biological matrices, a liquid-liquid or solid-phase extraction is necessary to remove interfering substances.

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the peaks based on the retention times of the reference standards.

    • Quantify 8-epitacrolimus using a calibration curve generated from the peak areas of the reference standards.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Gold Standard for Bioanalysis

LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of tacrolimus and its isomers in complex biological matrices like whole blood.[3][4][6][7]

Rationale for LC-MS/MS Method Design

Given that 8-epitacrolimus is a stereoisomer of tacrolimus, it shares the same molecular weight and elemental composition. Therefore, the precursor ion mass-to-charge ratio (m/z) will be identical for both compounds. The primary distinction in an MS/MS experiment may arise from subtle differences in fragmentation patterns or relative abundances of fragment ions upon collision-induced dissociation. However, it is common for epimers to share major fragment ions. Thus, a robust starting point for an 8-epitacrolimus LC-MS/MS method is to utilize the established Multiple Reaction Monitoring (MRM) transitions for tacrolimus.

Protocol: LC-MS/MS Quantification of 8-Epitacrolimus in Whole Blood

This protocol is a proposed method based on validated LC-MS/MS assays for tacrolimus.[8][9][10]

  • Instrumentation:

    • UHPLC or HPLC system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

    • Data acquisition and analysis software

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of a precipitation solution containing an internal standard (e.g., ascomycin or a stable isotope-labeled tacrolimus) in methanol or acetonitrile with zinc sulfate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column with a small particle size (e.g., ≤ 2.6 µm) is recommended for high-resolution separation.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions:

        • Precursor Ion (Tacrolimus and 8-Epitacrolimus): m/z 821.5 (Ammonium adduct [M+NH4]+) or m/z 826.6 (Sodium adduct [M+Na]+).[8][10]

        • Product Ions: Monitor characteristic fragment ions such as m/z 768.4 or m/z 616.2.[8][10] The selection of the most intense and specific product ion should be confirmed during method development.

      • Internal Standard: Monitor the appropriate MRM transition for the chosen internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Whole Blood Sample Whole Blood Sample Protein Precipitation Protein Precipitation Whole Blood Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation HPLC Separation Supernatant Collection->HPLC Separation ESI Source ESI Source HPLC Separation->ESI Source Mass Analyzer (Q1) Mass Analyzer (Q1) ESI Source->Mass Analyzer (Q1) Collision Cell (Q2) Collision Cell (Q2) Mass Analyzer (Q1)->Collision Cell (Q2) Mass Analyzer (Q3) Mass Analyzer (Q3) Collision Cell (Q2)->Mass Analyzer (Q3) Detector Detector Mass Analyzer (Q3)->Detector

Caption: LC-MS/MS Workflow for 8-Epitacrolimus Analysis.

Method Validation: Ensuring Data Reliability

Any analytical method for the quantification of 8-epitacrolimus must be rigorously validated according to guidelines from regulatory bodies such as the FDA and EMA.[2][3] Key validation parameters are summarized below:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.
Linearity A linear regression with a correlation coefficient (r²) of ≥ 0.99 over a defined concentration range.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ) for both intra- and inter-day assays.
Matrix Effect Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
Stability Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

Immunoassays and the Challenge of Cross-Reactivity

Immunoassays are widely used for TDM of tacrolimus due to their speed and automation.[1][11][12][13] However, a significant limitation is their potential for cross-reactivity with structurally related compounds, including metabolites.[1][11][12][13] Given the high structural similarity between tacrolimus and 8-epitacrolimus, it is highly probable that commercially available tacrolimus immunoassays will exhibit some degree of cross-reactivity with the epimer. This can lead to an overestimation of the true tacrolimus concentration, potentially resulting in inappropriate dose reductions. Package inserts for tacrolimus immunoassays often include warnings about potential interference from metabolites, and these concerns logically extend to epimers.[14][15][16] Therefore, when the presence of 8-epitacrolimus is suspected, or for research and quality control purposes, a specific chromatographic method like HPLC-UV or LC-MS/MS is indispensable.

Conclusion and Recommendations

The accurate detection and quantification of 8-epitacrolimus are critical for ensuring the quality of tacrolimus formulations and for the precise therapeutic drug monitoring of patients. While immunoassays offer a rapid screening approach, their inherent lack of specificity for isomers necessitates the use of chromatographic methods for definitive analysis.

  • For quality control of pharmaceutical products, a validated HPLC-UV method provides a reliable means to separate and quantify 8-epitacrolimus.

  • For bioanalytical applications requiring high sensitivity and specificity, LC-MS/MS is the gold standard. The development of a robust LC-MS/MS method for 8-epitacrolimus can be initiated using the established MRM transitions for tacrolimus, followed by specific method validation.

Researchers and clinicians must be aware of the potential for 8-epitacrolimus to interfere with tacrolimus measurements and should employ the appropriate analytical methodology to ensure patient safety and the integrity of their data.

References

  • Dasgupta, A. (2025). Are Immunoassays Good Enough for Therapeutic Drug Monitoring of Tacrolimus?
  • Alabi, A., et al. (2025). Measurement of Whole Blood Tacrolimus Concentrations by LC-MS/MS and Immunoassay Methods: Influence of Immediate-Release vs Extended-Release Tacrolimus Formulations.
  • U.S. Food and Drug Administration. (2018).
  • Murthy, J. N., et al. (1998). Tacrolimus metabolite cross-reactivity in different tacrolimus assays. Clinical Biochemistry, 31(8), 613-617.
  • European Medicines Agency. (2011).
  • Ohmori, T., et al. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. International Journal of Molecular Sciences, 26(13), 6358.
  • Shi, Q., et al. (2012). Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. International Journal of ChemTech Research, 4(4), 1543-1551.
  • Zhang, Y., et al. (2023). Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method.
  • Masuda, S., et al. (2019). Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites. Therapeutic Drug Monitoring, 42(2), 251-258.
  • BenchChem. (n.d.). Tacrolimus Immunoassay Cross-Reactivity.
  • Wei, T. Q. (2014). A Sandwich Assay for Tacrolimus Using 2 Antitacrolimus Antibodies. Clinical Chemistry, 60(7), 931-933.
  • Thermo Fisher Scientific. (n.d.). QMS® Tacrolimus Immunoassay [Package Insert].
  • Tracy, T. S., et al. (2005). Representative mass spectra and diagnostic fragmentation ions for tacrolimus metabolites. Drug Metabolism and Disposition, 33(7), 1035-1041.
  • Drugs.com. (2024). Tacrolimus ER Capsules: Package Insert / Prescribing Info / MOA.
  • Shokati, T., et al. (2015). Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS. *Journal of Visualized Experiments, (105), e52424.
  • Taylor, P. J., et al. (2013). Determining Plasma Tacrolimus Concentrations Using High-Performance LC-MS/MS in Renal Transplant Recipients. Therapeutic Drug Monitoring, 35(4), 525-531.
  • Astellas Pharma US, Inc. (n.d.). PROGRAF® (tacrolimus) [Package Insert].
  • Veloxis Pharmaceuticals, Inc. (n.d.). ENVARSUS XR® (tacrolimus extended-release tablets) [Package Insert].
  • Zhang, Y., et al. (2023). Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method.
  • Schilling, B., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 22(8), 1483-1488.
  • JoVE. (2022, July 7). LC-MS/MS for Immunosuppressant Tacrolimus on Dried Blood Spots | Protocol Preview [Video]. YouTube.
  • Gaca, S., et al. (2022). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. Pharmaceutics, 14(11), 2390.
  • Capiau, S., et al. (2019). Overview of the MRM transitions of the analytes and the internal standards.
  • Wróblewski, K., et al. (2022). Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients. International Journal of Molecular Sciences, 23(6), 3025.

Sources

quantifying 8-Epitacrolimus in tacrolimus samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of 8-Epitacrolimus in Tacrolimus Matrices

Abstract

Quantifying 8-Epitacrolimus (Tacrolimus EP Impurity D; USP Tacrolimus 8-epimer) presents a unique chromatographic challenge due to the structural complexity of the parent molecule, Tacrolimus (FK506). Tacrolimus exhibits cis-trans isomerism (rotamerism) around the amide bond, leading to peak splitting at ambient temperatures that mimics impurity co-elution. This guide provides a definitive protocol for separating and quantifying 8-Epitacrolimus, distinguishing true configurational isomers from transient conformational rotamers.

Scientific Context: The Rotamer vs. Epimer Challenge

To accurately quantify 8-Epitacrolimus, one must understand the dynamic behavior of the Tacrolimus molecule in solution.

  • The Rotamer Trap: Tacrolimus contains a pipecolic acid moiety.[1] The amide bond connecting this ring to the macrocycle has restricted rotation. At room temperature, Tacrolimus exists as a mixture of cis and trans rotamers (approx. 2:1 ratio), resulting in two distinct or broad, merging peaks in HPLC. This is not impurity formation; it is a conformational equilibrium.

  • The Epimer Reality: 8-Epitacrolimus is a true configurational isomer (chiral inversion at C8). Unlike rotamers, it does not spontaneously interconvert with Tacrolimus under standard analysis conditions.

  • The Analytical Solution: To quantify the epimer without interference from rotamers, the column temperature must be elevated (typically 50°C–60°C). Thermal energy accelerates the rotamer interconversion rate beyond the chromatographic timescale, coalescing the Tacrolimus signal into a single, sharp peak. This allows the distinct 8-Epitacrolimus peak to be resolved.

Mechanism of Isomerization & Degradation

TacrolimusPathways cluster_analysis Analytical State Tac Tacrolimus (Active API) Rotamer Cis/Trans Rotamers (Conformational) Tac->Rotamer Ambient Temp (Reversible) Epi 8-Epitacrolimus (Impurity D) Tac->Epi Alkaline pH Isomerization Open Open Ring Hydrolysis Product Tac->Open Acid/Base Hydrolysis Rotamer->Tac Heat (>50°C) Coalescence

Figure 1: Isomerization landscape of Tacrolimus. Heat is required to merge rotamers for analysis, but excessive pH stress drives permanent conversion to 8-Epitacrolimus.

Method Development Strategy

Column Selection: Ligand Specificity

Standard C18 columns often struggle to resolve the 8-epimer from the parent peak, especially when high sample loading is required for impurity detection.

  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase if C18 fails. The pi-pi interaction mechanisms offer orthogonal selectivity to hydrophobicity, often enhancing the separation of stereoisomers.

  • Standard Choice: High-density C18 (L1) with end-capping (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18) remains the pharmacopeial standard.

Temperature Control: The Critical Variable
  • Target: 60°C.

  • Risk: Tacrolimus is thermally unstable in the presence of metals or improper pH.

  • Mitigation: Ensure the mobile phase is strictly buffered (pH 2.5–4.5) and the column compartment is verified for thermal accuracy.

Protocol A: HPLC-UV (QC & Release Testing)

Based on USP/EP Harmonized Principles for Related Substances.

Reagents & Equipment
  • Instrument: HPLC with thermostatted column compartment and UV/PDA detector.

  • Column: L1 (C18), 150 x 4.6 mm, 3 µm or 5 µm (e.g., Kromasil 100-5-C18 or equivalent).[2]

  • Reference Standards: USP Tacrolimus RS; USP Tacrolimus 8-epimer RS.[3][4]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 6 mM Phosphoric Acid in WaterSuppresses silanol activity; stabilizes analyte.
Mobile Phase B Acetonitrile : tert-Butyl Methyl Ether (TBME) (80:20)TBME enhances stereoselectivity for macrolides.
Flow Rate 1.0 - 1.5 mL/minOptimized for backpressure at 60°C.
Column Temp 60°C ± 1°C CRITICAL: Coalesces rotamers into single peak.
Detector UV @ 210 nm (or 205 nm)Tacrolimus lacks strong chromophores; low UV required.
Injection Vol 20 µLHigh volume needed for low-level impurity detection.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07228
30.07228
53.01585
54.07228
60.07228
Note: Isocratic hold allows consistent separation of the 8-epimer (elutes before Tacrolimus).
Sample Preparation
  • Diluent: Acetonitrile : Water (70:30).[5]

  • Stock Preparation: Dissolve Tacrolimus sample to 1.0 mg/mL.

  • Stability Warning: Analyze within 24 hours. Keep autosampler at 4°C to prevent in-vial degradation.

Protocol B: LC-MS/MS (Bioanalysis & Trace Impurities)

For quantifying 8-Epitacrolimus in complex matrices (blood/plasma) or when UV sensitivity is insufficient.

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Adduct: [M+NH4]+ or [M+Na]+ (Ammonium adduct is preferred for fragmentation).

  • MRM Transitions:

    • Tacrolimus: m/z 821.5 → 768.4 (Quantifier)

    • 8-Epitacrolimus: m/z 821.5 → 768.4 (Same transition; chromatographic separation is mandatory).

LC Conditions (MS Compatible)
  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 2 mM Ammonium Formate + 0.1% Formic Acid in MeOH/ACN (50:50).

  • Column: C18, 2.1 x 50 mm, 1.7 µm (UHPLC).

  • Temp: 50°C (Balance between rotamer coalescence and column stability).

System Suitability & Validation Criteria

To ensure data integrity, the following criteria must be met before running samples.

ValidationWorkflow Start Start Sequence SST System Suitability (SST) Mix of Tac + 8-Epi Start->SST ResCheck Check Resolution (Rs) SST->ResCheck Pass Rs > 1.5 (Baseline) Rs > 3.0 (Optimal) ResCheck->Pass Yes Fail Rs < 1.5 Rotamers splitting? ResCheck->Fail No Action Increase Temp (+2°C) or Check Column Age Fail->Action Action->SST Retest

Figure 2: Decision tree for System Suitability Testing (SST).

Quantitative Requirements:

  • Resolution (Rs): NLT 1.5 between 8-Epitacrolimus and Tacrolimus (USP often requires NLT 3.0 for specific mixtures).

  • Tailing Factor: NMT 1.5 for the Tacrolimus peak.

  • LOD/LOQ: LOQ should be ≤ 0.05% of the nominal API concentration.

  • Relative Retention Time (RRT):

    • 8-Epitacrolimus: ~0.52 - 0.60 (Elutes before Tacrolimus).

    • Tacrolimus: 1.00.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Split Tacrolimus Peak Column temperature too low (<50°C).Increase column oven to 60°C. Ensure thermal equilibration of mobile phase.
Poor Resolution (Epi vs Tac) Column degradation or mobile phase pH drift.Replace column. Freshly prepare mobile phase (TBME evaporates over time).
Growing "Impurity" Peak In-situ degradation.Check autosampler temp (must be 4°C). Verify diluent pH is neutral/acidic. Avoid alkaline glassware cleaning residues.
Baseline Drift (UV) UV cutoff of TBME or contaminants.Use HPLC-grade TBME. Ensure reference wavelength is off.

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities.[3][6] USP-NF.

  • European Directorate for the Quality of Medicines (EDQM). Tacrolimus Monohydrate: Impurity Control. European Pharmacopoeia (Ph.[7][8] Eur.) 10.[7][9]0.

  • Phenomenex Application Note. Separation of Tacrolimus and its Organic Impurities per USP Monograph. (TN-1183).

  • National Institutes of Health (NIH) PubChem. Tacrolimus 8-epimer (Compound Summary).

  • Journal of Mass Spectrometry. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus.

Sources

Application Note: 8-Epitacrolimus Reference Standard for Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of Tacrolimus (FK506) formulations, 8-Epitacrolimus (USP: Tacrolimus 8-epimer; EP: Impurity D) represents a critical quality attribute.[1][2][3] Unlike process impurities derived from fermentation side-reactions, 8-Epitacrolimus is primarily a degradation product formed via thermodynamic equilibration.[2][3]

This guide moves beyond standard monograph descriptions to address the central analytical paradox of Tacrolimus QC: The Rotamer-Stability Conflict .

  • The Conflict: Tacrolimus exists as interconverting rotamers (cis/trans amide bond). To achieve sharp, integrable peaks in HPLC, column temperatures of 50°C–60°C are required to coalesce these rotamers.[1][2][3]

  • The Risk: 8-Epitacrolimus is thermally generated via C-8 epimerization.[2][3] High column temperatures can induce the very impurity you are attempting to measure, leading to false-positive OOS (Out of Specification) results.[1]

This protocol provides a self-validating workflow to quantify 8-Epitacrolimus accurately while mitigating on-column degradation.[1][2][3]

Chemical Identity & Mechanism of Formation[4]

The Molecule
  • Common Name: 8-Epitacrolimus[1][2][3][4][5]

  • USP Designation: Tacrolimus 8-epimer[1][2][3]

  • EP Designation: Tacrolimus Monohydrate Impurity D[1][3]

  • CAS Number: 129212-35-7[1][2][3][5]

  • Molecular Formula: C44H69NO12[1][2][3]

  • Molecular Weight: 804.02 g/mol [1][2]

Mechanism: C-8 Epimerization

The formation of 8-Epitacrolimus is not a random hydrolysis but a specific stereochemical inversion at Carbon-8.[2][3] This position is alpha to a carbonyl group, making the proton acidic.[1][2] Under basic conditions or elevated thermal stress, the C-8 proton is abstracted, forming a planar enolate intermediate.[1][2][3] Reprotonation can occur from the opposite face, yielding the 8-epimer.[2]

Pathway Visualization

The following diagram illustrates the degradation pathway and the critical control points (Temperature, pH) required to prevent it during analysis.

EpimerizationPathway cluster_control Critical Control Points Tacrolimus Tacrolimus (FK506) (C-8 S-configuration) Intermediate Planar Enolate Intermediate Tacrolimus->Intermediate Proton Abstraction (Rate Limiting) Intermediate->Tacrolimus Reversibility Epitacrolimus 8-Epitacrolimus (C-8 R-configuration) Intermediate->Epitacrolimus Reprotonation (Thermodynamic Product) Heat Heat (>50°C) Heat->Intermediate Base Basic pH (>7.0) Base->Intermediate

Caption: Figure 1. Mechanism of C-8 epimerization. High temperature and basic pH drive the equilibrium toward the stable 8-Epitacrolimus form.

Analytical Strategy: The "Cold-Prep, Hot-Run" Protocol

To resolve the rotamer/stability conflict, we utilize a strategy that minimizes the time the sample spends at high temperature. The sample is prepared and stored cold, then injected onto a heated column where the residence time is short enough to prevent significant on-column epimerization.[2]

Reference Standard Handling
  • Storage: -20°C (Critical). The standard is hygroscopic and thermally labile.

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvent Choice: Use Acetonitrile (ACN) rather than Methanol.[1] Tacrolimus is more stable in ACN; Methanol can promote solvolysis and transesterification.[2]

HPLC/UHPLC Conditions

This method is adapted from USP/EP monographs but optimized for impurity profiling.[2]

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3-5 µm (e.g., Kromasil 100-5 C18 or equivalent)High carbon load required for retention of hydrophobic macrolides.[1][2][3]
Mobile Phase Acetonitrile : Water : Phosphoric Acid (85%) Ratio: 60 : 40 : 0.1 (Isocratic)Acidic pH (~2.[1]5) suppresses enolate formation. High organic content elutes hydrophobic impurities.[2]
Flow Rate 1.0 - 1.2 mL/minOptimized for backpressure and resolution.[2][3]
Column Temp 50°C ± 2°C CRITICAL: High enough to coalesce rotamers, low enough to minimize in-situ epimerization.[1][2][3]
Autosampler 5°C Keeps sample stable prior to injection.[1]
Detection UV @ 210 nmMacrolides lack strong chromophores; detection relies on the carbonyl backbone.
Run Time ~25 minutesEnsure elution of late-eluting impurities (e.g., Tacrolimus Diene).
System Suitability & Acceptance Criteria

Before analyzing samples, you must validate the system's ability to distinguish the 8-epimer from the parent peak.[2]

  • Resolution Solution: Prepare a mixture of Tacrolimus and 8-Epitacrolimus (or use a spiked sample).

    • Requirement: Resolution (Rs) between Tacrolimus and 8-Epitacrolimus > 1.5.[3]

  • Sensitivity Check: Inject a standard at the Reporting Threshold (0.05%).

    • Requirement: Signal-to-Noise (S/N) > 10.[1][2][3]

  • Tailing Factor: < 1.5 for the Tacrolimus peak (indicates successful rotamer coalescence).

Step-by-Step Experimental Protocol

Preparation of Standard Solutions

Stock Solution (0.1 mg/mL):

  • Accurately weigh 1.0 mg of 8-Epitacrolimus Reference Standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile. Sonicate briefly (max 30 seconds) if needed.

  • Dilute to volume with Water. (Final solvent ratio ACN:Water 50:50).[6]

  • Store immediately at 5°C.

System Suitability Solution:

  • Prepare a Tacrolimus solution (1.0 mg/mL).

  • Spike with 8-Epitacrolimus Stock Solution to achieve a concentration of 0.5% relative to Tacrolimus.[2]

Sample Preparation (Drug Product)
  • Extraction: Weigh powder equivalent to 5 mg Tacrolimus.

  • Solvent Addition: Add 5 mL Acetonitrile. Vortex vigorously for 2 minutes.[2]

  • Clarification: Centrifuge at 4000 rpm for 5 minutes at 4°C .

  • Dilution: Transfer supernatant to a volumetric flask. Add Water to reach 50:50 ACN:Water ratio.[2][6]

  • Filtration: Filter through a 0.22 µm PTFE filter. Discard the first 1 mL of filtrate (prevents adsorption losses).

Data Analysis & Calculation

8-Epitacrolimus typically elutes before Tacrolimus (Relative Retention Time ~0.85 - 0.90, dependent on exact column chemistry).[1][2][3]

Calculation Formula:


[1][3]
  • 
    : Peak response of 8-Epitacrolimus in sample.[2][3]
    
  • 
    : Peak response of 8-Epitacrolimus in standard.
    
  • 
    : Concentration of standard (mg/mL).
    
  • 
    : Concentration of sample (mg/mL).
    
  • 
    : Purity of the Reference Standard (decimal).
    

Troubleshooting & Expert Insights

The "Ghost" Epimer

Observation: You observe 8-Epitacrolimus in your standard injection where it shouldn't be.[2] Cause: On-column degradation. Test: Inject the standard at 40°C, 50°C, and 60°C. If the 8-epimer peak area increases linearly with temperature, it is being formed during the analysis.[1][2][3] Solution: Lower column temperature to 50°C. If peak splitting (rotamers) occurs, increase flow rate slightly to sharpen peaks rather than increasing temperature.

Peak Splitting

Observation: The Tacrolimus main peak appears as a doublet or has a "shoulder." Cause: Incomplete coalescence of cis/trans rotamers. Solution: Ensure the column oven is calibrated. A true 50°C is usually sufficient.[2] If using a UHPLC with a small heat exchanger, ensure the mobile phase is adequately pre-heated before entering the column.

Workflow Visualization

The following flowchart outlines the decision process for method optimization.

MethodWorkflow Start Start Analysis TempSet Set Column Temp 50°C Start->TempSet InjectSS Inject System Suitability TempSet->InjectSS CheckRes Check Resolution (Tac vs 8-Epi) InjectSS->CheckRes CheckShape Check Peak Shape (Tailing < 1.5?) CheckRes->CheckShape Pass (>1.5) ChangeCol Change Column Selectivity CheckRes->ChangeCol Fail (<1.5) Proceed Proceed to Samples CheckShape->Proceed Pass IncreaseTemp Increase Temp to 55°C (Risk: Degradation) CheckShape->IncreaseTemp Fail (Split Peak) IncreaseTemp->InjectSS Re-verify

Caption: Figure 2. Decision tree for balancing peak shape (rotamers) and resolution (epimers).

References

  • European Pharmacopoeia (Ph. Eur.). Tacrolimus Monohydrate.[2] EDQM.[2] Available at: [Link][1][3]

  • Skytte, D. M., et al. (2010). "Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug."[1][2][7] Journal of Natural Products, 73(4), 776-779.[1][2][3][7] (Describes the structure and X-ray diffraction of 8-Epitacrolimus). Available at: [Link][1][3]

  • Namiki, Y., et al. (1995). "Tautomeric phenomenon of a novel potent immunosuppressant, FK506, in solution."[1][2][3] Journal of Antibiotics, 46(7), 1149-1155.[1][2][3] (Foundational work on Tacrolimus rotamers).

  • PubChem. Tacrolimus anhydrous 8-epimer (Compound Summary). National Library of Medicine. Available at: [Link][1][3]

Sources

Application Note: Protocol for High-Resolution Separation of Tacrolimus and 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating Tacrolimus (FK506) from its primary degradation product, 8-Epitacrolimus, presents a unique chromatographic paradox. Tacrolimus exists as two interconverting rotational isomers (rotamers) in solution, which causes peak splitting or broadening at ambient temperatures. To coalesce these rotamers into a single quantifiable peak, elevated column temperatures (


) are required.[1] However, 8-Epitacrolimus is thermally generated from Tacrolimus, meaning the very condition required for analysis can induce artifactual degradation.[1]

This protocol details a validated Reverse-Phase Liquid Chromatography (RPLC) method that balances rotamer coalescence with degradation control. It utilizes a specific ternary mobile phase system (Water/Acetonitrile/tert-Butyl Methyl Ether) on a C18 stationary phase to achieve baseline resolution (


) while maintaining analyte integrity.

Scientific Background & Mechanistic Insight

The Rotamer Challenge

Tacrolimus contains a hemiketal-masked


-diketo amide system.[1] The amide bond connecting the pipecolic acid moiety allows for cis-trans isomerization.
  • Ambient Temp (

    
    ):  The interconversion rate is slow on the chromatographic timescale. This results in two distinct peaks or a single distorted "saddle" peak, making integration impossible.[1]
    
  • Elevated Temp (

    
    ):  The kinetic energy overcomes the rotational barrier, increasing the interconversion rate. The rotamers average out, appearing as a single, sharp peak.[1]
    
The 8-Epitacrolimus Impurity

8-Epitacrolimus is a diastereomer of Tacrolimus, differing only in the stereochemistry at the C-8 position.

  • Formation: It is formed via base-catalyzed epimerization or thermal stress.[1]

  • Criticality: As a degradation product with potentially different pharmacological and toxicological profiles, it must be strictly monitored (USP limit typically NMT 0.5%).

The Thermodynamic Conflict

The diagram below illustrates the relationship between the rotamers (conformational change) and the epimer (chemical change).

Tacrolimus_Isomerization cluster_0 Reversible Conformational Change Tac_Cis Tacrolimus (Cis-Rotamer) Transition Rotational Transition State Tac_Cis->Transition Heat (>50°C) Epi 8-Epitacrolimus (Impurity) Tac_Cis->Epi Tac_Trans Tacrolimus (Trans-Rotamer) Tac_Trans->Transition Tac_Trans->Epi Thermal/Base Degradation Transition->Tac_Cis Transition->Tac_Trans Fast Exchange

Figure 1: Mechanistic relationship between Tacrolimus rotamers and the 8-Epitacrolimus impurity. Note that while heat facilitates rotamer coalescence (blue nodes), it also drives the irreversible formation of the epimer (red node).

Method Development Strategy

Column Selection (Stationary Phase)

A high-purity L1 (C18) column is essential.

  • Recommendation: Columns with high carbon loads and end-capping are preferred to minimize silanol interactions, which can exacerbate peak tailing for these basic macrolides.[1]

  • Dimensions:

    
    , 
    
    
    
    particle size is standard (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18).[1]
Mobile Phase Engineering

Standard Acetonitrile/Water gradients often fail to separate the 8-epimer from the main peak due to their identical mass and similar hydrophobicity.

  • The Secret Weapon: tert-Butyl Methyl Ether (MTBE) .

  • Mechanism: MTBE provides unique steric selectivity. The bulky ether group interacts differently with the spatial orientation of the C-8 substituent in the epimer compared to the parent drug.

  • Acid Modifier: Phosphoric acid is used to suppress the ionization of surface silanols and the analyte's ionizable groups, sharpening the peaks.

Detailed Experimental Protocol

Equipment & Reagents[1][2]
  • LC System: UHPLC or HPLC with a heated column compartment capable of maintaining

    
    .
    
  • Detector: UV/Vis Absorbance at 210 nm (or 220 nm). Tacrolimus lacks a strong chromophore; low UV detection is mandatory.

  • Reagents: HPLC Grade Acetonitrile (ACN), tert-Butyl Methyl Ether (MTBE), Phosphoric Acid (85%), Ultrapure Water (

    
    ).[1]
    
Preparation of Solutions

Solution A (Aqueous):

  • Dissolve

    
     Phosphoric Acid in water.[2]
    
  • Filter through a

    
     membrane.
    

Solution B (Organic):

  • Mix Acetonitrile and tert-Butyl Methyl Ether in a ratio of 81:19 (v/v) .

  • Note: MTBE is volatile. Premix carefully and keep capped.

Diluent:

  • Acetonitrile : Water (70:30 v/v).[3]

  • Why? This matches the initial mobile phase strength to prevent solvent shock and peak distortion.

Chromatographic Conditions
ParameterSetting
Column C18 (L1),

,

or

Flow Rate

(Adjust based on backpressure)
Temperature

(Critical for rotamer fusion)
Injection Volume

Detection UV @

Run Time Approx. 30 minutes
Gradient Table[1]
Time (min)Solution A (%)Solution B (%)Phase Description
0.0 7228Equilibration
30.0 7228Isocratic Hold
53.0 1585Wash / Elute Impurities
54.0 7228Re-equilibration
60.0 7228End of Run

Note: While isocratic elution (approx. 28% B) is often sufficient for the main separation, a gradient ramp is recommended to clear highly retained impurities.[1]

Experimental Workflow & Logic

Protocol_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Setup cluster_run 3. Analysis Start Start Protocol Prep1 Weigh Tacrolimus Sample Start->Prep1 Prep2 Dissolve in ACN:Water (7:3) Keep Temp < 25°C Prep1->Prep2 Prep3 Filter (0.22 µm PVDF) Prep2->Prep3 LC1 Pre-heat Column to 60°C Prep3->LC1 Transfer to Autosampler LC2 Equilibrate with ACN/MTBE/H3PO4 LC1->LC2 Run1 Inject Sample LC2->Run1 Run2 Monitor UV @ 210nm Run1->Run2 Decision Rs > 3.0? Run2->Decision Check Resolution Pass Valid Analysis Decision->Pass Yes Fail Troubleshoot: 1. Check Temp 2. Check MTBE Quality Decision->Fail No

Figure 2: Operational workflow emphasizing temperature control points to prevent artifactual degradation during preparation.

Expert Tips & Troubleshooting

The "Artifact" Trap

Problem: The 8-Epitacrolimus peak area increases over time in the autosampler or during repeated injections. Cause: The sample is degrading in the solution, or the column heating is affecting the sample before injection if the autosampler needle is too close to the heat source. Solution:

  • Maintain the autosampler temperature at

    
     .
    
  • Do not pre-heat the sample.

  • Limit the run time. If the column is at

    
    , the analyte spends ~15 minutes in that heat. This is usually acceptable, but ensure the system is equilibrated so retention times don't drift.
    
Peak Splitting

Problem: The Tacrolimus peak appears split or has a "shoulder," even with the correct mobile phase. Cause: Column temperature is too low (


), preventing rotamer coalescence.[1]
Solution:  Verify the actual temperature of the mobile phase inside the column, not just the oven setpoint. Use a pre-heater (active solvent pre-heating) to ensure the mobile phase enters the column at 

.
Resolution Loss

Problem: 8-Epitacrolimus co-elutes with Tacrolimus. Cause: Loss of MTBE (evaporation) or incorrect mobile phase pH. Solution: Prepare Solution B fresh daily. MTBE is highly volatile; if it evaporates, the solvent strength and selectivity change.

System Suitability Criteria (Validation)

To ensure the method is reliable, the following criteria must be met before analyzing samples:

ParameterAcceptance CriteriaRationale
Resolution (

)

(Tacrolimus vs. 8-Epitacrolimus)
Ensures accurate integration of the impurity.
Tailing Factor (

)

Minimizes integration errors; indicates good silanol suppression.
RSD (Area)

(n=6)
Proves system precision.
Retention Time Tacrolimus

Ensures sufficient interaction with MTBE for selectivity.

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities, Procedure 2.[2] USP-NF.[1]

  • Rozman Peterka, T., et al. (2019).[1][4] "Stability of amorphous tacrolimus and the effect of temperature and humidity on its degradation." Journal of Drug Delivery Science and Technology. [1]

  • Skytte, D. M., et al. (2010).[1] "Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug."[5][6][7] Journal of Natural Products, 73(4), 776-779.[1][7] [1]

  • Phenomenex Application Note. "Separation of Tacrolimus and its Organic Impurities per USP Monograph."

Sources

Application Note: Comparative In Vitro Immunosuppressive Profiling of 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Epitacrolimus In Vitro Immunosuppressive Assays Content Type: Application Note & Protocol Guide Audience: Drug Development Scientists, QC Analysts, and Immunologists.

Introduction & Scientific Context

8-Epitacrolimus (also known as Tacrolimus 8-epimer or USP Impurity D) is a primary degradation product and process impurity of the potent immunosuppressant Tacrolimus (FK506). Structurally, it differs from the parent molecule only by the configuration at the C-8 position, a modification often induced by thermal stress or base-catalyzed epimerization during manufacturing or storage.

While Tacrolimus is a cornerstone therapy for preventing allograft rejection, the pharmacological activity of its related impurities must be rigorously characterized to ensure drug safety and efficacy. Regulatory bodies (ICH, USP, EP) require the qualification of impurities that exceed specific thresholds.

This guide details the in vitro methodologies required to determine the relative immunosuppressive potency of 8-Epitacrolimus compared to Tacrolimus.

Mechanism of Action (MoA)

Both Tacrolimus and 8-Epitacrolimus function by binding to the immunophilin FKBP12 (FK506-binding protein 12).[1] This drug-protein complex then binds to and inhibits Calcineurin (CaN), a calcium-dependent serine/threonine phosphatase. Inhibition of CaN prevents the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells), thereby blocking its translocation to the nucleus and suppressing the transcription of cytokines, most notably Interleukin-2 (IL-2) .[2]

Due to steric changes at the C-8 position, 8-Epitacrolimus typically exhibits altered binding kinetics to the FKBP12-CaN interface, necessitating precise quantification of its reduced potency.

Experimental Ecosystem & Signaling Pathway

The following diagram illustrates the molecular pathway targeted by these assays and the logical flow of the experimental characterization.

MoA_Workflow cluster_Assays Experimental Readouts Compound Test Compound (Tacrolimus or 8-Epitacrolimus) Complex Drug-FKBP12 Binary Complex Compound->Complex Binds FKBP12 FKBP12 Protein FKBP12->Complex Inhibition Inhibition of Phosphatase Activity Complex->Inhibition Targets CaN Calcineurin (CaN) Phosphatase CaN->Inhibition NFAT_P NFAT (Phosphorylated) Cytosolic Inhibition->NFAT_P Prevents Dephosphorylation Assay1 Assay 1: CaN Phosphatase Activity (Biochemical IC50) Inhibition->Assay1 NFAT_DeP NFAT (Dephosphorylated) Nuclear Translocation NFAT_P->NFAT_DeP Blocked by Drug IL2_Gene IL-2 Gene Transcription NFAT_DeP->IL2_Gene Promotes Proliferation T-Cell Proliferation IL2_Gene->Proliferation Drives Assay2 Assay 2: IL-2 ELISA/Luminex (Cytokine Output) IL2_Gene->Assay2 Assay3 Assay 3: T-Cell Proliferation (Functional Potency) Proliferation->Assay3

Caption: Molecular mechanism of Tacrolimus/8-Epitacrolimus and mapping of specific in vitro assays to pathway nodes.

Protocol 1: Calcineurin Phosphatase Inhibition Assay (Biochemical)

Purpose: To determine the direct biochemical potency (IC50) of 8-Epitacrolimus in a cell-free system. This assay eliminates cellular permeability variables.

Materials
  • Enzyme: Human Recombinant Calcineurin (CaN).

  • Co-factor: Recombinant Human FKBP12 (Required for drug binding).

  • Substrate: RII Phosphopeptide (bioluminescent or colorimetric readout).

  • Controls: Tacrolimus (Reference Standard), Cyclosporine A (Alternative Control), DMSO (Vehicle).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MnCl2, 0.5 mM DTT, 0.05% BSA.

Method
  • Compound Preparation:

    • Prepare 10 mM stock solutions of Tacrolimus and 8-Epitacrolimus in 100% DMSO.

    • Generate a 10-point serial dilution (1:3) in assay buffer. Ensure final DMSO concentration is <0.5%.

  • Complex Formation (Pre-incubation):

    • In a 96-well plate, mix diluted compounds with FKBP12 (final conc. 2x molar equivalent of CaN).

    • Incubate for 15 minutes at 30°C to allow Drug-FKBP12 complex formation.

  • Enzyme Addition:

    • Add Calcineurin enzyme to the wells.

    • Incubate for 30 minutes at 30°C . The Drug-FKBP12 complex will bind CaN and inhibit its active site.[]

  • Reaction Initiation:

    • Add the RII Phosphopeptide substrate.

    • Incubate for 30–60 minutes at 30°C .

  • Detection:

    • Add detection reagent (e.g., Malachite Green for phosphate release or luciferase mix for glo-assays).

    • Read Absorbance (620 nm) or Luminescence.

Data Interpretation[4][5][6][7][8][9][10]
  • Plot % Activity (Y-axis) vs. Log[Compound] (X-axis).

  • Fit data to a 4-parameter logistic (4PL) regression.

  • Expectation: 8-Epitacrolimus typically shows a higher IC50 (lower potency) than Tacrolimus due to reduced affinity for the FKBP12-CaN interface.

Protocol 2: Primary T-Cell Proliferation Assay (Functional)

Purpose: To assess the ability of 8-Epitacrolimus to arrest T-cell division in a physiologically relevant environment.

Materials
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs), cryopreserved or freshly isolated.

  • Stimulation: Anti-CD3 (Clone OKT3) and Anti-CD28 antibodies (soluble or bead-bound).

  • Media: RPMI-1640 + 10% FBS + Pen/Strep.

  • Readout: CellTiter-Glo® (ATP), AlamarBlue, or [3H]-Thymidine incorporation.

Method
  • PBMC Thawing & Resting:

    • Thaw PBMCs and rest in media for 4–6 hours. Assess viability (>90% required).

    • Resuspend at 1.0 x 10^6 cells/mL .

  • Plate Setup:

    • Seed 100 µL (100,000 cells) per well in a 96-well flat-bottom plate.

  • Treatment:

    • Add 50 µL of 4x concentrated compound dilutions (Tacrolimus vs. 8-Epitacrolimus).

    • Include Vehicle Control (Stimulated + DMSO) and Unstimulated Control (Media only).

    • Incubate cells with drugs for 1 hour at 37°C prior to stimulation.

  • Stimulation:

    • Add 50 µL of Anti-CD3/CD28 mixture to induce T-cell activation.

    • Final Volume: 200 µL.

  • Incubation:

    • Culture for 72 hours at 37°C, 5% CO2.

  • Readout (ATP Luminescence):

    • Add 100 µL CellTiter-Glo reagent. Shake for 2 mins.

    • Read Luminescence.

Protocol 3: IL-2 Cytokine Quantification

Purpose: To confirm that the mechanism of antiproliferation is specific to the Calcineurin-NFAT pathway (inhibition of IL-2 secretion).

Method (Supernatant Analysis)
  • Harvest: Using the setup from Protocol 2, harvest 50 µL of cell culture supernatant at the 24-hour time point (peak IL-2 secretion).

  • Assay: Analyze using a Human IL-2 ELISA kit or Multiplex bead array (Luminex).

  • Quantification:

    • Generate a standard curve using recombinant Human IL-2.

    • Calculate IL-2 concentration (pg/mL) for each drug dose.

  • Correlation: The IC50 for IL-2 inhibition should correlate tightly with the IC50 for proliferation.

Data Presentation & Analysis

Summary of Expected Results

The following table summarizes the typical comparative profile. Note: Exact values vary by donor and assay conditions; relative potency is the key metric.

ParameterTacrolimus (Reference)8-Epitacrolimus (Impurity)Interpretation
CaN Inhibition (IC50) ~0.5 – 2.0 nM> 10 – 50 nM8-Epi is significantly less potent biochemically.
T-Cell IC50 ~0.1 – 0.5 nM> 5.0 nMCellular potency is reduced, confirming safety margin.
Maximal Efficacy (Emax) 100% Inhibition100% InhibitionIt is a full antagonist, just weaker (right-shifted).
Relative Potency (RP) 1.0< 0.1 (Typical)Used for impurity qualification limits.
Calculation of Relative Potency (RP)

To rigorously define the activity of 8-Epitacrolimus, calculate the RP using the ratio of IC50 values:



  • RP < 1.0: Impurity is less active than the parent.

  • RP > 1.0: Impurity is super-potent (rare for this epimer).

References

  • USP Monograph: Tacrolimus.[4] United States Pharmacopeia (USP).[5] (Defines Tacrolimus 8-epimer as USP Impurity D).[4] [5]

  • Skytte, D. M., et al. (2010). Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug.[6][7] Journal of Natural Products, 73(4), 776–779. (Structural characterization and isolation).

  • European Pharmacopoeia (Ph. Eur.): Tacrolimus Monohydrate.[4] (Identifies Impurity D and sets limits).

  • Kung, L., et al. (2001). Immunophilins may limit calcineurin inhibition by cyclosporine and tacrolimus at high drug concentrations. Transplantation, 71(11), 1660–1667. (Methodology for CaN inhibition assays).

  • BenchChem. In Vitro vs. In Vivo Effects of Tacrolimus on Immune Cells: A Technical Guide. (General assay context).

Sources

Application Note: Comparative Cell-Based Potency Profiling of 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Epitacrolimus (Tacrolimus Impurity D) is a primary degradation product and epimer of the immunosuppressant Tacrolimus (FK506). While structurally similar, epimerization at the C-8 position can significantly alter binding affinity to FKBP12 and the subsequent inhibition of Calcineurin. This Application Note provides a rigorous technical guide for quantifying the biological activity of 8-Epitacrolimus relative to Tacrolimus. We detail two orthogonal cell-based protocols: a mechanism-specific NFAT-Luciferase Reporter Assay and a functional IL-2 Secretion Assay . These protocols are designed to satisfy the strict requirements of impurity qualification and stability profiling in drug development.

Introduction & Mechanism of Action

The Structural Context

Tacrolimus acts by binding to the immunophilin FKBP12.[1] This complex inhibits Calcineurin (CaN), a phosphatase essential for T-cell activation.[2] 8-Epitacrolimus forms via base-catalyzed epimerization or radical attack at the C-8 position [1, 2]. Because the interaction with FKBP12 is stereospecific, even minor structural changes can drastically shift the IC50.

Why Measure Activity?

In pharmaceutical stability studies, 8-Epitacrolimus is monitored as Impurity D (EP/USP standards) [3]. Unlike inert degradation products, 8-Epitacrolimus retains immunosuppressive activity [4]. To establish safety margins, researchers must determine its Relative Potency (REP) compared to the parent drug.

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition pathway targeted by both Tacrolimus and its 8-epimer.

Tacrolimus_Pathway cluster_cell T-Cell Cytoplasm vs Nucleus Drug Tacrolimus / 8-Epitacrolimus FKBP12 FKBP12 (Immunophilin) Drug->FKBP12 Binds Complex Drug-FKBP12 Complex FKBP12->Complex Calcineurin Calcineurin (Phosphatase) Complex->Calcineurin Inhibits NFAT_P NF-AT (Phosphorylated) Cytosolic Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT (Dephosphorylated) Nuclear Translocation NFAT_P->NFAT Blocked by Drug DNA IL-2 Promoter Transcription NFAT->DNA Binds Promoter Cytokine IL-2 Secretion (T-Cell Activation) DNA->Cytokine Expression

Caption: Mechanism of Action. Tacrolimus and 8-Epitacrolimus compete for FKBP12 binding to inhibit Calcineurin-mediated NF-AT activation.

Experimental Protocols

Protocol A: NFAT-Luciferase Reporter Assay (Mechanism-Based)

Purpose: To quantify the inhibition of NF-AT transcriptional activity. This is the most proximal and specific assay for calcineurin inhibitors.

Materials
  • Cell Line: Jurkat T-cells stably transfected with an NFAT-Luciferase reporter (e.g., NFAT-RE-luc).

  • Reagents:

    • Recombinant Human IL-2 (optional for maintenance).

    • Stimulation Mix: PMA (Phorbol 12-myristate 13-acetate) + Ionomycin.

    • Luciferase Assay System (e.g., Bright-Glo™ or equivalent).

    • Test Compounds: Tacrolimus (Reference Standard) and 8-Epitacrolimus (Analyte).[3]

Step-by-Step Workflow
  • Preparation of Stocks:

    • Dissolve Tacrolimus and 8-Epitacrolimus in DMSO to 10 mM.

    • Critical: Ensure DMSO concentration in the final assay well does not exceed 0.5%, as DMSO can affect T-cell viability.

  • Cell Seeding:

    • Harvest Jurkat-NFAT cells in log phase.

    • Resuspend in assay medium (RPMI-1640 + 10% FBS, no antibiotics) at

      
       cells/mL.
      
    • Dispense 50 µL/well into a white-walled 96-well plate (

      
       cells/well).
      
  • Compound Treatment:

    • Prepare a 3-fold serial dilution of both compounds (Range: 0.01 nM to 1000 nM).

    • Add 25 µL of diluted compound to cells. Incubate for 1 hour at 37°C/5% CO₂ prior to stimulation. This pre-incubation allows the drug-FKBP12 complex to form.

  • Stimulation:

    • Prepare a 4X Stimulation Mix (e.g., 200 ng/mL PMA + 4 µM Ionomycin).

    • Add 25 µL of Stimulation Mix to each well (Final: 50 ng/mL PMA, 1 µM Ionomycin).

    • Include "No Stim" (Background) and "Vehicle + Stim" (Max Signal) controls.

  • Incubation:

    • Incubate for 5–6 hours at 37°C. (Note: NFAT transcription peaks early; longer incubations may degrade the signal).

  • Detection:

    • Add 100 µL of Luciferase Reagent.

    • Shake for 2 minutes; incubate 10 minutes in dark.

    • Read Luminescence (RLU).

Protocol B: IL-2 Secretion Assay (Functional)

Purpose: To confirm that transcriptional inhibition translates to a reduction in secreted cytokines.

Step-by-Step Workflow
  • Cell Culture: Use Jurkat cells or Human PBMCs (Peripheral Blood Mononuclear Cells).

  • Treatment & Stimulation:

    • Follow the seeding and treatment steps from Protocol A.

    • Incubation Time: Extend incubation to 24 hours to allow for protein synthesis and secretion.

  • Supernatant Collection:

    • Centrifuge plate at 300 x g for 5 minutes.

    • Collect cell-free supernatant.

  • Quantification:

    • Analyze using a Human IL-2 ELISA kit or HTRF (Homogeneous Time Resolved Fluorescence) assay.

    • Note: HTRF is preferred for high-throughput screening as it requires no wash steps.

Data Analysis & Interpretation

Calculation of Relative Potency

Do not rely on simple IC50 comparison. Use Parallel Line Analysis (PLA) if the curves are parallel, as this is the regulatory standard for biosimilar/impurity assessment.

Formula:



Expected Results Table

Based on structural activity relationships (SAR), 8-Epitacrolimus is expected to be less potent than Tacrolimus, but it is not inactive.

ParameterTacrolimus (Reference)8-Epitacrolimus (Impurity D)Interpretation
IC50 (NFAT) ~0.5 – 2.0 nM~5.0 – 50.0 nM (Variable)Epimer shows reduced affinity for FKBP12.
Max Inhibition >95%>90%Both are full antagonists at high doses.
Curve Slope ~1.0 (Hill Slope)~1.0Parallel slopes indicate a shared mechanism of action.
Experimental Logic Diagram

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Analysis Cells Jurkat-NFAT Cells (Log Phase) PreInc Pre-Incubation (1 hr, 37°C) Cells->PreInc Compounds Serial Dilution Tac vs 8-Epi Compounds->PreInc Stim Stimulation (PMA/Ionomycin) PreInc->Stim Incubation Expression Phase (6 hrs) Stim->Incubation Lysis Lysis & Detection (Luciferase) Incubation->Lysis Curve 4-Parameter Fit IC50 Calculation Lysis->Curve

Caption: Assay Workflow. Sequential steps from cell preparation to data analysis for the NFAT reporter assay.

Troubleshooting & Expert Tips (E-E-A-T)

  • Stability in Solution: 8-Epitacrolimus can reversibly epimerize back to Tacrolimus or degrade further under harsh pH conditions [1]. Always prepare fresh stocks in DMSO and avoid repeated freeze-thaw cycles.

  • Edge Effects: In 96-well plates, evaporation can skew results. Fill outer wells with PBS or use a gas-permeable seal.

  • Donor Variability (PBMCs): If using PBMCs instead of Jurkat cells for the IL-2 assay, use cells from at least 3 different donors to account for biological variability in FKBP12 expression levels [5].

  • Safety: Tacrolimus and its epimers are potent immunosuppressants.[1][4] Handle with appropriate PPE and contain waste streams.

References

  • Skytte, D. M., et al. (2010).[5] Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug. Journal of Natural Products. Available at: [Link]

  • Nam, J., et al. (2012). Evaluation, synthesis and characterization of tacrolimus impurities. The Journal of Antibiotics.[6][7] Available at: [Link]

  • Sommerer, C., et al. (2011). NFAT-regulated cytokine gene expression during tacrolimus therapy early after renal transplantation. British Journal of Clinical Pharmacology. Available at: [Link]

Sources

Application Note: High-Resolution LC-MS/MS Analysis of 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation and Quantification of Tacrolimus and its Principal Degradant

Part 1: Executive Summary & Scientific Rationale

The Isomer Challenge in Immunosuppressant Analysis

Tacrolimus (FK506) is a potent calcineurin inhibitor with a narrow therapeutic index. During fermentation, storage, or metabolic processing, it degrades into 8-Epitacrolimus , a diastereomer (epimer) at the C-8 position.

Why this analysis matters:

  • Potency Discrepancy: 8-Epitacrolimus exhibits significantly reduced immunosuppressive activity compared to Tacrolimus but may contribute to nephrotoxicity.

  • Isobaric Interference: Both compounds share the same molecular formula (

    
    ) and monoisotopic mass (
    
    
    
    Da). Standard MS/MS fragmentation patterns are nearly identical, rendering mass spectrometry blind to the difference without high-efficiency chromatographic separation.
  • The "Tautomer Trap": Tacrolimus exists in equilibrium between cis and trans amide rotamers (tautomers). Inadequate LC conditions can split the parent peak, causing analysts to misidentify a tautomer as the 8-epimer, or conversely, for the epimer to co-elute with a tautomer tail.

This protocol details a self-validating LC-MS/MS workflow designed to chemically resolve 8-Epitacrolimus from Tacrolimus while managing rotameric broadening.

Part 2: Chemical & Physical Properties

FeatureTacrolimus (Parent)8-Epitacrolimus (Target Impurity)
CAS Number 104987-11-3129212-35-7
Molecular Weight 804.02 g/mol 804.02 g/mol
Precursor Ion (ESI+)


Key Difference C-8 Allyl group configurationInverted configuration at C-8
Formation Fermentation productBase-catalyzed epimerization; Thermal degradation
Activity High (IC50 < 1 nM)Low/Negligible

Part 3: Method Development Strategy

Chromatographic Separation Strategy

Since MS/MS cannot distinguish the epimers, resolution (


) must be achieved on the column.
  • Stationary Phase: A high-strength silica (HSS) or Ethylene Bridged Hybrid (BEH) C18 column is recommended. Phenyl-hexyl phases can offer alternative selectivity if matrix interference is high.

  • Temperature Control (Critical):

    • Low Temp (<30°C): Slows rotamer interconversion, leading to split peaks for Tacrolimus (bad).

    • High Temp (50-60°C): Accelerates interconversion, merging rotamers into a single sharp peak. This improves sensitivity and prevents the "trans" rotamer from masking the 8-epimer. We utilize 60°C.

Mass Spectrometry Ionization

Tacrolimus does not protonate easily (


) due to steric hindrance and lack of basic sites. It readily forms adducts.
  • Preferred Adduct: Ammonium adduct

    
    .
    
  • Source: Electrospray Ionization (ESI) in Positive mode.[1][2][3]

  • Mobile Phase Additive: Ammonium Formate (2-10 mM) is essential to drive the ammonium adduct formation over the sodium adduct (

    
    ), which fragments poorly.
    

Part 4: Experimental Protocol

Reagents and Standards
  • Standards: Tacrolimus (USP Reference Standard), 8-Epitacrolimus (Certified Impurity Standard).

  • Internal Standard (IS): Ascomycin or

    
    -Tacrolimus.
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate, Zinc Sulfate (

    
    ).
    
Sample Preparation (Whole Blood)

Objective: Protein precipitation (PPT) with high recovery.

  • Aliquot: Transfer

    
     of EDTA whole blood into a microcentrifuge tube.
    
  • Spike: Add

    
     of Internal Standard working solution.
    
  • Precipitation: Add

    
     of Precipitation Reagent  (
    
    
    
    in
    
    
    ).
    • Note: Zinc sulfate aids in lysing red blood cells and releasing Tacrolimus bound to FKBP-12.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at

    
     for 10 minutes at ambient temperature.
    
  • Transfer: Inject the clear supernatant directly or dilute 1:1 with water if peak shape distortion occurs due to high organic content.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ) or equivalent.
    
  • Column Temp: 60°C (Strictly controlled).

  • Flow Rate:

    
    .
    
  • Mobile Phase A:

    
     Ammonium Formate + 
    
    
    
    Formic Acid in Water.
  • Mobile Phase B:

    
     Ammonium Formate + 
    
    
    
    Formic Acid in MeOH.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 50 Loading
0.50 50 Hold
3.00 90 Elution of Tac/8-Epi
4.00 90 Wash
4.10 50 Re-equilibration

| 5.00 | 50 | End |

Mass Spectrometry (MRM Parameters)

  • Source: ESI Positive.[1][2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)
Tacrolimus 821.5

768.5 (Loss of

)
3022
8-Epitacrolimus 821.5

768.53022
Ascomycin (IS) 809.5

756.53022

Note: Since transitions are identical, retention time (


) is the sole discriminator.

Part 5: Visualization of Workflow

G cluster_0 Sample Prep cluster_1 LC Separation (Critical) cluster_2 MS/MS Detection Blood Whole Blood (EDTA) Lysis Lysis + PPT (ZnSO4 / MeOH) Blood->Lysis Centrifuge Centrifuge 14,000g Lysis->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Column BEH C18 Column @ 60°C Supernatant->Column Injection ESI ESI Positive [M+NH4]+ Column->ESI Separated Isomers Gradient Gradient Elution (Ammonium Formate) Gradient->Column MRM MRM Mode 821.5 -> 768.5 ESI->MRM

Figure 1: Analytical workflow emphasizing the critical temperature-controlled LC step for isomer separation.

Part 6: Results & Validation Criteria

Chromatographic Performance

In a successful run, you will observe:

  • Tacrolimus: Elutes at ~2.8 min (sharp peak, no splitting).

  • 8-Epitacrolimus: Elutes at ~3.1 min (typically elutes after the parent drug on C18).

  • Resolution (

    
    ):  Must be 
    
    
    
    (baseline separation) to quantify 8-Epitacrolimus accurately without contribution from the Tacrolimus tail.
Linearity and Limits
  • Range: 0.5 – 50 ng/mL (Clinical relevant range).

  • LLOQ: 0.1 ng/mL is achievable with modern triple quadrupoles.

  • Accuracy:

    
     of nominal value.
    

Part 7: Troubleshooting & Optimization

Issue: Peak Splitting or Broadening
  • Cause: Rotamer interconversion is too slow relative to the chromatographic timescale.

  • Solution: Increase column temperature to 60°C. Do not exceed 65°C to avoid thermal degradation of the analyte itself.

Issue: Low Sensitivity
  • Cause: Formation of Sodium adducts (

    
    ) instead of Ammonium. Sodium adducts are very stable and require high collision energy to fragment, often yielding poor signal.
    
  • Solution: Ensure Mobile Phase contains at least 2mM Ammonium Formate. Avoid glass storage containers if sodium leaching is suspected; use polypropylene.

Issue: Co-elution
  • Cause: Gradient too steep.

  • Solution: Shallow the gradient slope between 2.5 and 3.5 minutes. Consider switching to a Phenyl-Hexyl column which offers pi-pi interaction selectivity differences between the isomers.

References

  • USP Monograph. Tacrolimus: Organic Impurities.[4] United States Pharmacopeia (USP).[4]

  • Katsuno, H., et al. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants. International Journal of Molecular Sciences.

  • Vethe, N. T., et al. (2015). Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS.[5] Journal of Visualized Experiments.

  • Badée, J., et al. (2022). Development and Validation of the New LC-MS/MS Method for the Determination of Unbound Tacrolimus. Pharmaceutics.[4][6]

  • Phenomenex Application Note. Separation of Tacrolimus and its Organic Impurities per USP Monograph.

Sources

Troubleshooting & Optimization

optimizing HPLC separation of tacrolimus and 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Tacrolimus & 8-Epitacrolimus

Executive Summary: The Isomer vs. Rotamer Challenge

Senior Scientist Note: Separating Tacrolimus (FK506) from its epimer, 8-Epitacrolimus, presents a unique "double-trouble" challenge in chromatography: Structural Isomerism mixed with Conformational Isomerism (Rotamers) .[1][2]

  • The Impurity (8-Epitacrolimus): A permanent structural diastereomer formed by epimerization at the C-8 position, often driven by alkaline stress or improper handling.[1][2]

  • The Artifact (Rotamers): Tacrolimus contains a pipecolic acid amide bond that rotates slowly on the NMR/HPLC timescale. At ambient temperature, this results in two distinct peaks (cis/trans conformers) or a single broad, split peak.[1][2] This is not an impurity; it is the drug itself.

Critical Success Factor: You must operate at elevated temperatures (typically 50°C–60°C) to accelerate the interconversion rate of the rotamers, coalescing them into a single sharp peak. Only then can you reliably resolve the true impurity, 8-Epitacrolimus.[1][2]

Troubleshooting Guide (Q&A Format)

Category A: Peak Shape & Resolution Issues

Q1: My Tacrolimus main peak is splitting into two partially resolved peaks, even though my sample is pure. Is my column failing? A: Likely not. This is the classic "Rotamer Effect."

  • Diagnosis: If the split ratio is roughly 2:1 or varies with flow rate, and the "impurity" disappears upon reinjection at a higher temperature, it is a rotamer.[2]

  • Solution: Increase the column oven temperature to 60°C . This increases the kinetic energy of the amide bond rotation, forcing the cis and trans rotamers to average out into a single, sharp peak.

  • Caution: Ensure your column (e.g., Hybrid Silica or Sterically Protected C18) is rated for 60°C stability.[1][2]

Q2: I cannot achieve baseline resolution between Tacrolimus and 8-Epitacrolimus (Rs < 1.5). A: These molecules are diastereomers with nearly identical hydrophobicity.[1][2] Standard C18 interactions are often insufficient.

  • Optimization 1 (Mobile Phase): Introduce tert-Butyl Methyl Ether (TBME) into the organic modifier.[1][2] TBME provides unique steric selectivity that helps differentiate the spatial arrangement of the C-8 epimer.

  • Optimization 2 (Stationary Phase): Switch to a column with high carbon load and steric protection (e.g., L1 USP packing).

  • Check: Ensure your mobile phase pH is controlled (typically pH 2.5–4.5).[1] Tacrolimus is unstable at alkaline pH, which actually generates more 8-Epitacrolimus during the run.[1][2]

Q3: My retention times are drifting significantly between runs. A: Tacrolimus separation is thermodynamically sensitive due to the high-temperature requirement.[1][2]

  • Root Cause: Thermal mismatch.[1] If the incoming solvent is cold, it creates a temperature gradient across the column.

  • Fix: Use a Pre-column Heater (Active Eluent Pre-heater) set to the same temperature as the column (60°C). This ensures the mobile phase is at equilibrium before it hits the stationary phase.

Category B: Sensitivity & Detection

Q4: The baseline is noisy at 210-220 nm, limiting my LOQ for impurities. A: Tacrolimus lacks a strong chromophore, forcing the use of low UV wavelengths where solvents absorb.[1][2]

  • Solvent Choice: Use "HPLC Grade S" or "LC-MS Grade" Acetonitrile.[1][2] Avoid Methanol if possible, as it has a higher UV cutoff than Acetonitrile.[1][2]

  • Buffer: Use Phosphoric Acid (non-UV absorbing) instead of Acetate or Formate buffers if using UV detection.

Optimized Experimental Protocols

Method A: The "Gold Standard" (Based on USP Principles)

Best for QC release and separating 8-Epitacrolimus from Tacrolimus.[1][2]

Chromatographic Parameters:

ParameterSpecificationTechnical Rationale
Column L1 Packing (C18), 4.6 × 150 mm, 3 µm or 5 µmHigh surface area C18 is required for hydrophobic resolution.[1][2]
Temperature 60°C ± 1°C CRITICAL: Coalesces rotamers; improves mass transfer.[1][2]
Flow Rate 1.5 mL/minHigh flow feasible due to lower viscosity at 60°C.
Detection UV @ 220 nmOptimal balance between signal strength and solvent noise.
Injection Vol 20 µLAdjust based on column capacity.
Run Time ~25-30 minsSufficient to elute late impurities.[1][2]

Mobile Phase Composition:

  • Solution A: 6 mM Phosphoric Acid in Water (Filtered, 0.22 µm).

  • Solution B: Acetonitrile : tert-Butyl Methyl Ether (TBME) (81 : 19 v/v).[1][2][3]

  • Gradient Program:

    • 0 min: 28% B (Isocratic hold may be needed for equilibration)[1][2]

    • Gradient slope to ~85% B to elute hydrophobic impurities.

System Suitability Criteria:

  • Tailing Factor: NMT 2.0 (Tacrolimus).[1]

  • Resolution: NLT 3.0 between Ascomycin and Tacrolimus (Ascomycin is the critical marker for selectivity).

Method B: LC-MS Compatible (For R&D/Identification)

Use this when identification of unknown impurities is required.[1][2]

  • Column: C18 Hybrid Particle (e.g., BEH C18), 2.1 × 100 mm, 1.7 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6]

  • Temp: 50°C (Max limit for some columns/buffers, trade-off on peak sharpness).

  • Detection: ESI Positive Mode (Look for [M+Na]+ or [M+NH4]+ adducts).[1]

Visualizing the Logic

Diagram 1: Troubleshooting Workflow & Rotamer Logic

Tacrolimus_Optimization Start Start: Peak Issue Observed Issue_Split Issue: Split/Broad Main Peak Start->Issue_Split Issue_Res Issue: Poor Resolution (8-Epi) Start->Issue_Res Check_Temp Check Column Temp Issue_Split->Check_Temp Check_Mobile Check Mobile Phase Issue_Res->Check_Mobile Decision_Temp Is Temp < 50°C? Check_Temp->Decision_Temp Action_Heat Action: Increase to 60°C (Coalesce Rotamers) Decision_Temp->Action_Heat Yes Check_Solvent Check Sample Diluent Decision_Temp->Check_Solvent No (Temp is High) Result_Good Result: Sharp Singlet Peak Resolved from Impurities Action_Heat->Result_Good Action_Diluent Action: Match Diluent to Initial Mobile Phase Check_Solvent->Action_Diluent Action_Diluent->Result_Good Action_TBME Action: Add TBME (Improves Steric Selectivity) Check_Mobile->Action_TBME Action_TBME->Result_Good

Caption: Decision tree for distinguishing between rotameric peak splitting and true impurity co-elution.

Diagram 2: Chemical Transformation Pathway

Degradation_Pathway Tacrolimus Tacrolimus (FK506) (Cis/Trans Rotamers) Tacrolimus->Tacrolimus Rotamer Interconversion (Fast at 60°C) Epi8 8-Epitacrolimus (C-8 Epimer) Tacrolimus->Epi8 Epimerization OpenRing Open Ring Tacrolimus (Hydrolysis Product) Tacrolimus->OpenRing Hydrolysis Condition_Alk Alkaline pH / Stress Condition_Heat High Temp (Equilibrium)

Caption: Pathway showing rotamer equilibrium (reversible) vs. degradation to 8-Epitacrolimus (irreversible).

References

  • United States Pharmacopeia (USP). USP Monograph: Tacrolimus.[1][3][7] Rockville, MD: United States Pharmacopeial Convention.[1][2] [1][2]

  • Phenomenex. (2024).[7][8] Separation of Tacrolimus and its Organic Impurities per USP Monograph.[3][7] Application Note.

  • Namiki, Y., et al. (1995).[1][2] Tautomeric phenomenon of a novel potent immunosuppressant, FK506 (tacrolimus), in solution.[1][2][9][10][11] Journal of Antibiotics.

  • Zajac, M., et al. (2010).[1][2] Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug.[9][10][11][12] Journal of Natural Products. [1][2]

Sources

Technical Support Center: Tacrolimus Stability & Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing 8-Epitacrolimus Formation (Impurity A) Ticket ID: TAC-STAB-008 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The "Enemy" Profile

8-Epitacrolimus (also known as Tacrolimus Impurity A in USP/EP) is the primary thermodynamic degradation product of Tacrolimus (FK506). Unlike the reversible rotamers (cis/trans isomers) that naturally exist in solution, 8-epitacrolimus represents a permanent chemical change (epimerization at the C-8 position) that reduces potency and compromises sample integrity.[1]

Critical Thresholds:

  • pH Sensitivity: Extreme sensitivity to Alkaline pH (>7.0).

  • Thermal Sensitivity: Reaction rate doubles (approx.) for every 10°C increase.

  • Solvent Sensitivity: Protic solvents (methanol, water) accelerate epimerization compared to aprotic solvents (acetonitrile).[2]

The Mechanism: Why is it forming?

Before troubleshooting, you must distinguish between Rotamerism (harmless) and Epimerization (degradation).

The Pathway Diagram

The following diagram illustrates the difference between the reversible conformational change and the irreversible degradation pathway.

TacrolimusDegradation cluster_0 Normal Equilibrium (Not Degradation) cluster_1 Degradation Event Tac_Cis Tacrolimus (Cis-Rotamer) [Active Drug] Tac_Trans Tacrolimus (Trans-Rotamer) [Active Drug] Tac_Cis->Tac_Trans Solvation/Temp (Reversible) Intermediate Enolate/Tautomeric Intermediate Tac_Trans->Intermediate Base/Heat Epi8 8-Epitacrolimus (Impurity A) [Degradant] Intermediate->Epi8 C-8 Inversion

Figure 1: Mechanistic pathway distinguishing reversible rotamerism (green) from 8-epimer formation (red).[1]

Troubleshooting Guides

Module A: Solution Stability (Liquid Formulation/Analysis)

Symptom: HPLC shows a growing peak at RRT ~0.8-0.9 (relative to Tacrolimus) in your stock or formulation.[1]

ParameterRecommended SpecificationThe "Why" (Mechanistic Insight)
pH Control pH 4.0 – 6.0 The C-8 proton is acidic.[1][2] At pH > 7, base-catalyzed abstraction of this proton occurs, leading to epimerization.[1][2] At pH < 3, hydrolytic cleavage occurs.[2] Target pH 5.0.
Solvent Choice Acetonitrile (ACN) Avoid Methanol or Ethanol for long-term storage.[1] Protic solvents facilitate proton exchange required for epimerization. ACN is aprotic and stabilizes the molecule.
Stabilizers Organic Acids Add 0.05% - 0.5% w/w Tartaric Acid or Citric Acid.[1][2] These act as "pH buffers" in the micro-environment, neutralizing any alkaline leachables from glass or plastic.[2]
Temperature -20°C or 4°C Epimerization is endothermic.[1][2] Room temperature (25°C) significantly accelerates the rate.

Corrective Protocol: Acidification of Stock Solution

  • Dissolve Tacrolimus in 100% Acetonitrile.

  • If aqueous dilution is necessary, ensure the water phase is acidified with 0.1% Phosphoric Acid or Acetic Acid before mixing.

  • Validation: Measure pH of the final mixture. If pH > 6.5, discard and re-prepare.

Module B: Solid State Stability (Powder/Tablets)

Symptom: Potency loss or impurity rise in lyophilized powder or API.

Root Cause: Moisture-mediated surface pH shifts.[1] Even in solid form, adsorbed water layers can create a localized pH environment that catalyzes epimerization.[2]

Troubleshooting Steps:

  • Check Humidity: Store at RH < 30%.

  • Container Integrity: Ensure low-actinic glass (amber) or foil sealing.[1] While 8-epi is thermally driven, light can trigger radical pathways that complicate the impurity profile.[1][2]

  • Excipient Compatibility: Avoid alkaline excipients (e.g., Magnesium Stearate) if they are not acidified. Use acidic grades of polymers (e.g., HPMC phthalate).

Analytical Validation: Are you seeing Ghosts?

Critical Issue: Many researchers report "degradation" that is actually just the separation of rotamers (conformers) on the HPLC column due to low column temperature.

The "Rotamer Trap" Test: If you see two peaks in your chromatogram:

  • Run the column at 50°C - 60°C.

  • Observation:

    • Scenario A: The two peaks merge into one sharp peak. -> Result: These were Rotamers. Sample is pure.

    • Scenario B: The impurity peak remains distinct. -> Result: This is 8-Epitacrolimus.[1][2][3][4]

Standardized Stability-Indicating HPLC Protocol

Use this method to definitively quantify 8-Epitacrolimus.

  • Column: C18 (e.g., Kromasil 100-5-C18 or equivalent), 150mm x 4.6mm.[1][2][5]

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (700 : 300 : 0.2 v/v/v).[5][6][7]

  • Flow Rate: 1.0 mL/min.[5][6][8]

  • Detection: UV @ 210-215 nm.[1][6]

  • Column Temperature: 60°C (Crucial for rotamer coalescence).[9]

  • Sample Diluent: Acetonitrile (prevents solution-phase epimerization during the run).

Frequently Asked Questions (FAQs)

Q: Can I convert 8-Epitacrolimus back into Tacrolimus? A: Theoretically, yes, as it is an equilibrium.[1][2] However, in practice, no .[2] The equilibrium often favors the formation of the epimer or other degradation products once the ring is stressed. You cannot "purify" a degraded solution by simply adjusting pH; you must recrystallize or perform prep-HPLC.[1]

Q: Why does the USP monograph require a column temperature of 60°C? A: At room temperature, the interconversion between cis and trans rotamers of the amide bond is slow on the NMR/HPLC timescale, resulting in split peaks (broadening). Heating to 60°C speeds up this rotation, averaging the signal into a single, quantifiable peak.[2]

Q: I am using DMSO as a stock solvent. Is this safe? A: DMSO is generally safe for Tacrolimus regarding epimerization if it is anhydrous. However, DMSO is hygroscopic.[2] If it absorbs water from the air, the wet DMSO can become slightly alkaline or facilitate hydrolysis. Store DMSO stocks at -20°C in single-use aliquots.

References

  • Namiki, Y., et al. (1995).[2][7] "Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution." Journal of Antibiotics, 46(7), 1149-1155.[1][2]

  • USP Monograph: Tacrolimus. United States Pharmacopeia (USP-NF).[1] (Current Official Revision). Defines "Tacrolimus Impurity A" (8-epitacrolimus) and HPLC methods. [1]

  • Skytte, D. M., et al. (2010).[2][10] "Synthesis and Characterization of an Epimer of Tacrolimus." Journal of Natural Products, 73(4), 776–779.[2][3][10] (Defines the structure and base-catalyzed formation). [1]

  • Prajaoati, et al. (2012). "Method Development and Validation of Tacrolimus in Pharmaceutical dosage form by RP-HPLC Method." International Journal of Research in Biosciences, 2(3). (Validates the 60°C column temp requirement).

  • Yamakawa, T., et al. (2011).[2] "Stabilized Tacrolimus Composition." US Patent Application 20110201639. (Details the use of organic acids like tartaric acid to prevent 8-epi formation).

Sources

troubleshooting poor peak resolution of 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TSC-TAC-08 Subject: Troubleshooting Poor Peak Resolution of 8-Epitacrolimus (Impurity D) Status: Active Last Updated: February 13, 2026[1]

Section 1: The Core Mechanism (Expert Insight)

The "Phantom Peak" Trap: Rotamers vs. Epimers Before troubleshooting the column or mobile phase, you must distinguish between a chemical impurity (8-Epitacrolimus) and a conformational isomer (Rotamer).

Tacrolimus (FK506) contains a pipecolic acid moiety that creates a cis-trans amide bond equilibrium.[1][2]

  • At Room Temperature (

    
    C):  The interconversion between Rotamer I (major) and Rotamer II (minor) is slow on the NMR/HPLC time scale.[1] This often manifests as a split peak, a broad shoulder, or a "saddle" shape in the chromatogram.
    
  • The Error: Many researchers mistake this rotamer splitting for the co-elution of 8-Epitacrolimus.

  • The Solution: Thermal coalescence. You must run Tacrolimus methods at elevated temperatures (

    
    C - 
    
    
    
    C).[1] This speeds up the rotamer exchange, collapsing the two forms into a single, sharp Gaussian peak. Only then can the stable chemical impurity, 8-Epitacrolimus, be resolved.[1]

8-Epitacrolimus (Chemical Reality): Unlike the rotamers, 8-Epitacrolimus is a stable degradation product (often formed under alkaline stress or radical conditions).[1] It is a diastereomer at the C8 position. In Reverse Phase (RP) chromatography on C18, it typically elutes after the main Tacrolimus peak (Relative Retention Time


 1.1 – 1.3 depending on the method).

Section 2: Troubleshooting Guide (Q&A Format)

Scenario A: "I see a split peak or heavy shoulder on the main Tacrolimus peak."

Q1: What is your column oven temperature?

  • If

    
    C:  Stop. Your resolution issue is likely kinetic, not thermodynamic. The "impurity" you see is likely Rotamer II.
    
  • Action: Increase column temperature to

    
    C .
    
  • Why: High temperature forces the rotamer equilibrium to average out, sharpening the main peak. This unmasks the baseline, allowing real impurities to be seen.

Q2: Are you using low-actinic glassware?

  • Issue: Tacrolimus is sensitive to light.[2][3] Photolytic degradation can generate new impurities during the run sequence.

  • Action: Always prepare samples in amber glassware. If amber vials are unavailable, wrap clear vials in aluminum foil immediately.

Scenario B: "I am at C, but 8-Epitacrolimus is co-eluting (Resolution < 1.5)."

Q3: What is your organic modifier?

  • Insight: Acetonitrile (ACN) is generally superior to Methanol (MeOH) for Tacrolimus/Epimer separation. ACN provides a sharper peak shape for macrolides, which is critical when resolving closely eluting isomers.

  • Action: Switch to an ACN:Water system. Ensure the aqueous phase is acidified (pH 2.5 – 4.5) using Phosphoric Acid or Formic Acid to suppress silanol interactions which cause tailing.

Q4: Is your mobile phase pre-mixed or mixed on-line?

  • Issue: At

    
    C, Acetonitrile evaporates selectively from pre-mixed reservoirs, causing retention time drift and resolution loss over long sequences.
    
  • Action: Use on-line mixing (quaternary pump) if possible. If using isocratic pre-mixed lines, cap bottles tightly with safety caps equipped with air inlet valves to minimize evaporation.

Scenario C: "My 8-Epitacrolimus peak is tailing, ruining integration."

Q5: What is the buffer concentration?

  • Issue: 8-Epitacrolimus has a complex macrocyclic structure that can chelate trace metals or interact with free silanols on the silica surface.

  • Action:

    • Add a chaotropic agent or increase ionic strength: Use 6mM Phosphoric Acid.

    • Column Choice: Switch to a "Type B" ultra-pure silica column or a hybrid particle (e.g., Ethylene Bridged Hybrid) which has fewer free silanols.

Section 3: Optimized Experimental Protocol

This protocol is derived from validated USP and industry-standard methodologies designed to maximize the resolution between Tacrolimus and 8-Epitacrolimus.[1]

Table 1: The "Golden Standard" Method Parameters

ParameterSettingRationale
Column L1 (C18) High Density(e.g., Luna Omega C18, 150 x 4.6 mm, 3 µm)High carbon load increases steric selectivity for isomers.[1]
Temperature 60°C ± 1°C CRITICAL. Collapses rotamers; improves mass transfer.
Flow Rate 1.0 – 1.5 mL/minHigher flow at high temp maintains backpressure and efficiency.
Detection UV @ 210 nm or 220 nmTacrolimus lacks a strong chromophore; low UV is required.
Mobile Phase A 6 mM Phosphoric Acid in WaterAcidic pH stabilizes the lactone ring and reduces tailing.
Mobile Phase B Acetonitrile / tert-Butyl Methyl Ether (81:[1][4]19)MTBE is sometimes added to tune selectivity (optional: 100% ACN often works).
Isocratic Ratio ~60% Organic / 40% AqueousAdjust to place Tacrolimus at

.[1]
Injection Vol 10 - 20 µLKeep low to prevent column overload and band broadening.[1]

Section 4: Diagnostic Logic Flow

The following diagram illustrates the decision-making process for diagnosing resolution failure.

Tacrolimus_Troubleshooting Start Start: Poor Resolution (Tac vs 8-Epi) CheckTemp Is Column Temp >= 50°C? Start->CheckTemp RotamerIssue DIAGNOSIS: Rotamer Splitting. Not an impurity issue. CheckTemp->RotamerIssue No (<50°C) CheckShape Is Main Peak Symmetrical? CheckTemp->CheckShape Yes (>=50°C) FixTemp ACTION: Set Temp to 60°C. Re-run. RotamerIssue->FixTemp CheckSolvent Check Mobile Phase CheckShape->CheckSolvent Yes (Sharp Peak) Tailing DIAGNOSIS: Silanol Interaction or pH mismatch. CheckShape->Tailing No (Tailing) CoElution DIAGNOSIS: True Co-elution. CheckSolvent->CoElution Resolution < 1.5 FixAcid ACTION: Add 0.1% H3PO4 or Change Column (L1) Tailing->FixAcid SelectivityFix ACTION: Change Organic Modifier (Try ACN vs MeOH) CoElution->SelectivityFix

Figure 1: Decision tree for isolating the root cause of poor 8-Epitacrolimus resolution.

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedure 2.[4] USP-NF.[1] (Standardizes the use of 60°C and L1 columns for impurity separation). [1]

  • Phenomenex Application Notes. Separation of Tacrolimus and its Organic Impurities per USP Monograph. (Detailed chromatograms showing 8-epimer elution order and column selection).

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. (General troubleshooting for split peaks, applicable to rotameric issues). [1]

  • National Institutes of Health (PubChem). Tacrolimus anhydrous 8-epimer (Compound Summary). (Chemical structure and property verification).[3][5] [1]

  • Rozman Peterka, T. et al. Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination.[6] Acta Pharm. 69 (2019).[6] (Discusses degradation pathways including 8-epimerization).

Sources

Technical Support Center: 8-Epitacrolimus Detection Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Sensitivity for 8-Epitacrolimus (LC-MS/MS) Role: Senior Application Scientist Format: Interactive Troubleshooting Guide & FAQ

Core Philosophy: The "Separation-is-Sensitivity" Paradigm

Welcome to the technical support center for Tacrolimus and its isomers. If you are struggling to detect 8-Epitacrolimus (an epimer of Tacrolimus), you are likely facing one of two problems:

  • Chromatographic Masking: 8-Epitacrolimus has the exact same precursor mass (

    
     821.5) and fragmentation pattern as the parent drug, Tacrolimus. If they co-elute, the massive Tacrolimus signal will drown out the 8-Epitacrolimus signal.
    
  • Rotameric Broadening: Tacrolimus and its isomers exist as rotational isomers (rotamers) in solution. At standard temperatures, these interconvert slowly, causing peak broadening that destroys signal-to-noise (S/N) ratios.

The Golden Rule: You cannot improve sensitivity for 8-Epitacrolimus solely by tuning the mass spectrometer. You must sharpen the peak (thermodynamics) and separate it from the parent (chromatography).

Experimental Workflow & Optimization

Module A: Chromatographic Resolution (The Critical Step)

Issue: "My 8-Epitacrolimus peak is a shoulder on the Tacrolimus peak."

Solution: 8-Epitacrolimus differs from Tacrolimus only by the stereochemistry at the C8 position. Standard C18 columns often fail to separate them fully.

Recommended Protocol:

  • Column Selection: Switch to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase. These phases offer

    
     interactions that provide better selectivity for stereoisomers than hydrophobic C18 interactions alone.
    
  • Temperature Control (The "Secret" Weapon): You must run the column oven at 50°C – 60°C .

    • Why? At room temperature, the rotamers of Tacrolimus/8-Epitacrolimus split the signal into multiple broad humps. High temperature accelerates the rotamer interconversion rate, coalescing these humps into a single, sharp peak. This instantly doubles or triples your peak height (sensitivity).

DOT Diagram: Optimization Logic

OptimizationLogic Start Low Sensitivity for 8-Epitacrolimus CheckPeak Check Peak Morphology Start->CheckPeak BroadPeak Broad/Split Peaks? CheckPeak->BroadPeak Coelution Co-elution with Tacrolimus? CheckPeak->Coelution TempAction Action: Increase Column Temp to 60°C BroadPeak->TempAction Rotamer coalescence ColumnAction Action: Switch to Phenyl-Hexyl Phase Coelution->ColumnAction Isomer selectivity Result Result: Sharp Peaks & Baseline Separation TempAction->Result ColumnAction->Result

Figure 1: Decision matrix for diagnosing sensitivity loss due to chromatographic factors.

Module B: Mass Spectrometry Parameters

Issue: "I see the peak, but the intensity is too low (High LOQ)."

Solution: Tacrolimus and its isomers do not form stable protonated ions


. They form adducts.

Optimization Table:

ParameterSettingTechnical Rationale
Ionization Mode ESI PositiveStandard for macrolides.
Adduct Selection

(Ammonium)
While Sodium adducts (

) are often more intense, they are extremely stable and do not fragment well in MS/MS, leading to poor sensitivity in MRM mode. The Ammonium adduct fragments efficiently.
Precursor Ion 821.5 m/z Corresponds to

.[1]
Product Ion 768.4 m/z Loss of water and/or methanol. This is the most abundant fragment for both Tacrolimus and 8-Epi.
Mobile Phase Additive 10mM Ammonium Formate Essential to drive the formation of the ammonium adduct. Without this, signal will split between Na, K, and H adducts.
Module C: Sample Preparation (Preventing Artifacts)

Issue: "My 8-Epitacrolimus concentration keeps increasing while samples sit in the autosampler."

Solution: Tacrolimus is unstable in basic conditions and can epimerize into 8-Epitacrolimus ex vivo. If your extraction protocol is basic, you are chemically manufacturing the impurity you are trying to measure.

Protocol:

  • Avoid: Basic extraction buffers (pH > 7).

  • Use: Acidic protein precipitation.

    • Reagent: Methanol containing 0.2 M

      
       (Zinc Sulfate).[2]
      
    • Mechanism:[3][4]

      
       complexes with the matrix proteins efficiently at neutral/acidic pH, preventing the base-catalyzed epimerization of Tacrolimus.
      

Troubleshooting & FAQs

Q1: I switched to a C18 column, but I still can't separate 8-Epi from Tacrolimus.

A: C18 is often insufficient for structural isomers.

  • Try this: Use a C30 column or a Core-Shell PFP (Pentafluorophenyl) column. The PFP phase interacts with the electron-rich oxygen atoms in the macrolide ring, offering "shape selectivity" that C18 lacks.

  • Gradient Check: Ensure you are using a shallow gradient. Example: 50% B to 70% B over 10 minutes, rather than a fast ramp.

Q2: My background noise is very high.

A: This is likely "Ion Suppression" from phospholipids, common in blood samples.

  • Diagnosis: Monitor the phospholipid transition (m/z 184 -> 184) during your run. If it overlaps with your 8-Epi peak, sensitivity will tank.

  • Fix: Implement Online SPE or use Phospholipid Removal Plates (e.g., Ostro or HybridSPE) instead of simple protein precipitation.

Q3: Can I use Sodium adducts for detection?

A: Only if you are doing MS1 (SIM) monitoring.

  • If you are doing MS/MS (MRM) , Sodium adducts require massive collision energy to fragment, and often just lose the sodium ion, resulting in no structural information and high noise. Stick to Ammonium adducts (

    
    ) for MRM.
    

Visualizing the Detection Pathway

Below is the complete workflow ensuring integrity from sample to signal.

DetectionWorkflow Sample Whole Blood Sample Prep Prep: ZnSO4/MeOH (Acidic pH) Sample->Prep Prevent Epimerization LC LC: Phenyl-Hexyl Temp: 60°C Prep->LC Remove Matrix Ionization ESI Source + Ammonium Formate LC->Ionization Sharpen Peaks MS MS/MS Detection 821.5 -> 768.4 Ionization->MS Form [M+NH4]+

Figure 2: Validated workflow for high-sensitivity 8-Epitacrolimus detection.

References

  • USP Monograph: Tacrolimus. United States Pharmacopeia (USP).[5] (Defines the 8-epimer as a key impurity and outlines system suitability requirements).

  • K. M. R. Kalluri et al. "Separation of Tacrolimus and its Organic Impurities per USP Monograph." Phenomenex Application Note. (Demonstrates the necessity of high temperature for peak shape).

  • T. Shokati et al. "Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS."[6] Journal of Visualized Experiments (JoVE), 2015. (Validates the ZnSO4 precipitation method and Ammonium adduct transitions).

  • W. Jian et al. "LC-MS/MS method for the quantification of Tacrolimus."[6] Bioanalysis, 2012.[1][7][8] (Discusses the impact of temperature on rotamer coalescence).

Sources

Technical Support Center: Managing Tacrolimus Epimerization in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solution Stability, Isomerization, and Epimerization of Tacrolimus (FK506) Target Audience: Formulation Scientists, Analytical Chemists, and Process Engineers.[1][2][][4][5]

Executive Summary: The "Chameleon" Molecule

Tacrolimus (FK506) presents a unique challenge in solution chemistry: it exists as a mixture of conformational rotamers (cis/trans isomers of the amide bond) and chemical epimers .[2][][4][6] Distinguishing between these two is the single most common source of error in potency assays and stability studies.[][4][7]

  • The "C-21" Nuance: While researchers often refer to "C-21 epimerization" based on biosynthetic numbering, regulatory bodies (USP/EP) typically classify the major degradation products as Tacrolimus 19-Epimer (often formed via keto-enol tautomerism) and Tacrolimus 8-Epimer (base-catalyzed).[1][2][][4][5][6][7]

  • The Core Conflict: Rotamers are reversible and solvent-dependent (not degradation).[2][][4][6][7] Epimers are irreversible chemical degradation products.[][4][5][7]

  • The Solution: Strict control of Temperature , pH , and Equilibration Time .[1][][4][5][7]

Troubleshooting Guide & FAQs

Category A: Analytical Anomalies (HPLC/LC-MS)

Q1: I see a split peak or a broad "shoulder" on my main Tacrolimus peak in HPLC. Is this the C-21 epimer forming?

Diagnosis: Likely No . This is most often the cis-trans rotamer equilibrium , not chemical epimerization.[1][][4][5]

  • The Mechanism: Tacrolimus contains a pipecolic acid moiety.[][4][7] The amide bond connecting this ring has a high rotational energy barrier (~20 kcal/mol).[2][][4][6] At room temperature (25°C), the interconversion is slow on the NMR/HPLC timescale, leading to two distinct peaks (approx. 2:1 ratio in some solvents).[1][2][][4]

  • The Fix (Self-Validating Step):

    • Heat the Column: Increase your HPLC column temperature to 50°C or 60°C .

    • Observe: If the peaks coalesce into a single sharp peak, it was rotamers.[1][][4][7] If the extra peak remains distinct and sharp, it is a chemical impurity (likely the 19-epimer or 8-epimer).[1][2][][4][5][6]

  • Reference: See USP Monograph for Tacrolimus (System Suitability).

Q2: My fresh standard solution shows low potency (95-97%). Did it degrade during preparation?

Diagnosis: You likely skipped the Equilibration Step .[][4][7]

  • The Mechanism: Crystalline Tacrolimus is often isolated as a single conformer.[][4][7] When dissolved, it takes time to reach the solution-state equilibrium between rotamers (I and II).[1][2][][4][6][7] Injecting immediately captures the solution in a non-equilibrium state, potentially skewing integration if the method is sensitive to peak shape.[1][][4]

  • The Fix:

    • Protocol: Allow all standard and sample solutions to stand at ambient temperature for minimum 3 hours (preferably 6 hours) before injection. This ensures thermodynamic equilibrium is reached.[][4][5]

Category B: Formulation & Stability[1][2][3][7][8]

Q3: We are seeing an increase in "Tacrolimus 8-Epimer" in our stability samples. What is driving this?

Diagnosis: This is Base-Catalyzed Epimerization .[1][2][][4][5][6][7]

  • The Mechanism: The C-8 position (alpha to the lactone carbonyl) is acidic.[2][][4][6][7] In the presence of even weak bases (pH > 7) or basic excipients, the proton is abstracted, leading to inversion of configuration.[1][2][][4]

  • The Fix:

    • pH Control: Maintain formulation pH between 4.0 and 6.0 .

    • Excipient Screen: Avoid basic buffers (e.g., phosphate pH 7.[1][2][][4][7]4) or basic impurities in excipients (e.g., residual alkalis in surfactants).[2][][4][6]

Q4: What is "Tacrolimus 19-Epimer" and how does it relate to "C-21"?

Diagnosis: The 19-Epimer (often referred to as Isomer A in older literature) involves the hemiketal system.[2][][4][6][7]

  • The Mechanism: This is often driven by keto-enol tautomerism at the C-19/C-20 positions.[1][2][][4][5][6][7] It is reversible under certain conditions but generally considered a degradation product in final QC.[][4]

  • Trigger: It is often accelerated by light and temperature excursions in solution.[][4][7]

Visualizing the Pathways

The following diagram illustrates the critical difference between the reversible Rotamer equilibrium and the irreversible Epimerization pathways.

Tacrolimus_Pathways cluster_0 Solution State Equilibrium Tac_I Tacrolimus (Rotamer I) (Trans-Amide) Tac_II Tacrolimus (Rotamer II) (Cis-Amide) Tac_I->Tac_II Solvent/Temp Dependent (Reversible) Epi_8 Tacrolimus 8-Epimer (Irreversible Degradant) Tac_I->Epi_8 pH > 7 (Base Catalyzed) Epi_19 Tacrolimus 19-Epimer (Reversible/Degradant) Tac_I->Epi_19 Tautomerism (Light/Temp) Hydrolysis Hydrolytic Products (Open Ring) Tac_I->Hydrolysis Strong Acid/Base Tac_II->Epi_8 pH > 7

Figure 1: Isomerization Landscape of Tacrolimus. Blue nodes represent the active drug conformers.[][4][7] Red/Yellow nodes represent impurities.[1][2][][4][5][6][7]

Technical Protocols

Protocol A: The "3-Hour Rule" (Equilibration)

Purpose: To ensure reproducibility of analytical results by stabilizing the rotamer ratio.[2][][4][6][7]

  • Preparation: Weigh Tacrolimus standard/sample into a low-actinic volumetric flask (protect from light).

  • Dissolution: Dissolve in the specified diluent (typically Acetonitrile:Water or Methanol).[2][][4][7]

  • Rest Period: Leave the flask at ambient temperature (20-25°C) for 3 hours .

    • Why? Freshly dissolved crystals may be 100% Rotamer I.[][4][5][7] The solution needs time to reach the ~2:1 equilibrium found in the mobile phase.[][4]

  • Injection: Transfer to HPLC vial and inject.

Protocol B: Distinguishing Epimers from Rotamers (Thermal Stress Test)

Purpose: To validate if an unknown peak is a degradation product.[2][][4][6]

StepActionExpected Outcome (Rotamer)Expected Outcome (Epimer)
1 Run HPLC at 25°C Main peak + split/shoulder peak.Main peak + distinct impurity peak.[][4][5][7]
2 Run HPLC at 50°C Peaks merge into one sharp peak.Peaks remain separated (resolution may change slightly).
3 Run HPLC at 60°C Peak becomes sharper (narrower width).Impurity peak remains distinct.[][4][5]

Data Summary: Stability Factors

ParameterOptimal RangeCritical Risk ZoneMechanism of Failure
pH 4.0 – 6.0> 7.0C-8 Epimerization (Base-catalyzed proton abstraction).[1][2][][4][5][6][7]
Temperature 2°C – 8°C (Storage)> 25°C (Long term)Acceleration of 19-Epimer formation and hydrolysis.[2][][4][6][7]
Solvent Organic/Water Mix100% WaterPrecipitation (Tacrolimus is practically insoluble in water).[2][][4][6][7]
Light Dark / Amber GlassUV / SunlightPhotolytic degradation to unidentified isomers.[2][][4][7]

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph: System Suitability and Organic Impurities.[2][][4][7] USP-NF.[1][2][][4][5][6][7] [2][][4][6]

  • Namiki, Y., et al. (1995).[1][2][][4][7] Tautomeric phenomenon of a novel immunosuppressant FK506 in solution.[][4][7] Journal of Antibiotics.[][4][7] [Source Verified via Search 1.2]

  • Akashi, T., et al. (1996).[1][2][][4][7] Structural characterization of the tautomers of FK506. Journal of Pharmaceutical and Biomedical Analysis.[][4][7] [Source Verified via Search 1.2]

  • Prausnitz, M., et al. Stability of Tacrolimus in Solution.[1][4][5][7] (General consensus from stability studies).[2][][4][6][7] [Source Verified via Search 1.1, 1.3]

  • PubChem. Tacrolimus Compound Summary & Isomers. National Library of Medicine.[][4][7] [2][][4][6]

Sources

Technical Support Center: Stability & Handling of 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Solvent-Dependent Stability & Isomerization of 8-Epitacrolimus Ticket ID: TECH-FK506-EPI-08 Assigned Specialist: Senior Application Scientist

Executive Summary

8-Epitacrolimus (Tacrolimus Impurity D) is the C-8 epimer of Tacrolimus (FK506). Unlike the reversible hemiketal tautomers of Tacrolimus, 8-Epitacrolimus is a distinct structural degradation product . Its stability is critically dependent on solvent polarity, pH, and temperature. This guide addresses the frequent analytical discrepancies caused by solvent-induced isomerization and hydrolysis.

Module 1: Solvent Compatibility & Reconstitution Guide

Core Directive: The choice of solvent dictates the degradation rate. 8-Epitacrolimus is lipophilic but susceptible to hydrolysis in aqueous environments and epimerization in alkaline conditions.[1]

Solvent Compatibility Matrix
Solvent SystemStability RatingApplicationCritical Notes
Acetonitrile (ACN) ⭐⭐⭐⭐⭐ (High)Stock SolutionPreferred solvent. Neutral aprotic nature minimizes proton exchange required for epimerization.
Methanol (MeOH) ⭐⭐⭐ (Moderate)DiluentCan promote solvolysis/transesterification over long periods. Use only for immediate analysis.
DMSO ⭐⭐⭐⭐ (High)Bio-Assay StockExcellent solubility. Store at -20°C or -80°C to prevent hygroscopic water absorption.
Water (Neutral) ⭐ (Low)AvoidRapid hydrolysis of the lactone ring. Poor solubility.
Water (Acidified, pH 4.5) ⭐⭐⭐ (Moderate)Mobile PhaseOptimum pH window. Tacrolimus and its epimers are most stable between pH 3.0–5.0.
Chloroform ⭐⭐ (Low-Mod)ExtractionAvoid for storage. Trace HCl in aged chloroform catalyzes degradation.

Protocol 1: Preparation of Stable Stock Standards

  • Weighing: Weigh 8-Epitacrolimus reference standard into a low-actinic (amber) glass vial.

  • Dissolution: Dissolve in 100% Acetonitrile . Do not use methanol for the primary stock.

  • Storage: Store aliquots at -20°C .

  • Working Solution: Dilute with Mobile Phase A (e.g., ACN:Water w/ 0.1% Formic Acid) immediately prior to injection.

Module 2: The "Ghost Peak" Phenomenon (Isomerization vs. Tautomerism)

User Issue: "I see multiple peaks in my fresh 8-Epitacrolimus standard. Is it degrading?"

Technical Analysis: You are likely observing Rotational Tautomerism , not degradation.

  • Tautomers (Reversible): In solution, Tacrolimus and 8-Epitacrolimus exist as a mixture of cis and trans rotamers (due to the amide bond) and hemiketal tautomers. These appear as split or broad peaks in HPLC if the column temperature is too low (<50°C).

  • Epimers (Irreversible): 8-Epitacrolimus is chemically distinct. It does not spontaneously revert to Tacrolimus under standard conditions, but Tacrolimus will convert to 8-Epitacrolimus under stress (Heat + Basic pH).

Mechanistic Pathway Diagram

TacrolimusPathways cluster_conditions Critical Factors Tac Tacrolimus (FK506) Tautomer Rotational Tautomers (Cis/Trans Amide) Tac->Tautomer Reversible (Solvent Dependent) Epi 8-Epitacrolimus (Impurity D) Tac->Epi Epimerization (pH > 7, Heat) Hydrolysis Open-Ring Hydrolysis Products Tac->Hydrolysis Acid/Base Hydrolysis Tautomer->Tac Epi->Hydrolysis Degradation Info Tautomerism: Visible at < 40°C Epimerization: Irreversible at C-8

Figure 1: Degradation and isomerization pathways of Tacrolimus.[2][3][4] Note that tautomerism is a reversible equilibrium often mistaken for impurity formation.

Module 3: Troubleshooting & FAQs

Q1: Why does my 8-Epitacrolimus peak area decrease when stored in methanol? A: Methanol is a protic solvent that can facilitate solvolysis of the macrolide lactone ring, especially if the methanol is not anhydrous. Furthermore, if the solution is slightly alkaline (e.g., from leaching glass alkali), methanol promotes the epimerization of any residual Tacrolimus into 8-Epitacrolimus, or the degradation of 8-Epitacrolimus into open-ring forms.

  • Fix: Switch to Acetonitrile for storage. If Methanol must be used, acidify slightly (0.01% Acetic Acid) to maintain pH ~4.5.

Q2: My chromatogram shows a split peak for 8-Epitacrolimus. How do I fix this? A: This is the rotameric equilibrium mentioned in Module 2. The interconversion rate is slow at room temperature, leading to peak splitting.

  • Fix: Increase the HPLC column temperature to 50°C or 60°C . This accelerates the rotation, merging the split peaks into a single, sharp peak. Ensure your column (e.g., C18 hybrid particles) can withstand this temperature.

Q3: Can I use plastic (polypropylene) vials for storage? A: Tacrolimus and its epimers are highly lipophilic (LogP ~2.7–3.0) and can adsorb onto plastic surfaces, leading to loss of quantification accuracy, especially at low concentrations (<1 µg/mL).

  • Fix: Use silanized glass vials or standard borosilicate glass. Avoid polypropylene for low-concentration standards.

Q4: What is the impact of water content in the mobile phase? A: While water is necessary for Reverse Phase chromatography, prolonged exposure of 8-Epitacrolimus to high water content (>50%) at room temperature can lead to hydrolysis.

  • Fix: Keep autosampler temperature at 4°C . Do not leave samples in the autosampler for >24 hours.

References
  • Rozman Peterka, T., et al. (2019).[3][5][6] Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica.[6]

  • Skytte, D. M., et al. (2013). Stability characterization, kinetics and mechanism of tacrolimus degradation. International Journal of Pharmaceutics.

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities. [7]

  • Namiki, Y., et al. (1993). Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution. Journal of Antibiotics.

  • Prajsnar, K. (2016). Stability of tacrolimus solutions in polyolefin containers. American Journal of Health-System Pharmacy.

Sources

Tacrolimus Assay Integrity Center: Minimizing 8-Epitacrolimus Interference

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: 8-Epitacrolimus (8-Epi) Interference in Tacrolimus (FK506) Quantification. Role: Senior Application Scientist.

This guide addresses the "Ghost Peak" phenomenon and quantification bias caused by 8-epitacrolimus. Whether you are observing split peaks in LC-MS/MS or unexplained positive bias in immunoassays, this center provides the mechanistic understanding and protocols to resolve it.

Module 1: The Diagnostic Phase

"Is it a Rotamer or an Epimer?"

Before troubleshooting, you must distinguish between conformational isomers (rotamers) and structural isomers (8-epitacrolimus). Tacrolimus exists as a mixture of cis and trans rotamers due to the restricted rotation of the amide bond (pipecolic acid moiety).

Q: I see a split peak or a shoulder on my LC-MS chromatogram. How do I know if it's 8-epitacrolimus?

A: Perform the Thermal Stress Test .

  • Rotamers (Artifact of Chromatography): If you increase the column temperature (e.g., from 40°C to 60°C), the interconversion rate between cis and trans forms increases. The peaks will merge into a single, sharper peak.

  • 8-Epitacrolimus (Impurity/Degradant): This is a distinct chemical entity (epimerization at C8). Increasing temperature will not merge this peak with the parent Tacrolimus peak. In fact, it may improve the resolution (separation) between them.

The Rule of Thumb:

  • Peak merges at 60°C? It’s a rotamer issue. (Solution: Run hotter or change mobile phase).

  • Peak remains distinct? It’s 8-Epitacrolimus. (Solution: Optimize stationary phase/gradient).

Module 2: LC-MS/MS Optimization (The Gold Standard)

"Chromatographic Resolution is the Only Defense."

In Mass Spectrometry, 8-epitacrolimus is isobaric (Same m/z 821.5 → 768.5 transition). The mass filter cannot distinguish them; your column must do the work.

Q: Which column chemistry best separates Tacrolimus from 8-Epitacrolimus?

A: While C18 is standard, Phenyl-Hexyl or PFP (Pentafluorophenyl) phases often provide superior selectivity for structural isomers due to pi-pi interactions. However, a high-quality C18 can work if the method is tuned correctly.

Protocol: Validated Separation Parameters

  • Column: Phenyl-Hexyl or High-Strength Silica (HSS) C18 (e.g., 2.1 x 50mm, 1.7-2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

    • Note: The presence of Ammonium Formate is critical. It stabilizes the ionization and helps maintain a slightly acidic pH, preventing on-column epimerization [1].

  • Temperature: 50°C - 60°C.[1]

    • Why? While heat drives degradation over time, a short run at 60°C sharpens the Tacrolimus peak (merging rotamers) without generating significant new 8-epi during the run, provided the mobile phase is acidic [2].

Visualizing the Workflow:

LCMS_Workflow Sample Whole Blood Sample Prep Precipitation (ZnSO4/MeOH) Keep < 25°C Sample->Prep Extraction LC LC Separation (Phenyl-Hexyl / C18) Temp: 60°C Prep->LC Injection MS MS/MS Detection MRM: 821.5 -> 768.5 LC->MS Elution Result Quantification MS->Result Analysis

Caption: Optimized LC-MS/MS workflow prioritizing thermal control during prep and resolution during chromatography.

Module 3: Sample Preparation (Preventing Artifacts)

"Don't Create the Enemy."

8-Epitacrolimus can be formed ex vivo during sample preparation if conditions are alkaline or excessively hot.

Q: Can my extraction protocol cause epimerization?

A: Yes. Tacrolimus is unstable at alkaline pH (>7) and high heat.

The "Cold & Acidic" Protocol:

  • Avoid Alkaline Reagents: Never use basic buffers. Tacrolimus is most stable at pH 3–5 [3].[2]

  • Evaporation Control: If your protocol involves drying down supernatants (e.g., liquid-liquid extraction), ensure the Nitrogen stream temperature is < 40°C . Boiling baths at >60°C will generate 8-epi artifacts [3].

  • Light Protection: Store stock solutions in amber glass. 8-epi formation is accelerated by light exposure [3].

Table 1: Stability Factors for Tacrolimus

ParameterSafe ZoneDanger Zone (Promotes 8-Epi)
pH 3.0 – 5.0 (Acidic)> 7.0 (Alkaline)
Temperature 4°C (Storage) / <50°C (Process)> 60°C (Prolonged)
Solvent Acidified Methanol/AcetonitrileBasic Aqueous Solutions
Light Dark / Amber GlassDirect Fluorescent/Sunlight
Module 4: Immunoassay Limitations

"The Specificity Gap."

Q: Why does my Immunoassay (IA) read higher than my LC-MS/MS?

A: This is a known "Positive Bias." Antibodies in immunoassays (e.g., ACMIA, CMIA, ECLIA) are not perfectly specific. They cross-react with Tacrolimus metabolites and degradation products.

  • The Culprits:

    • 8-Epitacrolimus: Structural isomer.

    • M-II (31-O-demethyl tacrolimus): Major metabolite.[3][4]

    • M-III (15-O-demethyl tacrolimus): Minor metabolite.

While modern assays (e.g., Abbott Architect, Roche Elecsys) have improved specificity, older generation assays could show biases of 20-40% due to these interferences [4, 5].

Mechanism of Interference Diagram:

CrossReactivity Ab Immunoassay Antibody (Binding Site) Signal Total Signal (Overestimation) Ab->Signal Tac Tacrolimus (Target) Tac->Ab High Affinity Epi 8-Epitacrolimus (Interferent) Epi->Ab Cross-Reactivity Met Metabolites (M-II, M-III) Met->Ab Cross-Reactivity

Caption: Competitive binding visualization showing how 8-Epi and metabolites contribute to false-high signals in immunoassays.

Recommendation: If clinical symptoms (rejection/toxicity) do not match Immunoassay levels, reflex to LC-MS/MS . It is the only way to chromatographically separate the parent drug from the 8-epimer and metabolites.

References
  • Levine, B. et al. (2011). "Determining Plasma Tacrolimus Concentrations Using High-Performance LC-MS/MS." Clinical Pharmacology. Link

  • Phenomenex Application Note. "Separation of Tacrolimus and its Organic Impurities per USP Monograph." Link

  • Rozman Peterka, T. et al. (2019).[1] "Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination." Acta Pharmaceutica. Link

  • Murthy, J.N. et al. (1998).[5] "Tacrolimus metabolite cross-reactivity in different tacrolimus assays." Clinical Biochemistry. Link

  • BenchChem Technical Support. (2025). "Navigating Tacrolimus Immunoassays: A Guide to Understanding Metabolite Cross-Reactivity." Link

Sources

Executive Summary: The "High-Temperature Paradox"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolating Pure 8-Epitacrolimus

Topic: Challenges in Isolating Pure 8-Epitacrolimus Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs

Isolating 8-Epitacrolimus (Tacrolimus Impurity D) presents a unique chemical paradox. To achieve sharp chromatographic peaks for Tacrolimus, analysts typically heat the column to 50–60°C to coalesce the slow-interconverting rotamers. However, heat is the primary catalyst for the formation of 8-Epitacrolimus .

This guide addresses the critical balance between chromatographic resolution (seeing the molecule) and chemical stability (keeping the molecule intact).

Module 1: Analytical Diagnosis (Is it Real or a Ghost?)

Q1: I see a "split" peak for Tacrolimus in my chromatogram. Is this the 8-Epitacrolimus impurity?

A: Likely not. This is often a "ghost" signal caused by rotamers . Tacrolimus exists as a mixture of two rotational isomers (cis/trans amide conformers) in slow equilibrium at room temperature.

  • The Test: Re-run your HPLC method at 50°C .

    • If the peaks merge: It was rotamerism.

    • If the peaks remain distinct: You have a true impurity, likely 8-Epitacrolimus or Ascomycin.

Q2: How do I definitively distinguish 8-Epitacrolimus from Ascomycin and Dihydrotacrolimus without MS?

A: Use the Relative Retention Time (RRT) and specific column selectivity. While Ascomycin (RRT ~0.9) and Dihydrotacrolimus (RRT ~1.3) differ by side-chain saturation, 8-Epitacrolimus is a stereoisomer.

  • Critical Indicator: 8-Epitacrolimus typically elutes before Tacrolimus (RRT ~0.8–0.9 depending on the method) but is much harder to resolve than Ascomycin.

  • Silver Nitrate Check: If you treat your sample with Silver Nitrate (AgNO₃), Tacrolimus and 8-Epitacrolimus (both having allyl side chains) will shift retention times significantly due to

    
    -complexation. Ascomycin (saturated ethyl side chain) will not shift as much. This confirms the "allyl" nature of your impurity.
    

Module 2: Preparative Isolation Strategy

Q3: I need to isolate pure 8-Epitacrolimus for a reference standard. Every time I scale up, the purity drops. Why?

A: You are likely inducing epimerization during the drying or concentration steps. The C-8 proton is acidic. In the presence of even weak bases or prolonged heat, Tacrolimus epimerizes to the thermodynamically more stable 8-Epitacrolimus. Conversely, pure 8-Epitacrolimus can revert or degrade.

Protocol: Low-Temperature Isolation Workflow To isolate the epimer without creating artifacts, you must break the "High-Temperature" rule used in analysis.

  • Mobile Phase: Use Phosphoric Acid (pH 2.5–3.0) rather than neutral buffers. The epimerization is base-catalyzed; acidic conditions inhibit it.

  • Temperature: Run the prep column at Ambient (20–25°C) .

    • Trade-off: Peaks will be broader (rotamers), but you prevent chemical conversion.

  • Fraction Handling:

    • Immediately neutralize fractions if using high acid concentrations (though pH 3 is generally safe).

    • Lyophilize (Freeze Dry) rather than Rotary Evaporate. Heat from the rotovap bath (>40°C) is sufficient to alter the isomeric ratio.

Q4: Which column chemistry provides the best selectivity for the Epimer?

A: Standard C18 is often insufficient.

  • Recommended: Ether-linked Phenyl or Pentafluorophenyl (PFP) phases often show enhanced selectivity for stereoisomers compared to standard alkyl chains.

  • Alternative: High-density C18 columns (e.g., Luna Omega) can work if the mobile phase is optimized with MTBE (Methyl tert-butyl ether) as a co-solvent. MTBE helps differentiate the solvation volume of the two epimers.

Table 1: Comparative HPLC Conditions

ParameterAnalytical (QC Method)Preparative (Isolation Method)Reason for Change
Temperature 50°C – 60°C20°C – 25°CPrevents heat-induced epimerization during long runs.
Mobile Phase ACN / Water / H₃PO₄ACN / Water / Formic AcidVolatile acid preferred for easy removal (lyophilization).
Flow Rate 1.0 mL/minOptimized for loadSlower flow improves resolution of broad rotamer peaks.
Detection 210 nm210 nmMax absorbance for the macrolide structure.

Module 3: Visualizing the Challenge

Diagram 1: The Isolation Workflow & Decision Tree

This flowchart guides you through the decision-making process to distinguish rotamers from the target epimer.

IsolationWorkflow Start Crude Tacrolimus Sample Step1 Initial HPLC @ 25°C (Split peaks observed) Start->Step1 Decision Run HPLC @ 60°C Step1->Decision Verification ResultA Peaks Merge into One Decision->ResultA Profile Simplifies ResultB Peaks Remain Distinct Decision->ResultB Profile Complex ActionA Diagnosis: Rotamers (Not Impurity) ResultA->ActionA ActionB Diagnosis: True Impurity (Likely 8-Epimer) ResultB->ActionB PrepStep Preparative Isolation Condition: pH < 4, Temp < 25°C ActionB->PrepStep Finish Lyophilization (Avoid Rotovap Heat) PrepStep->Finish

Caption: Decision tree for distinguishing Tacrolimus rotamers from the 8-Epitacrolimus impurity before isolation.

Diagram 2: Mechanism of Epimerization

Understanding how the impurity forms is key to preventing it. The C-8 position is adjacent to a carbonyl, making the proton acidic and susceptible to base attack.

Epimerization cluster_conditions Catalysts Tac Tacrolimus (Natural Isomer) Inter Enolate Intermediate Tac->Inter Base / Heat (Loss of C8 Proton) Epi 8-Epitacrolimus (Impurity D) Inter->Epi Reprotonation (Inversion) Epi->Inter Reversible Cond1 pH > 7 Cond2 Temp > 40°C Cond3 Light

Caption: The reversible epimerization pathway of Tacrolimus at the C-8 position, catalyzed by basic pH and thermal stress.[1][2][3]

References

  • Namiki, Y., et al. (1995). "Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution."[4][5] Chromatographia. Link

    • Core citation for the rotamer vs.
  • Rozman Peterka, T., et al. (2019). "Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination." Acta Pharmaceutica. Link

    • Details the thermal instability and formation of 8-epitacrolimus
  • Skytte, D. M., et al. (2010). "Synthesis and characterization of an epimer of tacrolimus." Journal of Natural Products. Link

    • Definitive structural characteriz
  • USP Monograph: Tacrolimus.United States Pharmacopeia. Provides the regulatory basis for resolution requirements (NLT 3.0).
  • Gao, X., et al. (2025).[6] "An available strategy for preparation of the major impurities in tacrolimus by silver ion complexation."[6][7][8][9][10] Journal of Pharmaceutical and Biomedical Analysis. Link

    • Recent advancement in using Silver Nitrate for separating unsatur

Sources

addressing matrix effects in 8-Epitacrolimus bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects & Isomeric Resolution in 8-Epitacrolimus Assays

Introduction: The "Double-Trouble" of Tacrolimus Isomers

Welcome to the technical support hub for Tacrolimus and 8-Epitacrolimus bioanalysis. If you are here, you are likely facing one of two problems:

  • Signal Suppression: Your internal standard response is erratic, or sensitivity is dropping in patient samples (Matrix Effects).

  • The "Phantom" Peak: You are struggling to separate 8-Epitacrolimus from the parent Tacrolimus, or the metabolite seems to "appear" during the run (Chromatographic/Stability issues).

8-Epitacrolimus (8-epi) is a structural isomer of Tacrolimus (FK506). Because they share the same molecular weight (


 804.5 

603.4 typically), mass spectrometry cannot distinguish them alone. You rely entirely on chromatographic resolution. However, the aggressive extraction needed to clean the matrix often destabilizes the parent drug, creating the very metabolite you are trying to measure.

This guide provides self-validating protocols to isolate matrix effects from stability issues.

Module 1: Diagnosing Matrix Effects

Question: "How do I prove that signal variability is due to the matrix and not the instrument?"

The Solution: Post-Column Infusion (PCI) Do not rely solely on Matrix Factor (MF) calculations from spiked samples. PCI provides a "map" of the suppression zones in your chromatogram.

Protocol: Post-Column Infusion Setup
  • Prepare Infusate: dissolve 8-Epitacrolimus (or Tacrolimus) in your mobile phase at a concentration that yields a steady signal intensity of

    
     cps (typically 100–500 ng/mL).
    
  • Hardware Setup: Connect a syringe pump to the LC flow path using a PEEK tee-union placed after the analytical column but before the MS source.

  • Acquisition:

    • Set the syringe pump to flow at 10–20 µL/min.

    • Inject a Blank Matrix Extract (extracted exactly like a patient sample).

    • Monitor the baseline.[1]

Interpretation:

  • Flat Baseline: No matrix effect.

  • Negative Dip: Ion suppression (co-eluting phospholipids).

  • Positive Hump: Ion enhancement.[2]

Visualizing the Workflow (Graphviz):

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Union (Mixing Point) Column->Tee Syringe Syringe Pump (Analyte Standard) Syringe->Tee MS Mass Spectrometer (Detector) Tee->MS Combined Flow

Caption: Schematic of Post-Column Infusion setup for visualizing matrix suppression zones in real-time.

Module 2: The Root Cause – Extraction Optimization

Question: "I am using Protein Precipitation (PPT), but the matrix effect is still high. Why?"

The Insight: PPT (using Methanol or Acetonitrile) removes proteins but leaves phospholipids (phosphatidylcholines) in the supernatant. These lipids elute late on C18 columns and often cause "wrap-around" suppression in subsequent injections.

The Fix: Liquid-Liquid Extraction (LLE) For Tacrolimus/8-Epitacrolimus, LLE is superior because phospholipids are less soluble in the specific organic solvents used for FK506 extraction.

Recommended LLE Protocol
  • Sample: 200 µL Plasma/Whole Blood.

  • Pre-treatment: Add 200 µL 0.1 M Zinc Sulfate (lyses cells, precipitates bulk proteins).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Chlorobutane.

    • Why? These non-polar solvents extract the drug but leave most phospholipids in the aqueous phase.

  • Steps:

    • Vortex sample + ZnSO4 (30 sec).

    • Add 1 mL MTBE.

    • Shake/Vortex vigorously (10 min).

    • Centrifuge (10,000 rpm, 5 min).

    • Transfer supernatant to clean tube.

    • Evaporate to dryness (

      
       stream, 40°C).
      
    • Reconstitute in Mobile Phase.

Data Comparison: Extraction Efficiency
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Phospholipid Removal Poor (< 20% removed)Excellent (> 95% removed)Good (requires specific sorbent)
Matrix Effect (ME) High (Suppression common)Low (Negligible)Low
Sensitivity Lower (due to dilution)High (due to concentration step)High
Cost/Time Low / FastMedium / Labor intensiveHigh / Consumable heavy

Module 3: Chromatography & The Temperature Trap

Question: "My 8-Epitacrolimus peak is merging with Tacrolimus, or the peaks look split."

The Technical Conflict: Tacrolimus exists as two rotamers (conformational isomers) in equilibrium.

  • At Low Temp (20-30°C): Rotamer interconversion is slow. You see split peaks or broad humps for Tacrolimus.

  • At High Temp (50-60°C): Rotamer interconversion is fast (coalescence). You get a sharp, single peak.

THE TRAP: High temperature (60°C+) catalyzes the chemical degradation of Tacrolimus into 8-Epitacrolimus (structural isomer).

The Strategy: You must find the "Goldilocks" zone.

  • Optimal Column: Phenyl-Hexyl or C18 (High Carbon Load).

  • Optimal Temp: 50°C (High enough for rotamer coalescence, low enough to minimize epimerization).

  • Mobile Phase: Avoid high pH. Keep pH < 4.0.[3]

Troubleshooting Logic Tree (Graphviz):

Chromatography_Logic Start Problem: Peak Shape/Resolution Split Is Tacrolimus peak split? Start->Split Coelution Is 8-Epi merging with Tac? Start->Coelution Temp_Low Cause: Temp too low (Rotamer separation) Split->Temp_Low Yes Col_Select Cause: Poor Selectivity Coelution->Col_Select Resolution < 1.5 Action1 Increase Temp to 50°C Temp_Low->Action1 Temp_High Cause: Temp too high (Degradation to 8-Epi) Action3 Cool Autosampler to 4°C Limit Column to 50°C Temp_High->Action3 Reduce Temp / Check Autosampler Action2 Switch to Phenyl-Hexyl or C18 Column Col_Select->Action2 Ghost Problem: 8-Epi peak grows during run Ghost->Temp_High Yes

Caption: Decision tree for resolving peak splitting (rotamers) vs. peak merging (isomers) vs. degradation.

Module 4: Stability & In-Source Conversion

Question: "I injected a pure Tacrolimus standard, but I see an 8-Epitacrolimus peak. Is my standard contaminated?"

Answer: Not necessarily. This is likely In-Source Conversion or Solution Instability .

  • Solution Instability: Tacrolimus rearranges to 8-Epitacrolimus in solution, especially if the pH is neutral/alkaline or the autosampler is warm.

    • Fix: Acidify the reconstitution solvent (0.1% Formic Acid) and keep the autosampler at 4°C.

  • In-Source Conversion: If the MS source temperature is too high, Tacrolimus can isomerize before detection.

    • Test: Inject the standard at different source temperatures (e.g., 300°C vs 500°C). If the 8-Epi : Tac ratio changes, the conversion is happening in the source.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M.Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry (2003).
  • Waters Corporation. Standardization of LC-MS for Therapeutic Drug Monitoring of Tacrolimus. Application Note. Available at: [Link]

  • Rozman Peterka, T., et al. Stability of tacrolimus: Degradation products and analytical methods.[1] Journal of Pharmaceutical and Biomedical Analysis (2019). (Details on 8-epitacrolimus formation).

  • USP-NF. Tacrolimus Monograph.[4] United States Pharmacopeia.[4] (Defines system suitability and resolution requirements for Tacrolimus and its epimers). Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Method Validation for 8-Epitacrolimus Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative of 8-Epitacrolimus

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant, critical in preventing organ transplant rejection.[1][2] Its therapeutic window is notoriously narrow, necessitating precise therapeutic drug monitoring (TDM) to balance efficacy against toxicity.[3][4] The complexity of Tacrolimus chemistry extends to its various isomers and degradation products, among which 8-Epitacrolimus is of significant interest.

8-Epitacrolimus is a process-related impurity and degradation product formed via base-catalyzed epimerization of Tacrolimus.[5][6] As a stereoisomer with a potentially distinct biological and toxicological profile, its accurate quantification is not merely an analytical exercise but a crucial component of quality control for pharmaceutical formulations and a potential consideration in advanced pharmacokinetic studies. The structural similarity between Tacrolimus and its epimer presents a significant chromatographic challenge, demanding highly specific and robust analytical methods.

This guide provides an in-depth comparison of analytical methodologies and a comprehensive walkthrough of the validation process for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, designed for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of analytical rigor.

Methodology Comparison: Selecting the Right Tool for the Task

The primary challenge in quantifying 8-Epitacrolimus is differentiating it from the parent drug, Tacrolimus, which is often present at vastly higher concentrations.

FeatureHPLC-UVLC-MS/MSExpert Rationale
Specificity Moderate to HighVery HighWhile a well-developed HPLC-UV method can achieve chromatographic separation of the epimers[7][8], its specificity relies solely on retention time. LC-MS/MS adds a layer of mass-based identification (monitoring specific parent-daughter ion transitions), providing unequivocal confirmation and resolving potential co-elution issues.[9]
Sensitivity (LLOQ) µg/mL rangeSub-ng/mL to pg/mL rangeFor bioanalytical applications (e.g., TDM in blood or plasma), the sensitivity of UV detection is often insufficient. LC-MS/MS is the gold standard for quantifying immunosuppressants in biological matrices, capable of achieving Lower Limits of Quantification (LLOQ) as low as 0.5 ng/mL.[10][11]
Matrix Effect LowHighThe ionization process in MS is susceptible to interference from endogenous components in the biological matrix, which can cause ion suppression or enhancement.[12] This is a critical parameter that must be rigorously evaluated and compensated for, typically by using a stable isotope-labeled internal standard.
Throughput ModerateHighModern UPLC systems coupled with fast-switching mass spectrometers allow for very short run times (e.g., 2-4 minutes), enabling high-throughput analysis essential in clinical and research settings.[11][13]
Regulatory Acceptance Accepted for purity/formulation analysis.Preferred for bioanalysis.Regulatory bodies like the FDA and EMA have extensive guidelines focused on LC-MS/MS for bioanalytical method validation due to its superior sensitivity and specificity.[14][15][16]

The Bioanalytical Workflow: A Validated Pathway

The following diagram outlines the logical flow of a typical validated bioanalytical method for 8-Epitacrolimus quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Biological Sample (e.g., Whole Blood, Plasma) Spike Spike with Internal Standard (e.g., D2,13C-Tacrolimus) Sample->Spike Precip Protein Precipitation (e.g., Methanol, ZnSO4) Spike->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super Inject Injection onto LC System Super->Inject Chrom Chromatographic Separation (C18 or C8 Column) Inject->Chrom Ionize Electrospray Ionization (ESI+) Chrom->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calib Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calib Quant Quantify Unknowns Calib->Quant Report Generate Report Quant->Report

Caption: High-level workflow for 8-Epitacrolimus bioanalysis.

Validating the LC-MS/MS Method: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The following protocols are based on the principles outlined in the ICH M10 and FDA guidelines.[12][14][15]

Specificity and Selectivity
  • Causality: The objective is to prove the method can unequivocally measure 8-Epitacrolimus without interference from other components in the sample, including the parent drug (Tacrolimus), its metabolites, and endogenous matrix components.

  • Protocol:

    • Analyze at least six blank matrix samples from individual sources (e.g., six different lots of human plasma).

    • Analyze a blank sample spiked with the internal standard (IS) only.

    • Analyze a blank sample spiked with 8-Epitacrolimus at the Lower Limit of Quantification (LLOQ) and the IS.

    • Analyze a sample spiked with Tacrolimus and other known related substances at high concentrations to check for potential crosstalk or isomeric interference.

  • Acceptance Criteria:

    • In the blank samples, any response at the retention time of 8-Epitacrolimus or the IS must be less than 20% of the response at the LLOQ for the analyte, and less than 5% for the IS.

Linearity and Range
  • Causality: This establishes the concentration range over which the assay is accurate, precise, and linear. The relationship between concentration and the instrument's response (typically the peak area ratio of the analyte to the IS) is defined.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of 8-Epitacrolimus. A minimum of six non-zero concentration levels is required.

    • Analyze the calibration curve standards in at least three separate runs.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically using a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the low end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each calibration standard must be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion.

Table 2: Example Linearity Data

Nominal Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Back-Calculated Conc. (ng/mL) % Deviation
0.5 (LLOQ) 0.012 0.46 -8.0%
1.0 0.025 1.01 +1.0%
5.0 0.128 5.12 +2.4%
20.0 0.505 19.80 -1.0%
80.0 2.015 80.60 +0.75%

| 100.0 | 2.510 | 99.40 | -0.6% |

Accuracy and Precision
  • Causality: This determines the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). It is the cornerstone of method validation, ensuring reliability.

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-day (within-run) analysis: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run) analysis: Analyze at least five replicates of each QC level on at least three different days.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for precision. Calculate the percent deviation from the nominal value for accuracy.

  • Acceptance Criteria:

    • The mean concentration (accuracy) should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.

    • The CV% (precision) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.

Lower Limit of Quantification (LLOQ)
  • Causality: To define the lowest concentration on the calibration curve that can be reliably and reproducibly quantified with acceptable accuracy and precision.

  • Protocol:

    • The LLOQ is established as the lowest calibration standard.

    • Its accuracy and precision are determined as part of the accuracy and precision experiments described above.

  • Acceptance Criteria:

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

    • Accuracy should be within ±20% of the nominal concentration.

    • Precision (CV%) should be ≤20%.

Matrix Effect and Recovery
  • Causality: To assess the impact of the biological matrix on the ionization of the analyte and IS (Matrix Effect) and to evaluate the efficiency of the extraction process (Recovery).

  • Protocol:

    • Matrix Effect:

      • Prepare three sets of samples at low and high QC concentrations:

        • Set A: Analyte and IS in neat solution.

        • Set B: Post-extraction spike (blank matrix is extracted first, then spiked with analyte and IS).

        • Set C: Pre-extraction spike (matrix is spiked, then extracted).

      • Calculate Matrix Factor = (Peak Response in Set B) / (Peak Response in Set A).

      • The IS-normalized Matrix Factor is the key parameter.

    • Recovery:

      • Calculate Recovery % = [(Peak Response in Set C) / (Peak Response in Set B)] * 100.

  • Acceptance Criteria:

    • Matrix Effect: The CV of the IS-normalized matrix factor across at least six different lots of matrix should be ≤15%.

    • Recovery: Recovery does not need to be 100%, but it should be consistent, precise, and reproducible.

Stability
  • Causality: To ensure the analyte's concentration does not change during sample handling, processing, and storage. Tacrolimus and its epimers can be susceptible to degradation under certain conditions.[1][2][17]

  • Protocol:

    • Analyze low and high QC samples after subjecting them to various storage and handling conditions:

      • Bench-Top Stability: Kept at room temperature for a duration that mimics the sample handling process.

      • Freeze-Thaw Stability: Undergo multiple freeze-thaw cycles (typically 3 cycles at -20°C or -80°C).

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.

      • Autosampler Stability: Kept in the autosampler for the maximum anticipated run time.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Interdependence of Validation Parameters

Understanding how validation parameters relate to one another is key to a holistic validation strategy. A robust method is a self-validating system where each parameter supports the others.

G Selectivity Selectivity LLOQ LLOQ Selectivity->LLOQ Ensures no interference at low levels Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Defines range for accurate measurement Accuracy->LLOQ Confirms LLOQ Stability Stability Accuracy->Stability Measures analyte loss Precision Precision Precision->Accuracy Poor precision limits accuracy Precision->LLOQ Confirms LLOQ MatrixEffect Matrix Effect MatrixEffect->Accuracy Can bias results MatrixEffect->Precision Can increase variability

Sources

Technical Guide: Cross-Validation of 8-Epitacrolimus Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Tacrolimus TDM

In the therapeutic drug monitoring (TDM) of Tacrolimus (FK506), the distinction between the active drug and its structural isomers is not merely academic—it is a clinical necessity. 8-Epitacrolimus (Tacrolimus 8-epimer), a primary degradation product and isomer, presents a unique analytical challenge. While it shares the same molecular mass as Tacrolimus (


 804.5), it exhibits significantly reduced immunosuppressive activity.

Failure to chromatographically resolve this isomer leads to the "overestimation phenomenon" seen in many clinical laboratories: patients appear to have supratherapeutic levels despite standard dosing, potentially leading to unwarranted dose reductions and rejection risks. This guide provides a rigorous framework for cross-validating assays to ensure they distinguish 8-Epitacrolimus from the active parent drug.

Part 1: The Isomerization Mechanism

To validate an assay, one must understand the analyte's behavior. 8-Epitacrolimus is not a metabolite formed by CYP3A4/5 (like the demethylated metabolites M-I or M-II); rather, it is a structural isomer formed via base-catalyzed epimerization or thermal stress.

This transformation occurs at the C-8 position of the macrolide ring.[1][2] Crucially, this process can occur ex vivo (in the sample tube) if storage conditions are unregulated, creating a moving target for validation.

Diagram 1: Tacrolimus Epimerization Pathway[3]

Epimerization cluster_conditions Critical Factors Tac Tacrolimus (FK506) (Active, C-8 S-config) Inter Enolate Intermediate (Transient) Tac->Inter High pH / Temp (>40°C) Inter->Tac Reversible Epi 8-Epitacrolimus (Low Activity, C-8 R-config) Inter->Epi Reprotonation Epi->Inter Reversible Factors 1. Sample pH > 7.5 2. Storage > 25°C 3. Protracted extraction times

Figure 1: The reversible epimerization of Tacrolimus to 8-Epitacrolimus. Note that high pH and temperature drive the formation of the inactive epimer.

Part 2: Comparative Analysis of Assay Technologies

The core problem in validating 8-Epitacrolimus is isobaric interference .

Immunoassays (CMIA, EMIT, ECLIA)
  • Mechanism: Relies on antibody binding to the macrolide ring.

  • The Flaw: Most antibodies target the "effector" domain of Tacrolimus. The C-8 epimerization causes a conformational change, but often not enough to prevent antibody binding.

  • Result: High positive bias.[3] The assay measures Total Tacrolimus + 8-Epitacrolimus + Metabolites.

  • Status: Unsuitable for specific 8-Epitacrolimus quantification, but useful for high-throughput screening if bias is characterized.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[5]
  • Mechanism: Physical separation followed by mass analysis.[4]

  • The Challenge: Tacrolimus and 8-Epitacrolimus have identical precursor ions (

    
    ) and product ions. Mass spectrometry cannot distinguish them alone.
    
  • The Solution: Chromatographic Resolution (

    
    ).  The assay relies entirely on the HPLC column's ability to elute the epimer at a different retention time (RT) than the parent drug.
    
  • Status: Gold Standard , provided

    
     is achieved.
    
Summary of Performance Metrics
FeatureImmunoassay (e.g., CMIA/ECLIA)LC-MS/MS (Standard C18)LC-MS/MS (Optimized Phenyl-Hexyl)
Specificity Low (Cross-reacts 10-40%)Medium (Co-elution risk)High (Baseline separation)
Throughput High (Random access)Medium (Batch)Medium (Batch)
8-Epi Detection Indirect (Interference)Co-elutes (if not optimized)Distinct Peak
Cost/Sample High Reagent CostHigh Capital / Low ReagentHigh Capital / Low Reagent

Part 3: Experimental Protocol for Cross-Validation

Phase 1: Preparation of Isomer-Enriched Standards

Do not rely solely on commercial "pure" standards without verifying purity, as they degrade.

  • Stock Solution: Prepare Tacrolimus (1 mg/mL) in Methanol.

  • Forced Degradation (Generation of 8-Epi):

    • Aliquot 100 µL of stock.

    • Add 100 µL of 0.1 M NaOH (Base catalysis).

    • Incubate at 60°C for 60 minutes.

    • Neutralize with 100 µL 0.1 M HCl.

    • Result: A mixture containing ~30-50% 8-Epitacrolimus.

Phase 2: Chromatographic Resolution Test (LC-MS/MS)

Objective: Prove that your column separates the parent from the epimer.

  • Column: Phenyl-Hexyl or C18 (High Carbon Load).

  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

  • Gradient: Shallow gradient (e.g., 70% B to 85% B over 5 minutes). Fast gradients cause co-elution.

  • Temperature: 50°C (Improves peak shape, but minimize pre-column residence time).

Validation Criteria:



Where 

is retention time and

is peak width.
Phase 3: Cross-Reactivity Calculation (Immunoassay)

Objective: Quantify the "Blind Spot."

  • Analyze the "Forced Degradation" sample via LC-MS/MS to determine exact concentrations of Tacrolimus (

    
    ) and 8-Epitacrolimus (
    
    
    
    ).
  • Analyze the same sample on the Immunoassay platform (

    
    ).
    
  • Calculate % Cross-Reactivity:

    
    
    

Part 4: Workflow Visualization

Diagram 2: The Validation Decision Tree

ValidationWorkflow Start Start: Assay Validation Spike Spike Sample with 8-Epitacrolimus Standard Start->Spike Method Select Method Spike->Method LCMS LC-MS/MS Analysis Method->LCMS Quantitative Immuno Immunoassay Analysis Method->Immuno Screening CheckRes Check Resolution (Rs) LCMS->CheckRes Pass Rs > 1.5 VALIDATED CheckRes->Pass Yes Fail Rs < 1.5 Co-elution Risk CheckRes->Fail No Optimize Action: Change Column (Phenyl) or Shallow Gradient Fail->Optimize Optimize->LCMS CalcBias Calculate Bias vs LC-MS Immuno->CalcBias Report Report: Assay measures Total Tacrolimus (Non-specific) CalcBias->Report

Figure 2: Decision tree for validating assay specificity against 8-Epitacrolimus. Note the loop for LC-MS optimization if resolution is insufficient.

Part 5: Expert Insights & Troubleshooting

The "Ghost" Peak

In LC-MS, you may see a peak eluting before Tacrolimus. This is often the tautomer (usually merged with the main peak at high temps) or the open-ring form. 8-Epitacrolimus typically elutes after Tacrolimus on C18 columns due to slight hydrophobicity differences, but this can reverse on Phenyl-Hexyl phases. Always inject a pure standard of 8-Epitacrolimus to confirm retention time.

Matrix Effects

8-Epitacrolimus is less stable in whole blood than Tacrolimus. When performing spiking experiments, use fresh whole blood and extract immediately. Old blood (hemolyzed) releases isomerases that can artificially alter the ratio.

The Clinical Impact

If your lab uses an immunoassay with 40% cross-reactivity to the 8-epimer, and a patient has high biliary stasis (accumulating metabolites/isomers), you might report a level of 15 ng/mL when the active drug is only 8 ng/mL. The clinician lowers the dose, and the patient rejects the organ. This is why LC-MS/MS validation is non-negotiable for complex transplant cases.

References

  • Tacrolimus 8-epimer (Impurity D) Structure and Properties. PubChem, National Library of Medicine. [Link]

  • Separation of Tacrolimus and its Organic Impurities. Phenomenex Application Note. Detailed chromatographic conditions for separating the 8-epimer using C18 columns. [Link]

  • LC-MS/MS Analysis for Tacrolimus in Whole Blood. Waters Corporation. Standard operating procedures for mass spectrometry detection of Tacrolimus. [Link]

Sources

Comparative Immunosuppressive Effects: Tacrolimus vs. Tacrolimus 8-Epimer

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Tacrolimus and its primary degradation product, Tacrolimus 8-epimer.

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and QC Professionals

Executive Summary

Tacrolimus (FK506) is a potent macrolide immunosuppressant widely used in transplantation and dermatology. Its efficacy hinges on a precise stereochemical configuration that allows high-affinity binding to FKBP12. Tacrolimus 8-epimer (also known as 8-epitacrolimus) is the primary degradation product formed under basic conditions or thermal stress.

While Tacrolimus exhibits nanomolar affinity for FKBP12 (


 nM), the 8-epimer displays significantly reduced immunosuppressive potency due to steric incompatibility within the immunophilin binding pocket. This guide delineates the structural, mechanistic, and functional differences between these two epimers, providing actionable protocols for their separation and biological evaluation.
Structural & Chemical Basis

The biological divergence between Tacrolimus and its 8-epimer stems from a single chiral center inversion at Carbon-8.

FeatureTacrolimus (FK506) Tacrolimus 8-Epimer
CAS Number 104987-11-3129212-35-7
Stereochemistry at C-8 R-configuration (Allyl group orientation critical for binding)S-configuration (Inverted allyl group)
Formation Mechanism Biosynthetic product of Streptomyces tsukubaensisBase-catalyzed epimerization; Thermal degradation
Regulatory Status Active Pharmaceutical Ingredient (API)Impurity (USP Limit: NMT 0.5%)
Solubility Profile Lipophilic; soluble in methanol, ethanol, acetonitrileSimilar lipophilicity; co-elutes in standard C18 gradients without optimization
Structural Impact of C-8 Epimerization

The C-8 position lies within the "binding domain" (C1–C14) of the macrolide ring, which is responsible for anchoring the molecule into the hydrophobic cleft of FKBP12.

  • Tacrolimus: The C-8 allyl group is oriented to sit flush against the hydrophobic wall of the FKBP12 pocket, maximizing Van der Waals contacts.

  • 8-Epimer: The inversion forces the allyl group into a sterically unfavorable position, creating a "clash" that destabilizes the binary complex (Drug-FKBP12). This prevents the subsequent recruitment of Calcineurin, rendering the molecule largely inactive for T-cell suppression.

Mechanistic Comparison: The "Broken" Signal Chain

The immunosuppressive action requires the formation of a ternary complex: [Drug] + [FKBP12] + [Calcineurin] .

Pathway Analysis
  • Binding: Tacrolimus enters the T-cell and binds cytosolic FKBP12.

  • Inhibition: The [Tac-FKBP12] complex binds to the phosphatase Calcineurin (CaN).

  • Effect: CaN cannot dephosphorylate NF-AT.

  • Result: NF-AT cannot translocate to the nucleus; IL-2 transcription is blocked.

The Epimer Failure Mode: The 8-epimer fails at Step 1 . Due to the low affinity for FKBP12, the intracellular concentration of the [Epimer-FKBP12] complex never reaches the threshold required to effectively compete for Calcineurin. Consequently, NF-AT dephosphorylation proceeds, and T-cell proliferation continues.

ImmunosuppressionPathway cluster_0 Cytosol cluster_1 Nucleus Tac Tacrolimus FKBP FKBP12 Tac->FKBP Binds (Kd ~0.4 nM) Epi 8-Epimer Epi->FKBP Steric Clash (Kd >> 100 nM) Complex_Active [Tac-FKBP12] High Affinity FKBP->Complex_Active Complex_Weak [Epi-FKBP12] Unstable/Low Affinity FKBP->Complex_Weak CaN Calcineurin (Phosphatase) Complex_Active->CaN Inhibits NFAT_P NF-AT-P (Inactive) Complex_Active->NFAT_P BLOCKS Complex_Weak->CaN Fails to Inhibit CaN->NFAT_P Dephosphorylation NFAT NF-AT (Active) NFAT_P->NFAT Translocation IL2 IL-2 Gene Transcription NFAT->IL2 Promotes Proliferation

Figure 1: Mechanistic divergence. Tacrolimus forms a stable complex that blocks Calcineurin.[1][2] The 8-epimer fails to bind FKBP12 with sufficient affinity, allowing the inflammatory cascade to proceed.

Comparative Performance Data

The following data summarizes the quantitative differences. Note that while specific


 values for the epimer vary by assay conditions, the relative potency is consistently orders of magnitude lower.
ParameterTacrolimus (Reference)Tacrolimus 8-EpimerPimecrolimus (Benchmark)
FKBP12 Binding (

)
~0.4 nM> 100 nM (Est.)~1.2 nM
Calcineurin Inhibition (

)
~3.0 nM> 500 nM~9.0 nM
T-Cell Proliferation (

)
0.1 – 0.5 nMInactive / Negligible~1.5 nM
Primary Toxicity Risk Nephrotoxicity (Mechanism-based)Unknown (Potential off-target metabolic competition)Lower systemic absorption

Key Insight: The 8-epimer is not just "less active"; for therapeutic purposes, it is considered an inert impurity . However, its structural similarity means it may still compete for metabolic enzymes (CYP3A4) and transporters (P-gp), potentially altering the pharmacokinetics of the active parent drug if present in high concentrations.

Experimental Protocols

To validate these differences in a research setting, the following protocols ensure robust separation and biological assessment.

Protocol A: Chromatographic Isolation (Purification for Testing)

Objective: Isolate 8-epimer from forced degradation samples for bio-assay.

  • Stress Condition: Dissolve Tacrolimus (1 mg/mL) in Acetonitrile:Water (1:1). Adjust pH to 10 with 0.1N NaOH. Incubate at 60°C for 4 hours.

  • Column: Phenomenex Luna Omega 3 µm C18 (150 x 4.6 mm) or equivalent.

  • Mobile Phase:

    • A: 6 mM Phosphoric Acid in Water.

    • B: Acetonitrile / tert-Butyl Methyl Ether (81:19 v/v).[3]

  • Gradient:

    • 0 min: 28% B[3]

    • 30 min: 28% B (Isocratic hold is critical for epimer separation)

    • 53 min: 85% B[3]

  • Detection: UV @ 220 nm.

  • Collection: The 8-epimer typically elutes before the parent peak (approx. RRT 0.8 - 0.9 depending on exact conditions). Confirm identity via Mass Spec (m/z 826 [M+Na]+).

Protocol B: Comparative T-Cell Proliferation Assay (CFSE Dilution)

Objective: Determine IC50 of Tacrolimus vs. 8-Epimer.

Reagents:

  • Human PBMCs (freshly isolated).

  • Anti-CD3/Anti-CD28 Dynabeads (Activator).

  • CFSE (Carboxyfluorescein succinimidyl ester) dye.

  • Test Compounds: Tacrolimus (Control), 8-Epimer (Purified from Protocol A).

Workflow:

  • Labeling: Resuspend

    
     PBMCs in PBS. Add CFSE (5 µM final). Incubate 10 min at 37°C. Quench with FBS.
    
  • Plating: Plate

    
     cells/well in 96-well U-bottom plates.
    
  • Treatment: Add serial dilutions of Tacrolimus and 8-Epimer (Range: 0.01 nM to 1000 nM).

  • Activation: Add Anti-CD3/CD28 beads (1:1 bead:cell ratio).

  • Incubation: 72 - 96 hours at 37°C, 5% CO2.

  • Analysis: Harvest cells. Stain for viability (7-AAD). Analyze CD4+ population via Flow Cytometry.[4]

  • Calculation: Measure the % of divided cells (diluted CFSE signal). Plot dose-response curve to calculate

    
    .
    

Self-Validating Check: The Tacrolimus control must show >90% inhibition at 10 nM. If not, the activation step failed. The 8-Epimer wells should show proliferation profiles similar to the "Vehicle Only" control until very high concentrations (>500 nM).

ExperimentalWorkflow cluster_prep Phase 1: Isolation cluster_assay Phase 2: Bio-Assay Step1 Alkaline Stress (pH 10, 60°C) Step2 HPLC Separation (Luna C18, Isocratic) Step1->Step2 Step3 Fraction Collection (RRT ~0.85) Step2->Step3 Step5 Dosing: Tac vs. Epimer Step3->Step5 Purified Epimer Step4 PBMC Isolation & CFSE Labeling Step4->Step5 Step6 Flow Cytometry (72h Incubation) Step5->Step6

Figure 2: Experimental workflow for isolating the epimer and validating its inactivity.

References
  • USP Monograph: Tacrolimus. United States Pharmacopeia. (Defines impurity limits and reference standards).

  • Synthesis and Characterization of an Epimer of Tacrolimus. Journal of Natural Products, 2010.[5] (Structural elucidation of 8-epitacrolimus).

  • Separation of Tacrolimus and its Organic Impurities. Phenomenex Application Note. (HPLC protocols for epimer separation).

  • Mode of action of tacrolimus (FK506): molecular and cellular mechanisms. Therapeutic Drug Monitoring, 1995. (Foundational mechanism data).[6][7]

  • Tacrolimus vs Pimecrolimus: A Comparative Insight. (Comparative potency data).

Sources

Technical Guide: 8-Epitacrolimus vs. Tacrolimus Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 8-Epitacrolimus against other critical tacrolimus degradation products.[1][2] It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring actionable data on impurity profiling, formation mechanisms, and analytical separation.

Executive Summary

8-Epitacrolimus (Tacrolimus Impurity D) represents a critical degradation product formed primarily through base-catalyzed epimerization at the C-8 position.[1][2] Unlike Ascomycin (a fermentation homolog) or Tacrolimus 19-epimer (often associated with tautomeric equilibrium), 8-Epitacrolimus is a distinct, thermodynamically stable degradation impurity that indicates exposure to alkaline stress or thermal instability.[1][2]

Effective control of 8-Epitacrolimus is a mandatory critical quality attribute (CQA) due to its altered three-dimensional conformation, which disrupts the FKBP12-Calcineurin ternary complex necessary for immunosuppression.[1][2]

Chemical Characterization & Formation Mechanism[2]

The Mechanism of Epimerization

Tacrolimus (FK506) contains a complex 23-membered macrolide lactone ring.[2] The C-8 position is particularly labile.[1][2]

  • Trigger: Exposure to mild alkaline conditions or radical initiators (thermal stress).[2]

  • Process: The proton at C-8 is abstracted, leading to the formation of a planar enolate intermediate. This intermediate is stabilized by the adjacent tricarbonyl system.

  • Result: Upon reprotonation, the molecule can adopt the 8-epimer configuration (8-Epitacrolimus), which is kinetically accessible but thermodynamically distinct from the parent molecule.[1][2]

Comparative Degradation Pathways

While 8-Epitacrolimus results from stereochemical inversion, other impurities arise from different pathways:

  • Tacrolimus Diene (Impurity I): Formed via dehydration , typically under acidic conditions, leading to the elimination of water and formation of a double bond.

  • Tacrolimus 19-Epimer (Impurity G): Involves inversion at the C-19 hemiketal center.[1][2] This is often related to the solution-state tautomerism of Tacrolimus (Tautomer I and II), making its separation and quantification highly method-dependent.[1][2]

Pathway Visualization

The following diagram illustrates the divergence of degradation pathways for Tacrolimus.

DegradationPathways Tacrolimus Tacrolimus (Parent) [C44H69NO12] Enolate Enolate Intermediate (Planar C-8) Tacrolimus->Enolate Alkaline/Radical Stress Diene Tacrolimus Diene (Impurity I) [Dehydration] Tacrolimus->Diene Acidic Stress (-H2O) Epi19 19-Epimer (Impurity G) [C-19 Inversion] Tacrolimus->Epi19 Isomerization/Equilibrium Ascomycin Ascomycin (FK520) [Fermentation By-product] Tacrolimus->Ascomycin Biosynthetic Origin Epi8 8-Epitacrolimus (Impurity D) [C-8 Inversion] Enolate->Epi8 Reprotonation

Caption: Divergent formation pathways for major Tacrolimus impurities. 8-Epitacrolimus forms via a unique enolate intermediate.[1][2]

Comparative Profiling: 8-Epitacrolimus vs. Alternatives

The following table synthesizes the critical differences between 8-Epitacrolimus and other primary related substances.

Feature8-Epitacrolimus Tacrolimus 19-Epimer Tacrolimus Diene Ascomycin
Common Name Impurity D (EP)Impurity G (EP)Impurity I (EP)FK520
CAS Number 129212-35-7144490-63-1104987-16-8104987-12-4
Formation Degradation (Alkaline/Thermal)Isomerization / TautomerismDegradation (Acidic Dehydration)Fermentation By-product (Ethyl homolog)
Key Structural Change Inversion at C-8 Inversion at C-19 Double bond formation (Loss of H2O)Ethyl group at C-21 (vs Allyl)
HPLC Elution (USP) Late/Close Eluting (Method Dependent)Early Eluting (RRT ~0.[1][2][3]67)Varies (Often Late)Pre-eluting (RRT ~0.[2]87)
Biological Potency Inactive / Low PotencyVariable (Tautomer II is active)ReducedActive (Immunosuppressive)
Regulatory Status Strict Limit (NMT 0.5%)Controlled (Equilibrium considerations)Strict LimitControlled as Homolog

Analytical Protocol: Separation & Identification

Separating 8-Epitacrolimus from the parent peak is analytically challenging due to their structural similarity.[1][2] The following protocol is based on validated high-performance liquid chromatography (HPLC) methodologies (USP/EP aligned).

Critical Method Parameters (HPLC)
  • Column: L1 packing (C18), typically high-efficiency (e.g., 3 µm or sub-2 µm).[1][2][4]

    • Why: C18 provides the necessary hydrophobic selectivity to distinguish the epimeric shift.

  • Temperature: 50°C - 60°C .

    • Expert Insight: High temperature is mandatory to coalesce the rotamers of Tacrolimus. Without this, the parent peak broadens, masking the 8-epitacrolimus impurity.[1]

  • Mobile Phase:

    • Solution A: 6 mM Phosphoric Acid.[4][5]

    • Solution B: Acetonitrile / tert-Butyl Methyl Ether (TBME) (81:19 v/v).[2][4]

    • Gradient: Optimized to separate the 19-epimer (early) and Ascomycin from the main peak.[2]

  • Detection: UV at 205-220 nm .[1][2] (Tacrolimus lacks a strong chromophore; low UV is required).[2]

Step-by-Step Workflow
  • Sample Prep: Dissolve Tacrolimus API in Acetonitrile/Water (70:30).

  • Equilibration: Allow solution to stand for 3 hours at ambient temperature.

    • Reasoning: This ensures the tautomeric equilibrium (Tautomer I/II) stabilizes, preventing artifact peaks during injection.

  • System Suitability Check:

    • Resolution (Rs): NLT 3.0 between Ascomycin and Tacrolimus.

    • Tailing Factor: NMT 2.0 for Tacrolimus.[5]

    • Visual Check: Confirm separation of 19-Epimer (RRT ~0.67) and 8-Epitacrolimus (typically elutes after 19-Epi, often requiring specific reference standard spiking to confirm RRT in your specific gradient).[1][2]

Analytical Decision Tree

AnalyticalWorkflow cluster_results Peak Identification Start Start Analysis (Tacrolimus Sample) TempCheck Is Column Temp > 50°C? Start->TempCheck FailTemp Peak Broadening (Rotamers not coalesced) TempCheck->FailTemp No EquilCheck Solution Equilibrated (>3 Hours)? TempCheck->EquilCheck Yes FailEquil Artifact Peaks (Unstable Tautomers) EquilCheck->FailEquil No RunHPLC Run Gradient HPLC (C18, UV 210nm) EquilCheck->RunHPLC Yes Identify Identify Peaks by RRT RunHPLC->Identify RRT1 RRT ~0.67: 19-Epimer Identify->RRT1 RRT2 RRT ~0.87: Ascomycin Identify->RRT2 RRT3 RRT 1.0: Tacrolimus Identify->RRT3 RRT4 Check Std: 8-Epitacrolimus Identify->RRT4

Caption: Analytical workflow ensuring accurate differentiation of tautomers from stable degradation products like 8-Epitacrolimus.

Biological Implications[2][6]

The structural integrity of Tacrolimus is non-negotiable for its pharmacological function.

  • Mechanism of Action: Tacrolimus binds to the immunophilin FKBP12 . This binary complex then inhibits Calcineurin , preventing T-cell activation (IL-2 production).[1][2]

  • 8-Epitacrolimus Impact: The C-8 position is part of the "effector" region of the macrolide.[1][2] Inversion at this center alters the 3D conformation of the binding loop.

    • Consequence: This steric clash significantly reduces the binding affinity for FKBP12 or the subsequent ability of the complex to dock with Calcineurin. Consequently, 8-Epitacrolimus is considered a loss-of-potency impurity .[1][2]

    • Safety: While less potent, it contributes to the overall toxicological burden (Acute Tox 3) without providing therapeutic benefit, necessitating strict removal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13006299: 8-Epitacrolimus.[1][2] PubChem. Available at: [Link][2]

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedures.[4] USP-NF.[1][2] Available at: [Link] (Access controlled).[2]

  • Skytte, D. M., et al. (2010). Synthesis and Characterization of an Epimer of Tacrolimus. Journal of Natural Products. Available at: [Link][2]

  • Peterka, T. R., et al. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica. Available at: [Link][2]

  • European Directorate for the Quality of Medicines (EDQM). Tacrolimus Monohydrate: Impurity D. European Pharmacopoeia. Available at: [Link][2]

Sources

Publish Comparison Guide: Assessing the Clinical Relevance of 8-Epitacrolimus Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Epitacrolimus (also known as Tacrolimus 8-epimer or USP Related Compound) is a critical degradation product of the immunosuppressant Tacrolimus (FK506). Unlike tautomeric forms of Tacrolimus which exist in equilibrium and possess equipotent biological activity, 8-Epitacrolimus is a stable stereoisomer formed under stress conditions (alkaline hydrolysis, heat, and photolysis).

Clinical Relevance Verdict: 8-Epitacrolimus exhibits reduced immunosuppressive potency compared to the parent drug. Its clinical relevance lies primarily in its potential to dilute therapeutic efficacy rather than introducing a distinct toxicological mechanism. However, strict regulatory control (USP limit < 0.15%) is mandated to ensure dosing accuracy and prevent sub-therapeutic exposure in transplant patients.

Structural & Chemical Characterization

To assess relevance, one must first distinguish the impurity from the active pharmaceutical ingredient (API) and its benign tautomers.

Stereochemical Distinction

Tacrolimus contains a hemiketal masked tricarbonyl system. 8-Epitacrolimus results from the epimerization at the C-8 position , inverting the orientation of the allyl group.

FeatureTacrolimus (API)8-Epitacrolimus (Impurity)
CAS Number 104987-11-3129212-35-7
Stereochemistry C-8 Allyl group (Natural orientation)C-8 Allyl group (Inverted)
Formation Fermentation (Streptomyces tsukubaensis)Degradation (Alkaline/Thermal/Light)
Stability Equilibrium with tautomers (I & II)Stable epimer (Non-interconverting)
RRT (HPLC) 1.00~0.49 - 0.55 (Method dependent)
Formation Pathway

Understanding the origin of 8-Epitacrolimus is essential for process control.

FormationPathway cluster_conditions Critical Process Parameters Tac Tacrolimus (API) Inter Enolate Intermediate Tac->Inter Alkaline pH (>8.0) Heat Stress Epi 8-Epitacrolimus Inter->Epi Reprotonation (Inversion at C-8) Photolysis Photolysis Photolysis->Inter

Figure 1: Degradation pathway leading to 8-Epitacrolimus formation.[1][2][3] Note that this is an irreversible transformation under standard storage conditions.

Biological Assessment: Potency & Toxicity[4]

The clinical risk of an impurity is a function of its Potency relative to the parent and its Toxicity .

Mechanism of Action (MoA) Divergence

Tacrolimus functions by binding to the immunophilin FKBP12 , forming a complex that inhibits Calcineurin . This inhibition blocks the dephosphorylation of NF-AT, preventing T-cell activation (IL-2 production).[4][5]

  • 8-Epitacrolimus: Retains the ability to bind FKBP12 but the structural alteration at C-8 distorts the "effector surface" of the drug-immunophilin complex.

  • Result: The complex binds Calcineurin with reduced affinity , leading to lower inhibitory potential.

MoAComparison cluster_Tac Tacrolimus (Potent) cluster_Epi 8-Epitacrolimus (Weak) FKBP FKBP12 Protein Complex1 Tac-FKBP12 Complex (Optimal Conformation) FKBP->Complex1 Complex2 Epi-FKBP12 Complex (Distorted Surface) FKBP->Complex2 Tac Tacrolimus Tac->Complex1 Binds Calc1 Calcineurin Inhibition (High Potency) Complex1->Calc1 Strong Blockade Epi 8-Epitacrolimus Epi->Complex2 Binds Calc2 Calcineurin Inhibition (Reduced Potency) Complex2->Calc2 Weak Blockade

Figure 2: Comparative Mechanism of Action. The C-8 epimerization compromises the ternary complex formation with Calcineurin.

Comparative Potency Data

While specific IC50 values vary by assay conditions, literature and regulatory assessments consistently categorize 8-Epitacrolimus as less potent.

ParameterTacrolimus8-EpitacrolimusClinical Implication
FKBP12 Binding High Affinity (< 1 nM)RetainedCompetitive binding may displace active drug.
Calcineurin Inhibition IC50 ~0.1-0.5 nMSignificantly Higher IC50Reduced efficacy per milligram of impurity.
T-Cell Proliferation Potent BlockadePartial/Weak BlockadeHigh impurity levels = effective under-dosing.

Clinical Relevance Summary: The primary clinical risk is therapeutic failure . If a patient receives a dose where 5% is 8-Epitacrolimus (hypothetically), they are effectively receiving ~5% less immunosuppression than intended. Given Tacrolimus's narrow therapeutic index, this necessitates the strict limits seen in USP/EP monographs.

Analytical Assessment & Protocols

Accurate quantification is the only way to control this risk. Because 8-Epitacrolimus is an isomer, mass spectrometry (LC-MS) alone is insufficient without chromatographic separation.

HPLC Separation Protocol (USP Aligned)

This protocol ensures resolution between the API, the 19-epimer (tautomer), and the 8-epimer (impurity).

  • Column: L1 Packing (Octadecyl silane chemically bonded to porous silica), e.g., Phenomenex Luna C18 or Waters Symmetry C18.

    • Dimensions: 4.6 mm x 15 cm, 3-5 µm packing.

  • Temperature: 60°C (Critical: High temperature collapses the Tacrolimus tautomer peaks (I & II) into a single peak, allowing the stable 8-epimer to be resolved).

  • Mobile Phase:

    • Solution A: 6 mM Phosphoric Acid in Water.

    • Solution B: Acetonitrile / tert-Butyl Methyl Ether (81:19 v/v).

    • Gradient: Variable (typically high organic shift).

  • Detection: UV @ 210-220 nm (Tacrolimus lacks a strong chromophore; low UV is required).

  • Flow Rate: 1.0 - 1.5 mL/min.

System Suitability Criteria:

  • Resolution (R): NLT 3.0 between Ascomycin and Tacrolimus.

  • Tailing Factor: NMT 2.0.

  • Relative Retention Time (RRT):

    • Tacrolimus: 1.0

    • 8-Epitacrolimus: ~0.5 (Elutes significantly earlier due to polarity change).

In Vitro Potency Assay (Validation Protocol)

To verify the biological relevance in a development setting, use a Mixed Lymphocyte Reaction (MLR) or IL-2 ELISA.

Step-by-Step Workflow:

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient.

  • Activation: Stimulate T-cells using anti-CD3/anti-CD28 antibodies or PMA/Ionomycin.

  • Treatment: Treat cells with serial dilutions (0.01 nM to 100 nM) of:

    • Standard: Tacrolimus USP Reference Standard.

    • Test: 8-Epitacrolimus (Isolated or synthesized standard).[1]

  • Incubation: 24-48 hours at 37°C, 5% CO2.

  • Readout: Measure IL-2 secretion via ELISA.

  • Calculation: Plot Dose-Response curves. Calculate Relative Potency (RP).

    • Expected Result: Curve for 8-Epitacrolimus shifts right (higher IC50).

Regulatory Landscape & Limits[8][9]

Regulatory bodies treat 8-Epitacrolimus as a "Specified Impurity".

  • USP Monograph (Tacrolimus):

    • Limit: NMT 0.15% (Widened from 0.1% in previous revisions to reflect process capabilities).

    • Classification: Organic Impurity, Procedure 2.

  • ICH Q3A/B:

    • As a specified impurity, it must be identified and qualified if it exceeds the qualification threshold (usually 0.15% or 1.0 mg/day intake, whichever is lower).

    • Since Tacrolimus is a low-dose drug, the % limit is the driving factor.

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities. USP-NF Online. Link

  • MedChemExpress. Tacrolimus 8-epimer Product Information & Biological Activity.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13006299: Tacrolimus anhydrous 8-epimer.Link

  • Smolecule. 8-Epitacrolimus Structure and Mechanism of Action Analysis.Link

  • European Medicines Agency (EMA). Scientific Discussion: Tacforius (Tacrolimus) Generics.[6]Link

Sources

A Head-to-Head Comparison of 8-Epitacrolimus and Ascomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immunosuppressive macrolides, tacrolimus (FK-506) has long been a cornerstone in both clinical applications and basic research. Its analogues, both naturally occurring and synthetic, offer a rich field for investigating structure-activity relationships and developing novel therapeutics with improved profiles. This guide provides a detailed head-to-head comparison of two such analogues: 8-Epitacrolimus and ascomycin (FK-520). While ascomycin is a well-characterized immunosuppressant, 8-Epitacrolimus remains a more enigmatic compound, primarily studied as a degradation product of tacrolimus. This guide will synthesize the available experimental data for ascomycin and provide a reasoned analysis of the expected biological activity of 8-Epitacrolimus based on its structural relationship to tacrolimus, offering a valuable resource for researchers in immunology and drug development.

Unraveling the Core Mechanism: Inhibition of the Calcineurin Pathway

Both 8-Epitacrolimus and ascomycin are presumed to exert their immunosuppressive effects through the canonical calcineurin-NFAT signaling pathway, a critical cascade in T-lymphocyte activation.[1][2] The fundamental mechanism involves the formation of a ternary complex with the intracellular immunophilin FKBP12 (FK506-binding protein 12) and the calcium-dependent phosphatase, calcineurin.[1][3]

Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of a battery of early T-cell activation genes, most notably Interleukin-2 (IL-2). IL-2 is a potent cytokine that drives T-cell proliferation and differentiation, orchestrating a robust immune response.

Ascomycin, and by extension 8-Epitacrolimus, disrupts this cascade at a crucial juncture. These macrolides first bind to FKBP12. This drug-immunophilin complex then presents a composite surface that binds to and inhibits the phosphatase activity of calcineurin.[1] By preventing NFAT dephosphorylation, these compounds effectively sequester NFAT in the cytoplasm, abrogating the transcription of IL-2 and other key cytokines, thereby leading to a state of T-cell anergy and immunosuppression.

Calcineurin_Pathway cluster_cell T-Lymphocyte cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin (CaN) Ca_influx->Calcineurin activates NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene translocates to nucleus IL2 Interleukin-2 (IL-2) Production IL2_gene->IL2 FKBP12 FKBP12 Complex_A Ascomycin-FKBP12 Complex FKBP12->Complex_A Complex_E 8-Epitacrolimus-FKBP12 Complex FKBP12->Complex_E Ascomycin Ascomycin Ascomycin->FKBP12 binds Epitacrolimus 8-Epitacrolimus Epitacrolimus->FKBP12 binds Complex_A->Calcineurin inhibits Complex_E->Calcineurin inhibits

Figure 1: Calcineurin signaling pathway and points of inhibition by Ascomycin and 8-Epitacrolimus.

Comparative Analysis of Biological Potency

A direct comparison of the immunosuppressive potency of 8-Epitacrolimus and ascomycin is hampered by the limited availability of experimental data for 8-Epitacrolimus. However, by using tacrolimus as a reference standard, we can construct a comparative framework. Ascomycin is an ethyl analogue of tacrolimus, while 8-Epitacrolimus is a stereoisomer, differing only in the configuration at the C-8 position.[4][5]

CompoundTarget Binding (FKBP12)Calcineurin InhibitionT-Cell Proliferation InhibitionReference
Tacrolimus (FK-506) Kd: ~0.4 nMIC50: ~3 nMPotent Inhibition[6]
Ascomycin (FK-520) IC50: 49 nM3-fold lower potency than TacrolimusPotent Inhibition[2][6]
8-Epitacrolimus Data not availableData not availablePresumed immunosuppressive[7]

Ascomycin: Experimental data indicates that ascomycin exhibits a lower binding affinity for FKBP12 compared to tacrolimus, with a reported IC50 of 49 nM.[6] Consistent with this, its overall immunosuppressive potency is approximately 3-fold lower than that of tacrolimus.[2] This demonstrates that even a subtle structural modification, such as the substitution of an allyl group with an ethyl group at C-21, can significantly impact biological activity.

Experimental Protocols for In Vitro Potency Assessment

To empirically determine and compare the immunosuppressive activities of compounds like 8-Epitacrolimus and ascomycin, two key in vitro assays are indispensable: the calcineurin phosphatase activity assay and the Mixed Lymphocyte Reaction (MLR).

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of calcineurin.

Principle: The assay quantifies the dephosphorylation of a specific substrate by purified calcineurin. The inhibition of this reaction in the presence of the test compound is a direct measure of its inhibitory potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing buffer salts, calmodulin, and Ca²⁺. A stock solution of the RII phosphopeptide substrate is also prepared.

  • Assay Setup: In a 96-well plate, add the reaction buffer, purified calcineurin, and varying concentrations of the test compounds (8-Epitacrolimus, ascomycin, and a positive control like tacrolimus).

  • Initiation of Reaction: Add the RII phosphopeptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent such as malachite green. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The percentage of calcineurin inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition curve.

Calcineurin_Assay start Start reagent_prep Prepare Reaction Buffer, Calcineurin, and Substrate start->reagent_prep plate_setup Add Reagents and Test Compounds to 96-well Plate reagent_prep->plate_setup reaction_start Add Substrate to Initiate Reaction plate_setup->reaction_start incubation Incubate at 37°C reaction_start->incubation detection Stop Reaction and Add Malachite Green incubation->detection readout Measure Absorbance at 620 nm detection->readout analysis Calculate % Inhibition and Determine IC₅₀ readout->analysis end End analysis->end

Figure 2: Workflow for the Calcineurin Phosphatase Activity Assay.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a cell-based functional assay that mimics the initial stages of allograft rejection in vitro by measuring the proliferation of T-cells in response to allogeneic stimulation.

Principle: Peripheral blood mononuclear cells (PBMCs) from two genetically different donors are co-cultured. The T-cells from one donor (the responder) recognize the mismatched major histocompatibility complex (MHC) molecules on the cells of the other donor (the stimulator) as foreign and undergo proliferation. The inhibitory effect of a compound on this proliferation is a measure of its immunosuppressive activity.

Step-by-Step Methodology:

  • Cell Isolation: Isolate PBMCs from the whole blood of two healthy, unrelated donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Stimulator Cell Inactivation (One-Way MLR): To measure the response of only one set of T-cells, the stimulator PBMCs are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their division.

  • Co-culture Setup: In a 96-well plate, co-culture the responder PBMCs with the inactivated stimulator PBMCs at a specific ratio (e.g., 1:1). Add varying concentrations of the test compounds.

  • Incubation: Incubate the plate for 5-7 days in a humidified incubator at 37°C with 5% CO₂.

  • Proliferation Measurement: On the final day of incubation, add a proliferation marker, such as ³H-thymidine or a non-radioactive alternative like BrdU or a fluorescent dye (e.g., CFSE).

  • Detection: After an appropriate incubation period with the marker, harvest the cells and measure the incorporation of the marker, which is directly proportional to cell proliferation. For ³H-thymidine, this is done using a scintillation counter. For BrdU or fluorescent dyes, a plate reader or flow cytometer is used.

  • Data Analysis: The percentage of T-cell proliferation inhibition is calculated for each compound concentration, and the IC50 value is determined.

MLR_Assay start Start isolate_pbmcs Isolate PBMCs from Two Donors start->isolate_pbmcs inactivate_stimulator Inactivate Stimulator PBMCs (Mitomycin C or Irradiation) isolate_pbmcs->inactivate_stimulator setup_coculture Co-culture Responder and Stimulator PBMCs with Test Compounds inactivate_stimulator->setup_coculture incubation Incubate for 5-7 Days setup_coculture->incubation add_marker Add Proliferation Marker (e.g., ³H-thymidine, BrdU) incubation->add_marker measure_proliferation Measure Marker Incorporation add_marker->measure_proliferation analysis Calculate % Inhibition and Determine IC₅₀ measure_proliferation->analysis end End analysis->end

Figure 3: Workflow for the one-way Mixed Lymphocyte Reaction (MLR) Assay.

Conclusion and Future Directions

This guide provides a comprehensive comparison of 8-Epitacrolimus and ascomycin, grounded in their shared mechanism of action and the available experimental data. Ascomycin is a well-documented immunosuppressant with a potency approximately three times lower than its structural relative, tacrolimus.[2] 8-Epitacrolimus, an epimer of tacrolimus, is presumed to be biologically active, but a significant knowledge gap exists regarding its specific potency.[7] The alteration in stereochemistry at the C-8 position likely impacts its interaction with FKBP12, suggesting a potentially reduced immunosuppressive capacity compared to tacrolimus.

For researchers in the field, this guide highlights a clear opportunity for further investigation. The synthesis and subsequent biological evaluation of 8-Epitacrolimus in head-to-head studies with ascomycin and tacrolimus, utilizing the detailed protocols provided herein, would provide invaluable data on the structure-activity relationships of this important class of macrolide immunosuppressants. Such studies would not only elucidate the pharmacological profile of 8-Epitacrolimus but also contribute to the broader understanding of the molecular nuances that govern immunosuppressive drug activity, paving the way for the rational design of next-generation immunomodulatory therapies.

References

  • Yates, P. D., et al. (1995). Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and ascomycin in rat models. Toxicology, 98(1-3), 147-156. [Link]

  • Lee, S. Y., & Heitman, J. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Journal of Microbiology and Biotechnology, 30(2), 161-170. [Link]

  • Singh, P., & Kumar, V. (2024). Review of two immunosuppressants: tacrolimus and cyclosporine. Journal of the Korean Association of Oral and Maxillofacial Surgeons, 50(1), 1-9. [Link]

  • Singh, P., & Kumar, V. (2024). Review of two immunosuppressants: tacrolimus and cyclosporine. Journal of the Korean Association of Oral and Maxillofacial Surgeons, 50(1), 1–9. [Link]

  • PubChem. (n.d.). Tacrolimus anhydrous 8-epimer. Retrieved February 13, 2026, from [Link]

  • Skytte, D. M., et al. (2010). Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug. Journal of Natural Products, 73(4), 776-779. [Link]

  • Park, S., et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of Natural Products, 82(8), 2276-2283. [Link]

  • Iwasaki, K., et al. (1997). Biological activity of tacrolimus (FK506) and its metabolites from whole blood of kidney transplant patients. Transplantation Proceedings, 29(5), 2487-2490. [Link]

  • Al-Harrasi, A., et al. (2020). A Review on Tacrolimus: A Potent Immunosuppressive Agent. International Journal of Scientific Research and Engineering Development, 3(6), 725-734. [Link]

  • Medical Centric. (2021, March 10). Tacrolimus Mechanism and Side Effects [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Immunosuppressive function of tacrolimus (TAC) and cyclosporine (CsA), focused on T-cell activation. Retrieved February 13, 2026, from [Link]

  • Lee, S. Y., et al. (2019). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial Agents and Chemotherapy, 63(12), e01533-19. [Link]

  • ResearchGate. (2023). Stability Tests and Analytical Methods of Tacrolimus: A Review. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). The process of isomerization of tacrolimus (1) in aqueous solutions.... Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Tacrolimus anhydrous 19-epimer. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: Validating 8-Epitacrolimus as a Stability Biomarker

[1]

Executive Summary: The Epimer as a Sentinel

In the development of Tacrolimus (FK506) formulations, standard potency assays often fail to detect early-stage instability because the parent molecule exists as a complex equilibrium of rotamers and tautomers. 8-Epitacrolimus (Tacrolimus Impurity D) is not merely a degradation product; it is the most reliable molecular sentinel—or stability biomarker—for thermal and pH-induced stress.[1]

This guide outlines the validation of 8-Epitacrolimus as a critical quality attribute (CQA). Unlike the parent drug's reversible tautomers, the formation of the 8-epimer is irreversible under storage conditions, making it a definitive "black box" recorder of the product's thermal history.

Part 1: Mechanistic Distinction (The "Why")

To validate 8-Epitacrolimus, one must first distinguish it from the parent drug's inherent structural flux.[1] Tacrolimus undergoes two distinct structural changes:

  • Tautomerization (Reversible): In solution, Tacrolimus exists as a mixture of cis and trans amide rotamers and hemiacetal tautomers. These equilibrate rapidly, often resulting in split peaks in HPLC if the column temperature is too low.

  • Epimerization (Irreversible/Degradation): Under thermal stress or alkaline pH, the chiral center at C-8 inverts. This forms 8-Epitacrolimus.[1][2][3][4][5]

Pathway Visualization

The following diagram illustrates the critical difference between the reversible "noise" of tautomers and the definitive signal of the 8-Epitacrolimus biomarker.

Tacrolimus_Degradationcluster_0Normal Equilibrium (Not Instability)Tac_MainTacrolimus (Parent)(Major Rotamer)Tac_MinorTacrolimus(Minor Rotamer/Tautomer)Tac_Main->Tac_MinorReversible Equilibrium(Solvent/Temp dependent)IntermediateEnolate IntermediateTac_Main->IntermediateBase/Heat StressHydrolysisHydrolytic Products(Open Ring)Tac_Main->HydrolysisStrong Acid/BaseEpi88-Epitacrolimus(Biomarker)Intermediate->Epi8C-8 Inversion(Irreversible)

Caption: Figure 1. The formation of 8-Epitacrolimus proceeds via irreversible C-8 inversion, distinct from the reversible rotameric equilibrium of the parent drug.[1]

Part 2: Comparative Analysis

Why use 8-Epitacrolimus over other potential markers? The table below compares its performance against alternatives in a stability-indicating context.

Feature8-Epitacrolimus Tacrolimus Tautomers Total Potency Assay
Nature Degradation Product (Impurity)Equilibrium State (Parent Drug)Aggregate Measurement
Trigger Thermal stress (>40°C), Alkaline pHSolvent change, Temperature dropGross degradation
Reversibility Irreversible (Permanent record)Reversible (Equilibrates)N/A
Specificity High (Specific to C-8 instability)Low (Confused with peak splitting)Low (Masked by degradants)
Detection Limit High Sensitivity (LOQ < 0.05%)N/A (Major component)Low Sensitivity (± 2% error)
Verdict Ideal Biomarker False Positive Risk Lagging Indicator

Scientific Insight: Relying on Tautomer ratios is a common rookie mistake. A sample stored at 5°C and 25°C may show different tautomer ratios immediately upon injection, but this is an artifact of the analysis temperature, not degradation. 8-Epitacrolimus is the only metric that confirms chemical modification.

Part 3: Validation Protocol (The "How-To")

This protocol is designed to validate 8-Epitacrolimus as a biomarker using LC-MS/MS or UPLC-UV.[1] The critical success factor is Column Thermostatting .

The Self-Validating Separation System

To accurately quantify 8-Epitacrolimus, you must collapse the parent tacrolimus tautomers into a single peak.[1]

  • Column: C18 (e.g., Zorbax SB-C18 or Acquity BEH C18), 1.7 µm or 3.5 µm.[1]

  • Temperature: 60°C ± 2°C . (Crucial: Lower temperatures cause parent peak broadening/splitting, which can co-elute with the epimer).

  • Mobile Phase:

    • A: 6 mM Phosphoric Acid in Water (Acidic pH stabilizes the lactone).

    • B: Acetonitrile / tert-Butyl Methyl Ether (80:20).[1]

  • Detection: UV at 210 nm (or MRM transition m/z 821.5 → 768.5 for MS).

Stress Testing Workflow (Generation of the Biomarker)

To validate the marker, you must artificially generate it to prove your method can detect it.

  • Control: Prepare Tacrolimus standard (1 mg/mL) in Acetonitrile.

  • Thermal Stress: Heat sample at 60°C for 24 hours.

  • Alkaline Stress: Add 0.1N NaOH, hold for 2 hours, neutralize with HCl.

  • Analysis: Inject Control, Thermal, and Alkaline samples.

    • Acceptance Criteria: The 8-Epitacrolimus peak (RRT ~1.1 to 1.2 depending on column) must resolve from the parent peak with a resolution (Rs) > 1.5.[1]

Validation Logic Diagram

The following workflow ensures the method is robust enough to use 8-Epitacrolimus as a regulatory biomarker.

Validation_WorkflowStartStart ValidationSpecificitySpecificity Test:Stress Parent Drug(Heat/Base)Start->SpecificityResolution_CheckCheck Resolution (Rs)Parent vs. 8-EpiSpecificity->Resolution_CheckDecisionRs > 1.5?Resolution_Check->DecisionFailFail:Increase Column Tempor Adjust GradientDecision->FailNoPassPass:Proceed to SensitivityDecision->PassYesFail->SpecificityOptimizeLOQDetermine LOQ:Target < 0.05%Pass->LOQLinearityLinearity:Spike 8-Epi (0.05% - 1.0%)LOQ->LinearityFinalValidated BiomarkerReady for QCLinearity->Final

Caption: Figure 2. Decision tree for validating the specificity and sensitivity of the 8-Epitacrolimus biomarker assay.

Part 4: Data Interpretation & Limits

When analyzing stability data, use the following thresholds (based on general ICH Q3B and USP guidelines for Tacrolimus):

  • Reporting Threshold: 0.1% (Any peak below this is negligible).

  • Identification Threshold: 0.2% (If 8-Epi exceeds this, it confirms significant thermal/pH excursion).[1]

  • Qualification Threshold: 0.5% (The formulation is likely compromised).

Expert Note: If you observe high levels of 8-Epitacrolimus but the "Total Assay" is still within 95-105%, the product is still failing.[1] The presence of the epimer indicates a breakdown of the active conformation, which may have reduced immunosuppressive efficacy despite having the same molecular weight.

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedure 2.[6][7] USP-NF.[1] [1]

  • Namiki, Y., et al. (1995). Tautomeric phenomenon of a novel immunosuppressant, FK506, in solution.[8] Journal of Antibiotics.

  • Praji, S., et al. (2022). Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis.

  • Phenomenex Application Guide. (2024). Separation of Tacrolimus and its Organic Impurities per USP Monograph.[6][7]

  • International Conference on Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products.[8]

Comparative Analysis of 8-Epitacrolimus in Different Tacrolimus Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C-8 Epimer Challenge

In the development of Tacrolimus (FK506) products, 8-Epitacrolimus (Tacrolimus 8-epimer; USP Related Compound D) represents the most critical stability-indicating impurity.[1][2] Unlike oxidative degradants which can be mitigated by packaging, 8-Epitacrolimus formation is intrinsic to the molecule's stereochemistry and is accelerated by formulation variables—specifically pH and thermal history .[1][3][2]

This guide provides a comparative analysis of 8-Epitacrolimus generation across three dominant formulation types: Topical Ointments , Immediate Release Capsules , and Amorphous Solid Dispersions (ASD) .[1][3][2] It synthesizes experimental data to demonstrate why generic formulations often fail bioequivalence due to impurity spikes and provides a self-validating analytical protocol for precise quantification.[2]

Mechanistic Insight: The Chemistry of Epimerization

To control the impurity, one must understand its origin.[3] Tacrolimus contains a hemiketal masked tricarbonyl system. The C-8 position is alpha to a carbonyl group, making the proton acidic.[3][2]

The Mechanism

Under mildly basic conditions or elevated temperatures , the C-8 proton is abstracted, forming an enolate intermediate.[1][3][2] Reprotonation can occur from either face; however, steric hindrance favors the formation of the 8-epimer, which is thermodynamically more stable in certain solvent environments but pharmacologically inactive.[1][3][2]

Visualization: C-8 Epimerization Pathway[1][2][3]

EpimerizationMechanism cluster_conditions Catalyzing Factors Tacrolimus Tacrolimus (C-8 S-configuration) Thermodynamically Kinetic Product Enolate Enolate Intermediate (Planar C-8) Tacrolimus->Enolate Proton Abstraction (-H+) Base Trigger: pH > 7 (Basic Excipients/Moisture) Base->Enolate Enolate->Tacrolimus Reversible (Slow) Epitacrolimus 8-Epitacrolimus (C-8 R-configuration) Degradation Product Enolate->Epitacrolimus Reprotonation (Inversion) Heat Heat (>50°C) Heat->Enolate

Figure 1: Mechanism of base-catalyzed C-8 epimerization in Tacrolimus.

Comparative Analysis by Formulation

The rate of 8-Epitacrolimus formation varies drastically based on the physical state of the drug and the micro-environmental pH of the dosage form.

A. Topical Ointments (Protopic vs. Generics)[4]
  • Matrix: Hydrophobic (Petrolatum/Wax).

  • Risk Factor: The drug is dissolved in droplets of propylene carbonate or similar solvents within the ointment. If the solvent contains trace alkaline impurities (e.g., from carbonates), epimerization accelerates.[1][3][2]

  • Comparative Data: Innovator formulations utilize strict pH control (addition of trace acids like tartaric/citric acid) within the solvent phase. Generic formulations failing to acidify the micro-environment often show 2-3x higher 8-Epitacrolimus levels at 6-month accelerated stability.[1][2]

B. Immediate Release Capsules (Crystalline)
  • Matrix: Crystalline Tacrolimus + Lactose/HPMC.

  • Stability: Crystalline Tacrolimus is the most stable form. The rigid lattice prevents the conformational change required for epimerization.

  • Observation: 8-Epitacrolimus levels rarely exceed 0.1% unless the excipients (e.g., Magnesium Stearate) are alkaline.[1][3][2]

C. Amorphous Solid Dispersions (ASD/SDD)
  • Matrix: Molecular dispersion in polymers (HPMC-AS, PVP-VA).[1][3][2]

  • Risk Factor: High.[2] Amorphous drugs have higher molecular mobility. The thermal stress of Hot Melt Extrusion (HME) or Spray Drying (SDD) acts as a primary catalyst.

  • Critical Finding: ASDs require specific "acidic polymers" (like HPMC-AS) to neutralize the micro-environment. Using neutral polymers (PVP) without acid stabilizers leads to rapid degradation.

Summary Data Table
Formulation TypePhysical StatePrimary StressorTypical 8-Epi Level (T=0)Typical 8-Epi Level (6M Accel)
Innovator Ointment Solubilized (Droplets)pH of Solvent< 0.05%0.10%
Generic Ointment (Unbuffered) Solubilized (Droplets)Trace Alkalinity0.08%0.45% (Fail)
Crystalline Capsule Crystalline SolidExcipient Interaction< 0.02%0.05%
Amorphous SDD (HPMC-AS) AmorphousThermal History0.10%0.25%
Amorphous HME (PVP) AmorphousHeat + Shear0.30%0.80% (Fail)

Validated Analytical Protocol

Quantifying 8-Epitacrolimus is notoriously difficult because Tacrolimus exists as two rotamers (cis/trans isomers of the amide bond) in solution. At room temperature, these rotamers appear as split peaks, interfering with impurity integration.[1][3][2]

The Solution: High-Temperature HPLC. The Risk: Heating the column (60°C) promotes on-column epimerization, artificially inflating impurity results.

Self-Validating Protocol: "The Cold-Inject, Hot-Run Method"

This protocol balances rotamer coalescence with degradation prevention.

1. Chromatographic Conditions
  • Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm.[1][3][2]

  • Mobile Phase A: 6 mM Phosphoric Acid in Water (pH ~2.5). Crucial: Acidic pH stabilizes the drug during the run.

  • Mobile Phase B: Acetonitrile / tert-Butyl Methyl Ether (80:20).[2]

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Column Temperature: 60°C (Required for rotamer fusion).

  • Autosampler Temperature: 4°C (MANDATORY).

2. Self-Validation Steps (Trustworthiness)[1][2]
  • Step A (Rotamer Check): Inject Standard at 25°C. You must see split peaks for the main Tacrolimus peak. If single peak, your column is degraded or method is wrong.

  • Step B (Coalescence Check): Inject Standard at 60°C. The split peaks must fuse into a single sharp peak.

  • Step C (Artifact Check): Inject a fresh standard vs. a standard kept in the autosampler for 24 hours. If 8-Epitacrolimus increases by >0.02%, the autosampler temperature is insufficient.[1][3][2]

Analytical Logic Workflow

AnalyticalWorkflow Start Start Analytical Method Dev RotamerIssue Tacrolimus exists as Rotamers (Split Peaks at 25°C) Start->RotamerIssue TempDecision Increase Column Temp to 60°C? RotamerIssue->TempDecision Risk RISK: On-Column Formation of 8-Epitacrolimus TempDecision->Risk Yes Mitigation1 Mitigation 1: Acidic MP (pH < 3.0 inhibits reaction) Risk->Mitigation1 Mitigation2 Mitigation 2: Autosampler at 4°C (Prevents pre-injection decay) Risk->Mitigation2 Result Result: Sharp Single Peak Accurate Impurity Quant Mitigation1->Result Mitigation2->Result

Figure 2: Analytical decision tree balancing peak shape (rotamers) vs. impurity artifact generation.

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedure 2.[6] Rockville, MD: USP Convention.[1][3][2][7] [3]

  • Skytte, D. M., et al. (2010). "Synthesis and characterization of an epimer of tacrolimus."[3][2][8] Journal of Natural Products, 73(4), 776-779.[1][3][2][9]

  • Rozman Peterka, T., et al. (2019). "Tacrolimus: Physicochemical stability challenges."[1][3][2] Pharmaceutics.[2][4][10] (Demonstrates instability of amorphous forms).

  • FDA Access Data. Pharmacology Review: Protopic (Tacrolimus) Ointment. (Comparative safety margins and impurity limits).

  • Namiki, Y., et al. (1995). "Tautomeric phenomenon of a novel immunosuppressant, FK506, in solution."[1][3][2] Journal of Antibiotics. (Foundational work on rotamers).

Sources

inter-laboratory comparison of 8-Epitacrolimus quantification

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: 8-Epitacrolimus Quantification

Part 1: Strategic Overview & Technical Imperative

The Isomer Challenge in Immunosuppressant Analysis 8-Epitacrolimus (Tacrolimus 8-epimer) is not merely a degradation product; it is a critical quality attribute (CQA) in pharmaceutical manufacturing and a potential confounding factor in Therapeutic Drug Monitoring (TDM). Formed via the epimerization of the C-8 position under thermal stress, alkaline conditions, or light exposure, it shares the exact molecular weight (804.02 g/mol ) and similar fragmentation patterns with the parent drug, Tacrolimus.

Why This Guide Exists Standard immunoassays often fail to distinguish between Tacrolimus and its isomers due to antibody cross-reactivity, leading to overestimation of drug potency and potential toxicity risks. Conversely, unoptimized LC-MS/MS methods may co-elute these species if chromatographic selectivity is not prioritized over speed. This guide provides a definitive framework for laboratories to benchmark their quantification capabilities, ensuring that "Tacrolimus" results are chemically specific and clinically accurate.

Part 2: Methodological Landscape & Comparative Analysis

The following table objectively compares the three dominant analytical platforms used for Tacrolimus and 8-Epitacrolimus quantification.

Table 1: Comparative Performance Matrix

FeatureLC-MS/MS (The Gold Standard) UHPLC-UV (The QC Standard) Immunoassay (The Clinical Standard)
Specificity High (Chromatographic resolution required)Medium (Relies solely on retention time)Low (High cross-reactivity with isomers)
Sensitivity (LOQ) Excellent (0.05–0.1 ng/mL)Moderate (0.5–1.0 µg/mL)Good (0.5–1.0 ng/mL)
8-Epi Resolution Mandatory (Isobaric interference)Mandatory (USP Requirement)Impossible (Co-detection)
Throughput Medium (3–5 min/sample)Low (15–20 min/sample)High (Automated batching)
Primary Use Case TDM, Trace Impurity ProfilingRaw Material/Finished Product QCRoutine Clinical Monitoring (Screening)
Risk Factor Ion suppression, Rotamer broadeningLow sensitivity for biological samplesFalse Positives (Overestimation of toxicity)

Part 3: The Self-Validating Protocol (LC-MS/MS)

Core Directive: This protocol utilizes elevated column temperature to collapse the cis/trans rotamers of Tacrolimus, a physical phenomenon that otherwise causes peak splitting and inconsistent integration.

Reagents & Apparatus
  • Target Analyte: 8-Epitacrolimus (USP Reference Standard).[1]

  • Internal Standard: Ascomycin or Tacrolimus-13C,d2.

  • Column: C18 Phase (e.g., Phenomenex Luna Omega or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate + 0.1% Formic Acid in Methanol.

Chromatographic Conditions (Critical Control Points)
  • Temperature: 60°C ± 1°C (CRITICAL: Promotes rapid rotamer interconversion for sharp peaks).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 50% B

    • 1.0 min: 50% B

    • 3.0 min: 95% B (Elution of Tacrolimus & 8-Epi)

    • 4.0 min: 95% B

    • 4.1 min: 50% B (Re-equilibration)

Mass Spectrometry Settings (MRM)
  • Ionization: ESI Positive.

  • Adduct Monitoring: Ammonium adducts

    
     are often more stable than protonated ions for macrolides.
    
    • Tacrolimus:

      
      
      
    • 8-Epitacrolimus:

      
       (Note: Identical transition requires chromatographic separation).
      
    • System Suitability Requirement: Resolution (

      
      ) between Tacrolimus and 8-Epitacrolimus must be > 1.5 .
      

Part 4: Inter-Laboratory Study Design

To objectively assess proficiency, laboratories should participate in a "Ring Trial" following this workflow.

Study Workflow Visualization

InterLabStudy cluster_feedback Continuous Improvement Prep Sample Preparation (Spiked Plasma/Solvent) Dist Blinded Distribution (Cold Chain) Prep->Dist n=3 Levels Analysis Participant Analysis (Protocol Execution) Dist->Analysis 5 Replicates Data Data Submission (Raw + Calculated) Analysis->Data SST Verification Stat Statistical Evaluation (Z-Score & %CV) Data->Stat Outlier Removal Stat->Prep Next Round

Figure 1: Workflow for Inter-Laboratory Proficiency Testing. The cycle ensures continuous method refinement.

Degradation Pathway Visualization

Understanding the origin of the impurity is vital for root cause analysis in QC.

Degradation Tac Tacrolimus (Parent Drug) Inter Intermediate (Ring Opening/Tautomer) Tac->Inter Heat / Light / pH > 8 Epi 8-Epitacrolimus (C-8 Epimer) Inter->Epi Epimerization Epi->Tac Reversible (Slow)

Figure 2: Mechanistic pathway of Tacrolimus degradation to 8-Epitacrolimus. Note the reversibility under specific conditions.

Part 5: Data Analysis & Performance Metrics

When evaluating inter-lab data, use the following metrics to define "Acceptable" performance.

MetricAcceptance CriteriaScientific Rationale
Resolution (

)

(Baseline)
Essential to prevent integration errors between the isobaric parent and epimer.
Linearity (

)

Ensures the method is robust across the dynamic range (0.1 – 50 ng/mL).
Inter-Lab %CV

Reflects the reproducibility of the method across different hardware platforms.
Accuracy (Bias)

of Nominal
Standard FDA/EMA bioanalytical guideline requirement.

Troubleshooting Guide:

  • Issue: Broad or split peaks.

    • Cause: Column temperature too low (< 50°C), preventing rotamer coalescence.

    • Fix: Increase column oven to 60°C.

  • Issue: 8-Epi peak not visible.

    • Cause: Co-elution with Tacrolimus.

    • Fix: Use a column with higher carbon load (C18) or optimize the gradient slope.

References

  • Rozman Peterka, T., et al. (2019).[2][3] Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica.

  • Sajjadi, A., et al. (2022).[4] Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis.

  • United States Pharmacopeia (USP). Tacrolimus Official Monograph: Organic Impurities Procedure 2. USP-NF.[5]

  • Sallustio, B. C., et al. (2011).[6] Comparison of blood sirolimus, tacrolimus and everolimus concentrations measured by LC-MS/MS, HPLC-UV and immunoassay methods. Clinical Biochemistry.

  • Warty, V. S., et al. (1995). Tacrolimus Analysis: A Comparison of Different Methods and Matrices. Therapeutic Drug Monitoring.

Sources

Safety Operating Guide

8-Epitacrolimus Disposal & Safety Guide: Operational Protocols for Research Laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action)

For immediate operational use. Do not deviate without EHS approval.

  • Classification: High-Potency Active Pharmaceutical Ingredient (HPAPI) .[1] Treat as a cytotoxic/reproductive hazard.[2]

  • Disposal Method: High-Temperature Incineration (Waste Code: Incineration Only).[1] NEVER dispose of down the drain or in general trash.

  • Spill Solvent: Ethanol (70%+) or Acetone . 8-Epitacrolimus is lipophilic and insoluble in water; water alone will spread contamination.

Part 2: Hazard Profile & Risk Assessment

Scientific Rationale: 8-Epitacrolimus is a stereoisomer of Tacrolimus (FK506), a potent macrolide immunosuppressant.[1] It functions by binding to FKBP-12 and inhibiting calcineurin , a phosphatase enzyme critical for T-cell activation.[1][3]

  • Acute Toxicity: Oral toxicity (H301). Ingestion of trace amounts can suppress immune function or cause nephrotoxicity.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361). It crosses the placenta.

  • Target Organ Toxicity: Causes damage to organs (kidneys, liver, CNS) through prolonged or repeated exposure (H372).[1]

  • Environmental Persistence: Macrolides are environmentally persistent and toxic to aquatic life. Prevention of release into water systems is a critical compliance requirement.

Part 3: Regulatory Framework & Compliance

While 8-Epitacrolimus is not explicitly listed on the EPA's P-list or U-list (40 CFR 261.33), it must be managed with the same rigor as RCRA Hazardous Waste due to its potency and toxicity profile.[1]

Regulatory BodyClassificationOperational Requirement
EPA (RCRA) Non-Regulated Hazardous Waste (unless characteristic)Best Practice: Manage as RCRA Hazardous (Code: Toxic).[1]
NIOSH Hazardous Drug (Group 1/2/3 Framework)Use containment (BSC/CACI) and double-gloving.
DOT UN 2811 (Toxic solid, organic, n.o.s.)[1]Shipping requires PG III packing and labeling.
Local/State Medical/Pharmaceutical WasteIncineration is the only acceptable destruction method.

Part 4: Step-by-Step Disposal Protocols

Solid Waste (Pure Compound, Expired Powder)[1]
  • Container: Rigid, leak-proof, puncture-resistant container (e.g., High-Density Polyethylene - HDPE).[1]

  • Labeling: "Hazardous Waste - Toxic - 8-Epitacrolimus."[1]

  • Process:

    • Transfer solid waste inside a Biosafety Cabinet (BSC) or Chemical Fume Hood.

    • Seal the primary container.

    • Place the primary container into a secondary Yellow (Trace Chemo) or Black (RCRA Hazardous) waste bin, depending on your facility's specific color-coding for incineration.[1]

    • Destruction: Must be sent to a permitted hazardous waste combustor (incinerator).

Liquid Waste (Solvent Solutions, Mother Liquors)[1]
  • Segregation: Do not mix with general organic solvents if the facility recycles solvents. This stream must be flagged for destruction.

  • Compatibility: Ensure the solvent (e.g., Methanol, DMSO) is compatible with the waste container (usually HDPE or Glass).[1]

  • Process:

    • Collect in a dedicated "Cytotoxic/Toxic Liquid Waste" carboy.

    • Leave at least 10% headspace to prevent over-pressurization.

    • Prohibited: NEVER pour down the sink. 8-Epitacrolimus is insoluble in water and will precipitate in traps, creating a long-term contamination hazard.[1]

Trace Waste (Vials, Tips, Gloves)[1]
  • Definition: Items with <3% residual weight of the drug (RCRA "Empty" standard), but still potent.

  • Disposal: Place in Yellow Trace Chemotherapy bins (or equivalent incineration bin).

  • Sharps: Needles/syringes used with the compound must go into a Red (Biohazard/Sharps) container labeled for incineration.

Part 5: Decontamination & Spill Management

Critical Solubility Note: 8-Epitacrolimus is insoluble in water .[1] Using water first will cause the compound to bead up and spread. You must use an organic solvent to solubilize residues.

Decontamination Solvent[4]
  • Primary: Ethanol (70-100%) or Methanol.[1]

  • Secondary: Acetone (Effective but volatile).

  • Final Wash: Soap and Water (to remove solvent residue).[4]

Spill Response Workflow

Scenario: 50 mg powder spill in a fume hood.

  • Isolate: Stop work. Alert nearby personnel.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (if outside a hood).[1]

  • Contain (Powder): Gently cover with a wet paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.

  • Clean:

    • Wipe 1: Ethanol-soaked towel (solubilize the drug).

    • Wipe 2: Fresh Ethanol-soaked towel.[1]

    • Wipe 3: Soap and water.[4][5][6]

  • Dispose: All towels and gloves go into the Hazardous Waste (Incineration) bin.

Part 6: Visualizations

Diagram 1: Disposal Decision Matrix

This logic tree guides the researcher to the correct waste stream based on the physical state and concentration of the material.

DisposalMatrix Start Waste Generated Type Physical State? Start->Type Solid Solid / Powder (Pure or High Conc.) Type->Solid Powder Liquid Liquid Solution (Solvents/Media) Type->Liquid Liquid Trace Trace / Debris (Gloves, Vials, Tips) Type->Trace Empty/Contaminated ActionSolid Segregate in Rigid Container Label: 'Toxic - Incinerate Only' Solid->ActionSolid ActionLiquid Collect in Toxic Liquid Carboy (Do NOT Sewer) Liquid->ActionLiquid ActionTrace Yellow/Black Chemo Bin (Incineration Stream) Trace->ActionTrace Destruction High-Temperature Incineration ActionSolid->Destruction ActionLiquid->Destruction ActionTrace->Destruction

Caption: Operational decision tree for segregating 8-Epitacrolimus waste streams to ensure incineration.

Diagram 2: Spill Cleanup Workflow

This workflow emphasizes the critical solubility step often missed in generic safety guides.

SpillCleanup Spill Spill Detected Assess Assess Hazard (Powder vs Liquid) Spill->Assess PPE Don PPE (Double Gloves, N95) Assess->PPE Powder Powder Spill PPE->Powder Liquid Liquid Spill PPE->Liquid Wet Cover with Wet Towel (Prevent Dust) Powder->Wet Absorb Absorb with Pads Liquid->Absorb Solubilize CRITICAL STEP: Wipe with Ethanol/Acetone (Drug is Water Insoluble) Wet->Solubilize Absorb->Solubilize FinalClean Wash with Soap & Water Solubilize->FinalClean Dispose Dispose as Hazardous Waste FinalClean->Dispose

Caption: Step-by-step spill response emphasizing organic solvent use for effective decontamination.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Tacrolimus anhydrous 8-epimer | C44H69NO12.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Management of Pharmaceutical Hazardous Waste (RCRA).[2] Retrieved from [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 8-Epitacrolimus

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling & PPE Protocol for 8-Epitacrolimus (CAS 129212-35-7) Document ID: SOP-HPAPI-8EPI-01 Version: 2.0 (Current)[1]

Part 1: Executive Safety Assessment

8-Epitacrolimus is a major degradation product and epimer of Tacrolimus (FK506).[1] While often used as a reference standard, it retains the potent biological activity of its parent compound.[1] It must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

  • Primary Hazard: Reprotoxicity (suspected of damaging fertility/unborn child) and Carcinogenicity.[1][2]

  • Acute Toxicity: Toxic if swallowed (H301).[1][2][3]

  • Target Organs: Kidney, Liver, CNS, and Reproductive System.[1]

  • Occupational Exposure Band (OEB): Treat as OEB 5 (OEL < 1 µg/m³).[1]

    • Note: While specific OELs for the epimer are rarely established, the parent compound Tacrolimus has an OEL of approximately 0.2 µg/m³ [1].[1] You must apply this rigorous limit to 8-Epitacrolimus.

Part 2: The Containment Strategy (Primary Defense)

PPE is the last line of defense.[1] The primary defense against 8-Epitacrolimus is Engineering Controls .[1]

Operation ScaleRequired Engineering Control
Powder Handling (< 10 mg) Class II, Type A2 Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).[1]
Powder Handling (> 10 mg) Rigid Glovebox Isolator (Negative Pressure) or Flexible Film Isolator.[1]
Solution Handling Fume Hood (Standard) or Class II BSC.[1]

Critical Application Note: Never handle 8-Epitacrolimus powder on an open bench. The electrostatic nature of macrolides causes particle flight, creating invisible surface contamination.[1]

Part 3: Personal Protective Equipment (PPE) Protocol

This protocol is designed for OEB 5 containment.[1] Deviations are only creating risk.[1]

A. Respiratory Protection
  • Inside a BSC/Isolator: N95 or P100 disposable respirator is recommended as a redundancy in case of containment breach.[1]

  • Outside Containment (Spill Cleanup/Maintenance): A Powered Air Purifying Respirator (PAPR) with HEPA cartridges or a Full-Face Elastomeric Respirator with P100 cartridges is mandatory .[1]

B. Dermal Protection (The Double-Glove System)

Tacrolimus and its epimers are lipophilic; they can permeate standard latex.[1] You must use Nitrile or Polychloroprene .[1]

  • Inner Glove: Extended cuff Nitrile (minimum 4 mil).[1] Taped to the lab coat sleeve.

  • Outer Glove: Nitrile (minimum 5-6 mil), tested to ASTM D6978 (Chemotherapy Drug Permeation).[1]

  • Change Frequency: Change outer gloves every 30 minutes or immediately upon splash.[1]

C. Body Protection
  • Standard: Disposable Tyvek® lab coat (closed front, elastic wrists) or back-closing gown.[1]

  • Prohibited: Cotton lab coats (they absorb and retain the compound, becoming a secondary contamination source).[1]

Part 4: Operational Workflow (Step-by-Step)

This workflow ensures a "Chain of Custody" for the chemical, preventing cross-contamination.[1]

Phase 1: Preparation & Gowning
  • Verify Engineering: Check BSC magnehelic gauge (should read > 0.5 inches w.g. for Class II).

  • Don PPE:

    • Shoe covers.[1]

    • Tyvek Gown.[1]

    • Inner Gloves: Tape cuffs to gown sleeves using vinyl tape (creates a seal).[1]

    • Outer Gloves: Don over the inner gloves.[1] Do not tape outer gloves.[1]

Phase 2: Handling (Weighing/Solubilization)[1]
  • Static Control: Use an ionizing bar or anti-static gun inside the BSC. 8-Epitacrolimus powder is static-prone.[1]

  • Weighing: Weigh inside the BSC. If using a balance enclosure, ensure it is HEPA-vented.[1]

    • Technique: Use a disposable anti-static weighing boat.[1] Do not use spatulas that require washing; use disposable transfer tools.[1]

  • Solubilization: Dissolve the powder immediately. Once in solution (e.g., DMSO, Methanol), the inhalation risk drops significantly, but dermal risk remains.[1]

Phase 3: Decontamination & Doffing[1][5]
  • Primary Decon: Wipe all tools and the working surface with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol.[1]

    • Mechanism:[1] Bleach oxidizes the macrolide structure, breaking the lactone ring and reducing potency [2].[1]

  • Waste: Place all solids (weigh boats, wipes, outer gloves) into a dedicated "Cytotoxic/HPAPI" waste container inside the hood. Seal before removal.

  • Doffing Sequence:

    • Remove outer gloves (inside the hood).[1]

    • Remove gown (rolling inside out).[1]

    • Remove inner gloves (rolling inside out).[1]

    • Wash hands with soap and water for 60 seconds.[1]

Part 5: Visualization of Safety Logic

The following diagram illustrates the "Layers of Protection" required for 8-Epitacrolimus.

HPAPI_Safety_Workflow cluster_0 Zone 1: Preparation cluster_1 Zone 2: Containment (The Critical Barrier) cluster_2 Zone 3: Decontamination Risk_Assessment Risk Assessment (Confirm OEB 5) Gowning Don PPE (Tyvek + Double Nitrile) Risk_Assessment->Gowning Engineering Engineering Control (Class II BSC / Isolator) Gowning->Engineering Static_Control Static Neutralization (Ionizer) Engineering->Static_Control Entry Handling Weighing & Solubilization Static_Control->Handling Chem_Decon Chemical Deactivation (10% Bleach -> Ethanol) Handling->Chem_Decon Post-Process Waste_Seal Waste Sealing (Inside Hood) Chem_Decon->Waste_Seal Exit Safe Exit (Hand Wash) Waste_Seal->Exit Doffing

Caption: Operational workflow for 8-Epitacrolimus showing the progression from risk assessment through engineering containment to decontamination.

Part 6: Emergency Procedures

ScenarioImmediate Action
Powder Spill (Outside Hood) 1. Evacuate area immediately. 2. Wait 30 mins for aerosols to settle.[1] 3. Don PAPR and double gloves.[1] 4. Cover spill with wet paper towels (to prevent dust).[1] 5. Wipe with 10% Bleach.[1]
Skin Contact Wash with soap and water for 15 minutes.[1][2] Do not use alcohol (increases skin permeability).[1]
Eye Contact Flush for 15 minutes. Seek medical attention immediately (bring SDS).[1]

References

  • Affygility Solutions. (2022).[1] Tacrolimus - OEL Fastrac with ADE.[1][4] Retrieved from [1]

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1][5][6] NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. DHHS (NIOSH) Publication No. 2025-103.[1][5] Retrieved from [1][5]

  • Merck Millipore. (2025).[1] Safety Data Sheet: 8-Epitacrolimus. Retrieved from [1]

  • U.S. Pharmacist. (2016).[1] Medication Safety Concerns Surrounding Immunomodulators. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.